molecular formula C8H9I B1295297 1-Iodo-2,3-dimethylbenzene CAS No. 31599-60-7

1-Iodo-2,3-dimethylbenzene

Cat. No.: B1295297
CAS No.: 31599-60-7
M. Wt: 232.06 g/mol
InChI Key: DANMWBNOPFBJSZ-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H9I and its molecular weight is 232.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMWBNOPFBJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185481
Record name Benzene, 1-iodo-2,3-dimethyl-
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31599-60-7
Record name 1-Iodo-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31599-60-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-2,3-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), an important halogenated aromatic intermediate in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its significant applications in the synthesis of complex organic molecules, particularly in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols for its synthesis via the Sandmeyer reaction and its application in Suzuki-Miyaura cross-coupling reactions are provided. Spectroscopic data is also included to aid in characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Introduction

This compound, also known as 3-iodo-o-xylene, is an organoiodine compound with the chemical formula C₈H₉I.[1][2] Its structure, featuring an iodine atom ortho to one of two adjacent methyl groups on a benzene ring, makes it a versatile reagent in a variety of organic transformations. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1][3] The electron-donating nature of the two methyl groups can influence the reactivity of the compound.[1] This guide aims to provide a detailed technical overview of its properties, synthesis, and reactivity for laboratory and industrial applications.

Physicochemical Properties

This compound is a pink-brown to red transparent liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 31599-60-7[1]
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [1][2]
Appearance Pink-brown to red transparent liquid[1]
Density 1.64 g/mL at 25 °C[4]
Boiling Point 229.0 °C at 760 mmHg; 110-111 °C at 12 mmHg[1][4]
Flash Point 101.5 °C[1]
Refractive Index (n²⁰/D) 1.607[4]
Vapor Pressure 0.1 mmHg at 25 °C[1]

Table 2: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name This compound[5]
Synonyms 3-Iodo-o-xylene, 1,2-Dimethyl-3-iodobenzene[2]
InChI 1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3[5]
InChIKey DANMWBNOPFBJSZ-UHFFFAOYSA-N[5]
SMILES Cc1cccc(I)c1C[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information for this compound

HazardDescription
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For storage, it should be kept in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines.[7] This protocol outlines the synthesis of this compound from 2,3-dimethylaniline.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 2,3-Dimethylaniline D Diazonium Salt Solution (0-5 °C) A->D B HCl / H₂O B->D C NaNO₂ (aq) C->D dropwise addition F Crude Product D->F E KI (aq) E->F addition G Extraction (e.g., Diethyl Ether) F->G H Washing (Na₂S₂O₃, Brine) G->H I Drying (Na₂SO₄) H->I J Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

  • 2,3-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 2,3-dimethylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark oil will begin to form, and nitrogen gas will be evolved.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.[1][3]

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Work-up & Purification A This compound F Reaction Mixture B Arylboronic Acid C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/EtOH/H₂O) G Heating under Inert Atmosphere F->G H Crude Product G->H I Extraction H->I J Column Chromatography I->J K Pure Biaryl Product J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried flask, combine this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Spectroscopic Data

Characterization of this compound is typically performed using NMR and IR spectroscopy, and mass spectrometry.

Table 4: Representative Spectroscopic Data for this compound

TechniqueData
¹H NMR Chemical shifts (δ) for the aromatic protons are expected in the range of 6.8-7.5 ppm. The two methyl groups will appear as singlets around 2.2-2.5 ppm.
¹³C NMR The carbon atom attached to the iodine will have a characteristic chemical shift around 100 ppm. Aromatic carbons will appear in the 125-140 ppm range, and the methyl carbons will be around 20-25 ppm.
IR Spectroscopy Characteristic peaks for C-H stretching of the methyl groups and aromatic ring, as well as C=C stretching of the aromatic ring.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 232. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 105 is also expected.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Applications in Research and Development

This compound is a valuable building block in the synthesis of a wide range of organic compounds. Its primary utility lies in its role as a substrate in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[1][3]

  • Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) where a substituted biaryl or related structure is a key pharmacophore.

  • Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.

  • Materials Science: It is employed in the synthesis of organic electronic materials, polymers, and dyes.

The reactivity of the C-I bond allows for its participation in a variety of other transformations, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis. This guide has provided a comprehensive overview of its properties, safe handling procedures, detailed synthetic protocols, and its role in modern synthetic chemistry. The information presented herein is intended to support researchers and developers in the effective and safe utilization of this versatile compound.

References

An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2,3-dimethylbenzene, a significant intermediate in organic synthesis. The document is structured to provide readily accessible data and insights for professionals in research and development.

Core Properties and Data

This compound, also known by synonyms such as 1,2-dimethyl-3-iodobenzene and 3-iodo-o-xylene, is a halogenated aromatic compound.[1][2][3] Its molecular structure, featuring an iodine atom and two methyl groups on a benzene ring, makes it a versatile reagent in various synthetic applications, including cross-coupling reactions like the Suzuki and Heck reactions.[4]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₉I[1][2][3]
Molecular Weight 232.06 g/mol [5][6]
232.061 g/mol [1]
232.064 g/mol [3]
Exact Mass 231.97490 Da[7]
CAS Number 31599-60-7[1][3][5]
Density ~1.6 g/cm³[1]
1.64 g/mL at 25 °C[5][8]
Boiling Point 229.0 °C at 760 mmHg[1]
110-111 °C at 12 mmHg[5]
Flash Point 101.5 °C[1]
Refractive Index 1.593[1]
1.607 at 20 °C[5]
Appearance Pink-brown to red transparent liquid[1]

Logical Relationship of Properties

The following diagram illustrates the logical derivation of fundamental molecular properties from the chemical's identity.

G Compound This compound Formula Chemical Formula C₈H₉I Compound->Formula determines MolWeight Molecular Weight ~232.06 g/mol Compound->MolWeight determines

Logical flow from compound identity to its properties.

Experimental Protocols

A common and effective method for the synthesis of aryl iodides is through the diazotization of the corresponding aniline. For this compound, the logical precursor would be 2,3-dimethylaniline. The general steps for this synthesis, known as the Sandmeyer reaction, are as follows:

  • Diazotization: 2,3-dimethylaniline is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

  • Iodination: The cold solution of the diazonium salt is then slowly added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of this compound, with the evolution of nitrogen gas.

  • Work-up and Purification: The reaction mixture is typically brought to room temperature to ensure the completion of the reaction. The product is then extracted using an organic solvent, washed to remove impurities, dried, and purified, commonly through vacuum distillation.

The characterization of this compound would involve standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the compound by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.

While specific experimental parameters for these analyses are not detailed in the available literature, standard methods for small organic molecules would be applicable. Researchers can find spectral data for this compound in various chemical databases.[7]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Iodo-2,3-dimethylbenzene, also known as 3-iodo-o-xylene. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its utility in cross-coupling reactions makes it a key intermediate for the construction of complex molecular architectures.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReference
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [1][2]
Appearance Pink-brown to red transparent liquid[3]
Density 1.64 g/mL at 25 °C (lit.)[4][5]
Boiling Point 110-111 °C at 12 mm Hg (lit.)[4]
80-82 °C at 2 Torr[3]
Melting Point -2.9 °C (estimate)[3]
Refractive Index (n20/D) 1.607 (lit.)[4][5]
Flash Point >230 °F[5]
Purity Typically ≥ 98.0%[3]
Storage Temperature Refrigerator[6]
CAS Number 31599-60-7[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative cross-coupling reaction are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound via Electrophilic Iodination

This protocol is adapted from a general procedure for the iodination of aromatic compounds using iodine and nitric acid.

Materials:

  • 2,3-Dimethylbenzene (o-xylene)

  • Iodine (I₂)

  • Dilute Nitric Acid (HNO₃)

  • Deionized Water

  • Ethanol (for recrystallization, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add 2,3-dimethylbenzene and iodine crystals.

  • Initiation: Slowly add dilute nitric acid to the stirred mixture. An exothermic reaction may occur, and cooling may be necessary to control the initial reaction rate.

  • Reaction: Gently heat the mixture to reflux. Continue heating and stirring until the characteristic purple color of iodine disappears, indicating the consumption of the starting material. This typically takes 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing cold water. The organic layer containing the product will separate.

  • Washing: Wash the organic layer successively with water and a dilute solution of sodium thiosulfate to remove any unreacted iodine. Follow with a final wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent can be removed under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura reaction.

Materials:

  • This compound

  • An arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: This compound, Arylboronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst (under inert atmosphere) B->C D Heat and Stir (e.g., 80-120 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Pure Biaryl Product I->J

References

Spectroscopic Analysis of 1-Iodo-2,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 1-iodo-2,3-dimethylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of expected quantitative data, detailed experimental protocols for acquiring such data, and visualizations to illustrate the relationships between the data and the molecular structure, as well as a general workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound (also known as 3-iodo-o-xylene) is an aromatic organic compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with an iodine atom and two adjacent methyl groups. The spectroscopic analysis of this molecule provides detailed information about its atomic composition, connectivity, and chemical environment.

  • ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments.

  • ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

  • IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

  • Mass spectrometry determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected quantitative spectral data for this compound based on established spectroscopic principles and data from similar compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 (d)Doublet1HAromatic H (ortho to I)
~ 7.0 (t)Triplet1HAromatic H (para to I)
~ 6.8 (d)Doublet1HAromatic H (ortho to I)
~ 2.4 (s)Singlet3HMethyl H (C2-CH₃)
~ 2.3 (s)Singlet3HMethyl H (C3-CH₃)
¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 142Aromatic C (C-CH₃)
~ 138Aromatic C (C-CH₃)
~ 130Aromatic C-H
~ 128Aromatic C-H
~ 126Aromatic C-H
~ 100Aromatic C-I
~ 24Methyl C (C2-CH₃)
~ 21Methyl C (C3-CH₃)
IR Spectral Data

Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2980 - 2850StrongAliphatic C-H stretch (methyl)
1600 - 1450Medium-StrongAromatic C=C ring stretch
1450 - 1370MediumC-H bend (methyl)
~ 800StrongC-H out-of-plane bend (aromatic)
~ 550MediumC-I stretch
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative Intensity (%)Assignment
232100[M]⁺ (Molecular Ion)
10580[M - I]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans can range from 8 to 16, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).

    • A higher number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • If the sample is a low-melting solid or an oil, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean salt plates.

    • Place the sample (KBr pellet or thin film) in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Ionize the sample molecules using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for this compound, as well as a general workflow for such analyses.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Spectral_Structure_Correlation cluster_structure Molecular Structure of this compound cluster_data Spectroscopic Data Aromatic_Ring Aromatic Ring (C₆H₃) H_NMR ¹H NMR (δ 6.8-7.6 ppm) Aromatic_Ring->H_NMR Protons C_NMR_Aromatic ¹³C NMR (δ 100-142 ppm) Aromatic_Ring->C_NMR_Aromatic Carbons IR_Aromatic IR (~1600-1450 cm⁻¹) Aromatic_Ring->IR_Aromatic C=C Stretch MS_Fragments MS (Fragments like [C₆H₅]⁺) Aromatic_Ring->MS_Fragments Fragmentation Iodine Iodine Atom (-I) C_I_NMR ¹³C NMR (δ ~100 ppm) Iodine->C_I_NMR C-I Shift C_I_IR IR (~550 cm⁻¹) Iodine->C_I_IR C-I Stretch MS_Molecular_Ion MS (M⁺ at m/z 232) Iodine->MS_Molecular_Ion Molecular Weight Methyl_Groups Methyl Groups (-CH₃) H_NMR_Methyl ¹H NMR (δ ~2.3-2.4 ppm) Methyl_Groups->H_NMR_Methyl Protons C_NMR_Methyl ¹³C NMR (δ ~21-24 ppm) Methyl_Groups->C_NMR_Methyl Carbons IR_CH IR (~2980-2850 cm⁻¹) Methyl_Groups->IR_CH C-H Stretch

Caption: Correlation of spectral data with the molecular structure of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-iodo-2,3-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details the predicted spectral data, a standard experimental protocol for its acquisition, and a visual representation of the spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and typical coupling constants observed in substituted benzene derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-47.05Doublet of doublets (dd)J_ortho_ ≈ 7-8 Hz, J_meta_ ≈ 1-2 Hz1H
H-56.95Triplet (t)J_ortho_ ≈ 7-8 Hz1H
H-67.60Doublet of doublets (dd)J_ortho_ ≈ 7-8 Hz, J_meta_ ≈ 1-2 Hz1H
2-CH₃2.45Singlet (s)-3H
3-CH₃2.30Singlet (s)-3H

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be locked onto the deuterium signal of the CDCl₃ solvent.

  • The probe temperature should be set and equilibrated to 25 °C.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) is appropriate for aromatic compounds.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Phase correction should be applied to obtain a pure absorption spectrum.

  • Baseline correction should be performed to ensure a flat baseline.

  • The spectrum should be referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals should be performed to determine the relative number of protons.

  • Peak picking should be carried out to determine the precise chemical shifts.

  • Analysis of the splitting patterns will allow for the determination of coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the logical relationships of the spin-spin coupling between the aromatic protons of this compound.

G H4 H-4 H5 H-5 H4->H5 J_ortho_ H6 H-6 H4->H6 J_meta_ H5->H4 J_ortho_ H5->H6 J_ortho_ H6->H4 J_meta_ H6->H5 J_ortho_

Caption: Spin-spin coupling pathways in this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic compound 1-Iodo-2,3-dimethylbenzene. This document details the observed chemical shifts, outlines a standard experimental protocol for data acquisition, and presents logical and spectral diagrams to aid in the interpretation of the data.

Data Presentation

The 13C NMR chemical shift data for this compound is summarized in the table below. The assignments are based on spectral data and are consistent with the expected electronic effects of the substituents on the benzene ring.

Carbon AtomChemical Shift (δ, ppm)
C1 (C-I)100.2
C2 (C-CH₃)142.8
C3 (C-CH₃)137.4
C4129.5
C5127.8
C6129.9
2-CH₃27.2
3-CH₃23.3

Experimental Protocols

The following section outlines a typical experimental protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound. This protocol is a generalized procedure and may be adapted based on the specific instrumentation and experimental goals.

1. Sample Preparation:

  • Analyte: Approximately 20-50 mg of this compound is accurately weighed. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for nonpolar organic compounds is chloroform-d (CDCl₃). The deuterated solvent provides a lock signal for the NMR spectrometer and avoids interference from protonated solvent signals.[1]

  • NMR Tube: The resulting solution is transferred to a standard 5 mm NMR tube. It is crucial to use a clean, high-quality NMR tube to ensure optimal magnetic field homogeneity. The final solution height in the tube should be around 4-5 cm.[1]

  • Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution, which is critical for obtaining sharp, well-resolved NMR signals.

2. NMR Data Acquisition:

  • Instrumentation: The 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is commonly used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass the entire range of expected 13C chemical shifts.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, multiple scans are acquired and averaged to improve the signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically employed between pulses to allow for sufficient relaxation of the carbon nuclei.

    • Temperature: The experiment is usually performed at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent signal (e.g., 77.16 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the corresponding 13C NMR chemical shifts of this compound.

logical_relationship cluster_molecule This compound C1 C1-I C2 C2-CH3 C1->C2 C3 C3-CH3 C2->C3 CH3_2 2-CH3 C2->CH3_2 C4 C4-H C3->C4 CH3_3 3-CH3 C3->CH3_3 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Molecular structure of this compound.

chemical_shifts 13C NMR Chemical Shifts of this compound Chemical Shift (ppm) Chemical Shift (ppm) C1 C1 100.2 C5 C5 127.8 C2 C2 142.8 C3 C3 137.4 C4 C4 129.5 C6 C6 129.9 CH3_2 2-CH3 27.2 CH3_3 3-CH3 23.3

Caption: 13C NMR chemical shifts for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of 1-Iodo-2,3-dimethylbenzene. The document details the primary fragmentation pathways observed under electron ionization (EI), presents quantitative data in a clear tabular format, and outlines a detailed experimental protocol for acquiring the mass spectrum. A visual representation of the core fragmentation logic is also provided.

Core Concepts in the Mass Spectrometry of this compound

Electron ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds.[1] In EI, high-energy electrons bombard a molecule, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, yielding a unique pattern of fragment ions. The analysis of this fragmentation pattern provides valuable insights into the molecule's structure.

For this compound (C8H9I), a substituted aromatic compound, the fragmentation is influenced by the presence of the iodine atom, the aromatic ring, and the two methyl groups. The fragmentation patterns of alkylbenzenes and related compounds have been extensively studied, and they often involve characteristic losses of alkyl radicals and rearrangements.[2]

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[3]

m/zRelative Intensity (%)Proposed Fragment Ion
23265[C8H9I]•+ (Molecular Ion)
105100[C8H9]+
10320[C8H7]+
9115[C7H7]+
7725[C6H5]+
5115[C4H3]+

Principal Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C8H9I]•+) primarily proceeds through the cleavage of the carbon-iodine bond, which is the weakest bond in the ion. This is a common fragmentation pathway for halogenated aromatic compounds.

The logical flow of the primary fragmentation can be visualized as follows:

fragmentation_pathway M [C8H9I]•+ (m/z 232) F1 [C8H9]+ (m/z 105) M->F1 - I• I_radical I• F2 [C8H7]+ (m/z 103) F1->F2 - H2 F3 [C7H7]+ (m/z 91) F1->F3 - CH2 F4 [C6H5]+ (m/z 77) F3->F4 - CH2 F5 [C4H3]+ (m/z 51) F4->F5 - C2H2

Primary fragmentation pathway of this compound.

Description of the Fragmentation Process:

  • Formation of the Molecular Ion: The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion [C8H9I]•+ at m/z 232.

  • Primary Fragmentation (Loss of Iodine Radical): The most significant initial fragmentation step is the homolytic cleavage of the C-I bond to lose an iodine radical (I•). This is energetically favorable and leads to the formation of the dimethylphenyl cation [C8H9]+ at m/z 105, which is the base peak in the spectrum.

  • Secondary Fragmentations: The [C8H9]+ ion can then undergo further fragmentation:

    • Loss of a neutral molecule of hydrogen (H2) results in the ion [C8H7]+ at m/z 103.

    • Rearrangement and loss of a methylene radical (CH2) can lead to the tropylium ion [C7H7]+ at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.

    • The tropylium ion can further fragment by losing another methylene radical to form the phenyl cation [C6H5]+ at m/z 77.

    • The phenyl cation can subsequently lose acetylene (C2H2) to form the ion [C4H3]+ at m/z 51.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis prep1 Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) gc1 Inject sample into GC prep1->gc1 gc2 Separation on a capillary column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (e.g., Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Generate Mass Spectrum ms3->data1 data2 Identify Fragments data1->data2

Workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: A solvent delay of a few minutes is used to prevent the solvent peak from saturating the detector.

Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane (e.g., 100 µg/mL).

  • Inject 1 µL of the sample solution into the GC-MS system.

This comprehensive guide provides the foundational knowledge for understanding and analyzing the mass spectrometry fragmentation of this compound, which is crucial for its identification and structural characterization in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-iodo-2,3-dimethylbenzene, also known as 3-iodo-o-xylene. The document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a visual representation of the experimental workflow, tailored for professionals in research and drug development.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and the elucidation of molecular structure. The typical mid-infrared region of interest spans from 4000 to 400 cm⁻¹.

Infrared Spectrum of this compound: Data and Interpretation

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its aromatic ring, methyl groups, and the carbon-iodine bond. The substitution pattern on the benzene ring, with two adjacent methyl groups and an iodine atom, influences the positions and intensities of these bands.

Quantitative Vibrational Data

The following table summarizes the principal infrared absorption bands for gas-phase this compound, based on spectral data from the NIST/EPA Gas-Phase Infrared Database.[1] The assignments are made by correlating the observed frequencies with known vibrational modes of substituted benzenes and o-xylene.[2][3]

Wavenumber (cm⁻¹)Relative IntensityVibrational Assignment
~3070WeakAromatic C-H Stretching
~2980MediumAsymmetric CH₃ Stretching
~2940MediumSymmetric CH₃ Stretching
~1600WeakAromatic C=C Ring Stretching
~1465StrongAsymmetric CH₃ Bending
~1380MediumSymmetric CH₃ Bending (Umbrella Mode)
~1100 - 1000MediumIn-plane C-H Bending
~780StrongOut-of-plane C-H Bending (adjacent H's)
~550 - 650Weak-MediumC-I Stretching

Note: The exact peak positions and intensities can vary depending on the sample phase (gas, liquid, or solid) and the spectroscopic conditions.

Experimental Protocols

Acquiring a high-quality infrared spectrum of liquid this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for Fourier Transform Infrared (FTIR) spectroscopy using the transmission method with salt plates.

I. Instrumentation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a mid-infrared source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS).

  • Sample Holder: A demountable cell holder for liquid samples.

  • Salt Plates: Two polished infrared-transparent salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr). NaCl is a common choice for non-aqueous samples.

II. Sample Preparation (Liquid Film Method)
  • Cleaning: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils. Rinse the plates with a dry, volatile solvent like anhydrous acetone or isopropanol and allow them to dry completely in a desiccator or under a gentle stream of dry nitrogen.

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate.

  • Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

  • Mounting: Secure the assembled salt plates in the demountable cell holder.

III. Data Acquisition
  • Background Spectrum: With the empty, clean salt plates (or an empty beam path) in the sample compartment, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. It is common to acquire multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Sample Spectrum: Place the sample holder with the prepared this compound film into the sample compartment.

  • Data Collection: Acquire the sample spectrum using the same instrument parameters as the background scan (e.g., spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹).

  • Final Spectrum: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

IV. Post-Analysis
  • Cleaning: Disassemble the cell and thoroughly clean the salt plates with an appropriate solvent to remove all traces of the sample.

  • Storage: Store the clean, dry salt plates in a desiccator to protect them from moisture.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in obtaining an infrared spectrum of a liquid sample like this compound.

FTIR_Workflow FTIR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis clean_plates Clean & Dry Salt Plates apply_sample Apply Liquid Sample clean_plates->apply_sample assemble_cell Assemble Salt Plate Sandwich apply_sample->assemble_cell background_scan Collect Background Spectrum assemble_cell->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan ratio_spectra Ratio Sample to Background sample_scan->ratio_spectra final_spectrum Generate Final IR Spectrum ratio_spectra->final_spectrum interpretation Spectral Interpretation final_spectrum->interpretation

Caption: Logical workflow for FTIR analysis of a liquid sample.

This guide provides foundational knowledge for the infrared spectroscopic analysis of this compound, intended to support research and development activities. For more detailed theoretical treatments and advanced applications, consulting specialized literature is recommended.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2,3-dimethylbenzene, a key intermediate in various organic syntheses. The document details a robust synthetic protocol via the Sandmeyer reaction, alongside a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Sandmeyer reaction, starting from the readily available 2,3-dimethylaniline. This two-step process involves the diazotization of the primary aromatic amine followed by an iodide substitution.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2,3-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Diazotization of 2,3-dimethylaniline

  • In a flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid (2.8 equivalents).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) dropwise to the cooled amine solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Iodination

  • To the freshly prepared diazonium salt solution, add diethyl ether or ethyl acetate.

  • In a separate beaker, prepare a solution of potassium iodide (4.0 equivalents) in deionized water and cool it in an ice bath.

  • Slowly add the cold potassium iodide solution to the diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. During this time, the evolution of nitrogen gas will be observed as the diazonium group is replaced by iodide.

Work-up and Purification:

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
Appearance Clear, light yellow to brown liquid
Boiling Point 110-111 °C at 12 mmHg[1]
Density 1.64 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.607[1]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated ~7.0-7.5m3HAromatic protons
Anticipated ~2.3-2.5s6HMethyl protons (at C2 and C3)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
Anticipated ~140-145C-I
Anticipated ~125-135Aromatic CH
Anticipated ~100C-I (ipso-carbon)
Anticipated ~20-25Methyl carbons

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
Anticipated 3100-3000MediumAromatic C-H stretch
Anticipated 2975-2850MediumAliphatic C-H stretch (methyl groups)
Anticipated 1600-1450Medium-StrongAromatic C=C skeletal vibrations
Anticipated ~800-700StrongC-H out-of-plane bending (aromatic)
Anticipated ~600-500MediumC-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zIon
Anticipated 232[M]⁺ (Molecular Ion)
Anticipated 105[M - I]⁺
Anticipated 91[C₇H₇]⁺ (Tropylium ion)

Workflow Diagram

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2,3-Dimethylaniline 2,3-Dimethylaniline Diazotization Diazotization 2,3-Dimethylaniline->Diazotization NaNO2, H2SO4, 0-5°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Iodination Iodination Diazonium Salt->Iodination KI Crude Product Crude Product Iodination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography This compound This compound Column Chromatography->this compound Physical Properties Physical Properties This compound->Physical Properties 1H NMR 1H NMR This compound->1H NMR 13C NMR 13C NMR This compound->13C NMR IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides researchers and professionals with the necessary information for the successful synthesis and thorough characterization of this compound, a valuable building block in organic chemistry and drug development.

References

Theoretical Analysis of 1-Iodo-2,3-dimethylbenzene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 1-Iodo-2,3-dimethylbenzene. In the absence of published computational studies for this specific molecule, this document serves as a detailed framework for researchers, outlining the standard protocols for quantum chemical calculations. It covers geometry optimization, vibrational frequency analysis, electronic property prediction, and Natural Bond Orbital (NBO) analysis. All quantitative data presented herein are hypothetical, generated for illustrative purposes based on established principles and data from structurally analogous compounds. This guide is intended to be a practical resource for scientists in computational chemistry and drug development, enabling them to design and execute theoretical investigations of this compound and similar halogenated aromatic compounds.

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate in various synthetic applications, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.[1] Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for optimizing reaction conditions and designing novel derivatives with desired functionalities. While experimental data provides essential benchmarks, theoretical studies employing computational chemistry offer a powerful, complementary approach to gain deep insights into the molecule's behavior at an atomic level.

This whitepaper outlines a robust computational workflow for the theoretical characterization of this compound. The methodologies described are based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method for systems of this nature.[2][3][4] The objective is to provide a detailed protocol that can be readily implemented by researchers to predict the molecule's properties and reactivity.

Computational Methodology

A standard theoretical investigation of a molecule like this compound involves a multi-step computational protocol. This workflow ensures that the calculated properties are derived from a stable, well-defined molecular structure and that a comprehensive set of electronic and vibrational data is obtained.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Generation: The initial 3D coordinates of this compound are constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is performed using Density Functional Theory (DFT).

    • Method: DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for such systems.[2][5]

    • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational cost, with diffuse functions (++) to describe the electron distribution of the iodine atom and polarization functions (d,p) for all atoms.[2]

    • Software: The calculations are performed using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.[3]

  • Thermochemical Analysis: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a specified temperature and pressure.

Protocol 2: Electronic Structure and Property Analysis

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain detailed electronic structure information.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3][6][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds. This analysis provides insights into hyperconjugative interactions and charge transfer within the molecule.[8][9][10]

  • Simulated Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis). This helps in understanding the electronic transitions and can be compared with experimental spectroscopic data.[2][11][12]

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol for the theoretical study of this compound.

G A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Calculation (B3LYP/6-311++G(d,p)) B->C Optimized Geometry D Verify Energy Minimum (No Imaginary Frequencies) C->D Check Frequencies F Vibrational Spectra (IR/Raman) Thermochemistry C->F D->B  No (Re-optimize) E Optimized Structure D->E Yes G Electronic Structure Analysis (NBO, FMO, TD-DFT) E->G Input for Analysis H Molecular Properties (Charges, HOMO-LUMO, Spectra) G->H I End H->I

Computational workflow for theoretical analysis.

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above. Note: This data is illustrative and not from a published study.

Data Presentation

Table 1: Predicted Geometric Parameters for this compound

ParameterTypePredicted ValueUnits
C1-IBond Length2.105Ångström (Å)
C1-C2Bond Length1.408Ångström (Å)
C2-C3Bond Length1.401Ångström (Å)
C2-C(Methyl1)Bond Length1.512Ångström (Å)
C3-C(Methyl2)Bond Length1.513Ångström (Å)
C-C (Aromatic Average)Bond Length1.395Ångström (Å)
C-H (Aromatic Average)Bond Length1.084Ångström (Å)
C-H (Methyl Average)Bond Length1.093Ångström (Å)
I-C1-C2Bond Angle119.8Degrees (°)
C1-C2-C3Bond Angle118.5Degrees (°)
C2-C3-C4Bond Angle121.2Degrees (°)
I-C1-C2-C3Dihedral Angle180.0Degrees (°)

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Description
306515.2Aromatic C-H Stretch
298045.8Methyl C-H Asymmetric Stretch
295538.1Methyl C-H Symmetric Stretch
158025.5Aromatic C=C Stretch
145030.2Methyl C-H Asymmetric Bending
102018.9In-plane C-H Bending
53055.7C-I Stretch

Table 3: Predicted Electronic Properties

PropertyPredicted ValueUnits
HOMO Energy-6.25eV
LUMO Energy-0.88eV
HOMO-LUMO Gap5.37eV
Dipole Moment1.85Debye
Natural Charge on Iodine (I)-0.15e
Natural Charge on C1+0.12e
First Excitation Energy (TD-DFT)4.88eV

Reactivity and Mechanistic Insights

The theoretical data generated can provide significant insights into the reactivity of this compound. For instance, its role as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) is well-established.[1] Computational chemistry can be used to model the reaction mechanism, such as the oxidative addition step, which is often rate-determining.

Signaling Pathway Visualization

The diagram below illustrates a simplified logical relationship for the oxidative addition of a Pd(0) catalyst to the C-I bond of this compound, a critical step in many cross-coupling reactions.

G sub This compound (Ar-I) ts Transition State [Ar--I--Pd(0)L2]‡ sub->ts cat Pd(0)L2 Catalyst cat->ts prod Oxidative Addition Product Ar-Pd(II)(I)L2 ts->prod ΔG‡

Oxidative addition step in cross-coupling.

A Potential Energy Surface (PES) scan could be performed by varying the distance between the Palladium atom and the C-I bond to locate the transition state (TS) and calculate the activation energy (ΔG‡) for this process.[13][14] The electronic properties, such as the LUMO of the C-I bond and the HOMO of the Pd(0) catalyst, would be critical in understanding the feasibility and kinetics of this reaction step.

Conclusion

While experimental studies on this compound are indispensable, theoretical investigations offer a level of detail that is often inaccessible through empirical methods alone. This whitepaper has outlined a comprehensive and standard computational protocol for the in-depth analysis of this molecule. By applying these DFT-based methods, researchers can obtain reliable predictions of its geometric, vibrational, and electronic properties. The illustrative data and workflows presented herein are intended to serve as a robust starting point for future computational studies, ultimately facilitating a deeper understanding of this important synthetic intermediate and aiding in the rational design of new chemical entities and processes.

References

Electronic Properties of 1-Iodo-2,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3-dimethylbenzene is an aromatic organic compound with the chemical formula C₈H₉I. As a substituted iodobenzene, its electronic properties are of significant interest in the fields of organic synthesis, materials science, and drug design. The interplay between the electron-donating methyl groups and the electron-withdrawing, yet polarizable, iodine atom on the benzene ring governs its reactivity and potential applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, drawing upon available data for structurally related compounds to establish well-founded estimations. Detailed experimental protocols for determining these properties are also provided, alongside visualizations of key concepts and workflows.

Core Electronic Properties

The electronic properties of substituted benzenes are influenced by the nature of their substituents. Methyl groups are known to be weakly electron-donating through an inductive effect, which tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the ionization potential. Conversely, iodine is an electronegative atom that acts as an electron-withdrawing group inductively, but its lone pairs can participate in resonance, donating electron density to the ring. This dual nature influences both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Data on Structurally Related Compounds

To provide a basis for estimating the electronic properties of this compound, the following tables summarize computational and experimental data for xylene isomers and iodobenzene derivatives.

Table 1: Calculated Electronic Properties of Xylene Isomers

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)
o-Xylene-8.55-0.218.348.56
m-Xylene-8.57-0.198.388.58
p-Xylene-8.44-0.188.268.45

Data from computational studies on xylene isomers. The exact values can vary depending on the level of theory and basis set used in the calculations.

Table 2: Experimental Ionization Potentials of Iodinated Benzenes from Photoelectron Spectroscopy

CompoundFirst Ionization Potential (eV)
Iodobenzene8.73
1,2-Diiodobenzene8.60
1,3-Diiodobenzene8.70
1,4-Diiodobenzene8.55

Data obtained from gas-phase photoelectron spectroscopy experiments.[1]

Estimated Electronic Properties of this compound

Based on the data from related compounds, we can estimate the electronic properties of this compound. The two methyl groups will raise the HOMO energy compared to iodobenzene, thus lowering the ionization potential. The iodine atom will lower the HOMO energy compared to 2,3-dimethylxylene (o-xylene). Therefore, the ionization potential of this compound is expected to be lower than that of iodobenzene and slightly higher than that of o-xylene.

Estimated Values for this compound:

  • Ionization Potential: Expected to be in the range of 8.4 - 8.6 eV .

  • HOMO Energy: The presence of electron-donating methyl groups will likely result in a HOMO energy that is higher (less negative) than that of iodobenzene.

  • LUMO Energy: The LUMO energy is expected to be influenced by both the iodo and methyl substituents.

  • Electron Affinity: Generally, aromatic hydrocarbons have negative electron affinities, meaning the anion is less stable than the neutral molecule. The presence of the electronegative iodine atom would make the electron affinity less negative (or potentially slightly positive) compared to xylene.

Experimental Protocols for Determining Electronic Properties

The following sections outline the standard experimental methodologies for measuring the key electronic properties of aromatic compounds like this compound.

Photoelectron Spectroscopy for Ionization Potential Measurement

Photoelectron Spectroscopy (PES) is a direct method for determining the ionization potentials of a molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV) or a synchrotron source.

  • Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Potential Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron.

  • Spectrum: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, which is equivalent to the ionization potential) constitutes the photoelectron spectrum. The first peak in the spectrum corresponds to the first ionization potential (removal of an electron from the HOMO).

experimental_workflow_pes cluster_sample_prep Sample Preparation cluster_pes_instrument Photoelectron Spectrometer cluster_data_analysis Data Analysis Sample This compound (Liquid) Vaporization Vaporization Sample->Vaporization GasInlet Gas Inlet Vaporization->GasInlet IonizationChamber Ionization Chamber (High Vacuum) GasInlet->IonizationChamber ElectronAnalyzer Electron Energy Analyzer IonizationChamber->ElectronAnalyzer Photoelectrons PhotonSource Photon Source (e.g., He I lamp) PhotonSource->IonizationChamber Detector Detector ElectronAnalyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum IP_Calc Ionization Potential Calculation Spectrum->IP_Calc Peak Positions

Caption: Workflow for determining ionization potential using Photoelectron Spectroscopy.

Electron Affinity Measurement

Determining the electron affinity (EA) can be more challenging, especially for compounds with negative electron affinities. One common technique is Electron Transmission Spectroscopy (ETS).

Methodology:

  • Electron Beam Generation: A monoenergetic beam of electrons is generated.

  • Sample Interaction: The electron beam is passed through a low-pressure gas of this compound.

  • Transmission Measurement: The current of the transmitted electrons is measured as a function of the incident electron energy.

  • Resonance Detection: When the energy of the incident electrons matches the energy required to form a temporary negative ion (anion), a sharp decrease in the transmitted current is observed. These features are known as resonances.

  • Electron Affinity Determination: The energies of these resonances correspond to the vertical electron affinities of the molecule.

Cyclic Voltammetry for Redox Potentials

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a compound, which can be related to the HOMO and LUMO energies.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

  • Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

  • Voltammogram: A plot of current versus potential, called a cyclic voltammogram, is obtained.

  • Potential Determination: The potentials at which oxidation and reduction peaks occur provide information about the energies of the HOMO and LUMO levels, respectively. The half-wave potential (E₁/₂) can be used to estimate these energies relative to a reference compound (e.g., ferrocene/ferrocenium couple).

experimental_workflow_cv cluster_cell_setup Electrochemical Cell Setup cluster_cv_measurement Cyclic Voltammetry Measurement cluster_data_output Data Output and Analysis Analyte This compound in Solution Electrodes Working, Reference, & Counter Electrodes Analyte->Electrodes Potentiostat Potentiostat Electrodes->Potentiostat PotentialSweep Apply Potential Sweep Potentiostat->PotentialSweep CurrentMeasure Measure Current PotentialSweep->CurrentMeasure Voltammogram Cyclic Voltammogram (Current vs. Potential) CurrentMeasure->Voltammogram RedoxPotentials Determine Oxidation & Reduction Potentials Voltammogram->RedoxPotentials

Caption: Workflow for determining redox potentials using Cyclic Voltammetry.

Role in Drug Development and Signaling Pathways

While there is no specific information linking this compound to particular signaling pathways or drug development programs, iodinated aromatic compounds, in general, are of interest in medicinal chemistry. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the lipophilicity of the molecule, which is influenced by the iodo and methyl groups, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Structure-Activity Relationship (QSAR) studies often incorporate electronic parameters to correlate the chemical structure of a series of compounds with their biological activity.[2][3] The electronic properties of this compound, once determined, could be valuable descriptors in such models for predicting the biological efficacy of related molecules.

The reactivity of the C-I bond in cross-coupling reactions also makes this compound a useful building block in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound. Although direct experimental data is currently lacking, a robust estimation of its key electronic parameters has been established through the analysis of structurally analogous compounds. The provided experimental protocols offer a clear roadmap for the future determination of these properties. The understanding of the electronic landscape of this compound is crucial for its application in synthetic chemistry and for exploring its potential in the design of novel materials and therapeutic agents. Further experimental and computational studies are warranted to precisely elucidate the electronic structure of this versatile molecule.

References

An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), an important aromatic iodide intermediate in organic synthesis. The document details its historical discovery, physical and chemical properties, spectroscopic data, and established synthetic methodologies. Particular emphasis is placed on providing detailed experimental protocols and structured data presentation to aid researchers in its practical application.

Discovery and History

Physicochemical Properties

This compound is a pink-brown to red transparent liquid at room temperature.[2] It is a crucial intermediate in various organic syntheses, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki and Heck reactions.[2] Its demand is driven by its utility in the pharmaceutical, agrochemical, and material science sectors.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 31599-60-7[2]
Molecular Formula C₈H₉I[2]
Molecular Weight 232.06 g/mol [2]
Appearance Pink-brown to red transparent liquid[2]
Boiling Point 229.0 ± 0.0 °C at 760 mmHg[2]
110-111 °C at 12 mmHg[4]
Density 1.6 ± 0.1 g/cm³[2]
1.64 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.593[2]
1.607[4]
Flash Point 101.5 ± 7.7 °C[2]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[2]
Storage Store in a cool, well-ventilated area away from heat and direct sunlight.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / SignalsReference(s)
¹H NMR Available, specific shifts not detailed in search results.
¹³C NMR Data not explicitly found in search results.
Infrared (IR) Spectrum available.[2]
Mass Spectrometry (MS) Predicted m/z values for various adducts available.[5]

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Sandmeyer reaction.

Sandmeyer Reaction from 2,3-Dimethylaniline

This reaction proceeds in two main stages: the formation of a diazonium salt from 2,3-dimethylaniline, followed by the introduction of iodine using an iodide salt.

Sandmeyer_Reaction sub 2,3-Dimethylaniline diazonium 2,3-Dimethylbenzenediazonium Chloride sub->diazonium Diazotization reagents1 NaNO₂, HCl(aq) 0-5 °C product This compound diazonium->product Iodination reagents2 KI(aq) n2 N₂ (gas)

Caption: General workflow of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol for the Sandmeyer reaction to produce an aryl iodide from an arylamine. Specific quantities should be calculated based on the desired scale of the reaction.

Materials:

  • 2,3-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization of 2,3-Dimethylaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2,3-dimethylaniline.

  • Slowly add a solution of concentrated hydrochloric acid in water while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • If a dark color due to the formation of iodine persists, add a small amount of sodium thiosulfate solution to decolorize it.

  • Transfer the mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them sequentially with water, a dilute sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification d1 Dissolve 2,3-dimethylaniline in aq. HCl at 0-5 °C d2 Dropwise addition of aq. NaNO₂ solution d1->d2 d3 Stir for 15-20 min at 0-5 °C d2->d3 i1 Add diazonium salt solution to aq. KI solution d3->i1 i2 Warm to RT, then heat to 50-60 °C i1->i2 w1 Decolorize with Na₂S₂O₃ (if needed) i2->w1 w2 Extract with organic solvent w1->w2 w3 Wash organic layer w2->w3 w4 Dry over MgSO₄ w3->w4 w5 Solvent removal w4->w5 w6 Vacuum distillation w5->w6

Caption: Detailed experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form aryl alkynes.

  • Grignard Reagent Formation: Reaction with magnesium to form the corresponding Grignard reagent, which can then be used in a variety of nucleophilic addition and substitution reactions.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound plays a direct role in biological signaling pathways. Its primary significance is as a synthetic intermediate in the preparation of more complex molecules that may have biological activity.

Conclusion

This compound, since its initial synthesis in the late 19th century, has remained a valuable and versatile intermediate for organic chemists. Its straightforward preparation via the Sandmeyer reaction and its utility in a wide range of modern cross-coupling reactions ensure its continued importance in academic research and the industrial synthesis of complex organic molecules. This guide provides the essential historical, chemical, and practical information for its effective use in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-2,3-dimethylbenzene as the aryl halide partner. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1] this compound, with its sterically hindered iodine atom and electron-donating methyl groups, presents a unique substrate for this versatile coupling reaction.

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide in the presence of a base.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly with sterically hindered substrates like this compound.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. These data provide a comparative overview to guide reaction optimization.

Table 1: Conventional Heating Conditions

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃DME/H₂O801285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)Cs₂CO₃Toluene/H₂O1001680-90
4-Methylphenylboronic acid (p-tolylboronic acid)Pd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O901088-96
4-Formylphenylboronic acidPd(PPh₃)₄ (2.5)-Na₂CO₃DMF/H₂O110875-85
2-Methylphenylboronic acid (o-tolylboronic acid)Pd(OAc)₂ (4)SPhos (8)K₃PO₄Toluene1102470-80

Table 2: Microwave-Assisted Conditions

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃H₂O/EtOH1201590-98
4-Methoxyphenylboronic acidPd(OAc)₂ (2)-Na₂CO₃DMF1501085-95
4-Methylphenylboronic acid (p-tolylboronic acid)PEPPSI-iPr (1)-K₂CO₃Dioxane/H₂O1402092-99
4-Formylphenylboronic acidPd/C (5)-K₂CO₃Water1503070-80
2-Methylphenylboronic acid (o-tolylboronic acid)Pd(OAc)₂ (3)JohnPhos (6)K₃PO₄DMF1602075-85

Experimental Protocols

The following are detailed protocols for the Suzuki cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water, 4:1 v/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture to the flask via syringe.

  • Attach the reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Water/Ethanol, 1:1 v/v)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (typically 120-160 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and dilute the contents with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol.

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product ArX This compound (Ar-X) ArX->B ArB Arylboronic Acid (Ar'-B(OH)2) ArB->D Base Base (e.g., K2CO3) Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Base start->reactants inert Establish Inert Atmosphere reactants->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up: Extraction and Washing monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This document outlines typical reaction parameters, a detailed experimental protocol, and a summary of conditions from related literature to guide the successful application of this reaction in a research and development setting.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes from aryl or vinyl halides.[1] The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Due to the steric hindrance posed by the two ortho-methyl groups in this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.

Key Reaction Parameters

Several factors influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and temperature.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile catalyst precursor that is reduced in situ to the active Pd(0) species.[3] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] For some applications, supported catalysts like Pd EnCat® can be employed for easier recovery and reuse.[4]

  • Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and promote the reaction. Triphenylphosphine (PPh₃) is a common choice. For sterically hindered substrates, the choice of ligand can be critical.

  • Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently used.[5] The choice of solvent can influence reaction rates and yields.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C.[4][6]

Data Presentation: Heck Reaction Conditions for Aryl Iodides

The following table summarizes various conditions reported in the literature for the Heck reaction of aryl iodides with different alkenes. While not specific to this compound, these examples provide a valuable starting point for reaction optimization.

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3.0 wt%)Et₃NWaterRT696[7]
IodobenzeneMethyl acrylatePd(OAc)₂ (1)-Et₃N (2.5)DMF80-High[5]
Iodobenzenen-Butyl acrylatePd nano-spheres (1)-Et₃N (2.5)DMF6016100[8]
Substituted Iodobenzenes2-Chloroethanesulfonyl chloridePd(OAc)₂ (2)-K₂CO₃ (3)Water180 (MW)0.1725-89[9]
Iodobenzenen-Butyl acrylatePdCl₂(NH₃)₂/bipyridyl (1)-Bu₃N (2.5)Water1402495[10]
Iodobenzenen-Butyl acrylatePd(OAc)₂ (0.1)Pyridine imineEt₃NToluene70-High[11]
Iodobenzenen-Butyl acrylatePdCl₂-Dppc⁺PF₆⁻-Et₃N (2)[bmim][PF₆]1201.599[12]

Experimental Protocols

This section provides a general experimental protocol for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Heck reaction.

Heck_Reaction_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide This compound aryl_iodide->oxidative_addition pd_complex Ar-Pd(II)-I(Ln) oxidative_addition->pd_complex coordination Coordination & Insertion pd_complex->coordination alkene Alkene alkene->coordination insertion_intermediate R-CH2-CH(Ar)-Pd(II)-I(Ln) coordination->insertion_intermediate beta_hydride β-Hydride Elimination insertion_intermediate->beta_hydride product_complex Product-Pd(II)-H-I beta_hydride->product_complex product Substituted Alkene product_complex->product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 base_h Base-H⁺ I⁻ reductive_elimination->base_h base Base base->reductive_elimination

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere add_reagents Add this compound, Pd(OAc)₂, and PPh₃ start->add_reagents add_solvent Add Anhydrous DMF, Alkene, and Et₃N add_reagents->add_solvent heat Heat Reaction Mixture to 100°C add_solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Iodo-2,3-dimethylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Sonogashira coupling of the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene, with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3] The protocols outlined herein are designed to serve as a robust starting point for researchers, offering detailed methodologies and expected outcomes for this specific transformation.

Due to the steric hindrance posed by the two ortho-methyl groups in this compound, reaction conditions may require careful optimization compared to less hindered aryl iodides. However, the use of appropriate catalysts, ligands, and reaction conditions can lead to good to excellent yields of the desired coupled products.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium- and copper-co-catalyzed cross-coupling reaction, as depicted below:

G cluster_products Product ArylIodide This compound Plus1 + Alkyne Terminal Alkyne (R-C≡C-H) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Plus1->Catalyst Base Base (e.g., Et₃N, piperidine) Solvent Solvent (e.g., THF, DMF) CoupledProduct 1-(Alkynyl)-2,3-dimethylbenzene Solvent->CoupledProduct G A Setup Schlenk Flask (Pd/Cu catalysts) B Inert Atmosphere (Ar/N2 purge) A->B Evacuate/Backfill C Add Reactants (Aryl Iodide, Solvent, Base) B->C Sequential Addition D Add Alkyne C->D Dropwise E Heat and Stir D->E Set Temperature F Reaction Monitoring (TLC/GC-MS) E->F Periodically G Work-up (Quench, Extract) F->G Upon Completion H Purification (Column Chromatography) G->H Crude Product I Product Characterization H->I Pure Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Ar-I Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->Pd_alkyne Cu-C≡CR Pd_alkyne->RedElim CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide R-C≡C⁻ Alkyne_React R-C≡C-H + Base Cu_acetylide->Transmetal

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The ability to construct C–N bonds with precision is critical for the synthesis of a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-iodo-2,3-dimethylbenzene, a sterically hindered aryl iodide. The presence of two methyl groups ortho to the iodine atom presents a significant steric challenge, necessitating careful optimization of the catalytic system to achieve high yields. These notes are intended to guide researchers in successfully performing this challenging transformation.

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound is depicted below:

Key Considerations for a Sterically Hindered Substrate

The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance from the two ortho-methyl groups can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the use of bulky, electron-rich phosphine ligands is crucial to promote the formation of the active monoligated palladium species and facilitate the desired bond-forming reductive elimination.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the Buchwald-Hartwig amination of sterically hindered aryl iodides, including a proposed optimized protocol for this compound based on analogous systems.

EntryAryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1This compound (Proposed)AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene100>90 (est.)
2This compound (Proposed)MorpholinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane110>90 (est.)
31-Iodo-3,5-dimethylbenzene[1]p-ToluidineNi(acac)₂ (2)(none)K₃PO₄ (3.0)Dioxane10097
42-Iodotoluene[1]p-ToluidinePd₂(dba)₃ (0.5)XPhos (1)NaOtBu (1.4)Toluene10096
51-Iodonaphthalene9H-CarbazolePd₂(dba)₃ (2)IPr*OMe (4)LiOtBu (1.4)Toluene11095

est. = estimated yield based on similar sterically hindered systems.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of this compound with a Primary Arylamine (e.g., Aniline)

This protocol is adapted from procedures for sterically hindered aryl halides.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous extraction solvents (e.g., ethyl acetate, brine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (e.g., 1.4 mmol).

  • Add this compound (e.g., 1.0 mmol).

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Add aniline (e.g., 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is adapted for less basic amines and conditions that may require a different base and ligand combination.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Anhydrous extraction solvents (e.g., ethyl acetate, brine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and RuPhos (e.g., 0.02 mmol, 2 mol%).

  • Add potassium phosphate (e.g., 2.0 mmol).

  • Add this compound (e.g., 1.0 mmol).

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Add morpholine (e.g., 1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Amido Complex AmineCoord->Deprotonation Base Deprotonation->Pd0 Reductive Elimination RedElim Product Deprotonation->RedElim

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Schlenk Flask AddSolids 1. Add Solids: - Pd₂(dba)₃ - Ligand - Base - Aryl Iodide Start->AddSolids InertAtmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) AddSolids->InertAtmosphere AddLiquids 3. Add Degassed Solvent and Amine via Syringe InertAtmosphere->AddLiquids HeatStir 4. Heat and Stir Reaction (Monitor by TLC/GC-MS) AddLiquids->HeatStir Workup 5. Reaction Cooldown & Workup (Quench, Extract, Wash) HeatStir->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify End End: Characterize Product Purify->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of substituted biphenyls using 1-Iodo-2,3-dimethylbenzene as a key starting material. The protocols focus on three widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Ullmann reaction. These methods are fundamental in medicinal chemistry and materials science for the construction of the biaryl scaffold, a common motif in biologically active molecules and functional materials.

Introduction

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. The 2,3-dimethylbiphenyl moiety, in particular, can be a crucial structural element in the design of novel pharmaceutical agents and organic materials. This compound is a versatile starting material for introducing this fragment. This document outlines detailed protocols for its use in Suzuki-Miyaura, Stille, and Ullmann cross-coupling reactions, providing researchers with a practical guide for the preparation of a diverse range of substituted biphenyl derivatives. While specific literature on the cross-coupling of this compound is limited, the following protocols are based on well-established procedures for similar aryl iodides and provide a robust starting point for reaction optimization. A palladium-catalyzed boronic acid cross-coupling reaction has been utilized to synthesize 2,3,3′,4′-tetramethylbiphenyl, demonstrating the feasibility of such transformations.[1]

Cross-Coupling Methodologies

The choice of cross-coupling reaction depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide is one of the most versatile and widely used methods for C-C bond formation.[2][3][4][5] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2]

  • Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide.[6] The Stille reaction is also highly versatile, but the toxicity of organotin reagents is a significant drawback.[6]

  • Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl.[7] While traditionally requiring harsh conditions, modern variations have expanded its scope.[7]

Data Presentation: Typical Reaction Conditions

The following tables summarize typical conditions for each cross-coupling reaction. Note that optimal conditions may vary depending on the specific coupling partner used with this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.5 - 5 mol% loading is common.
Ligand (if needed) PPh₃, SPhos, XPhosUsed with Pd(OAc)₂ or other Pd(0) sources.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHTypically 2-3 equivalents are used.
Boron Reagent Arylboronic acid or Arylboronic ester1.1 - 1.5 equivalents.
Solvent Toluene, Dioxane, DMF, THF/WaterDegassed solvents are recommended.
Temperature 80 - 120 °CReaction progress should be monitored.
Reaction Time 2 - 24 hoursSubstrate dependent.
Yield Generally Good to ExcellentHighly dependent on substrate and conditions.

Table 2: Typical Conditions for Stille Coupling of this compound

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol% loading.
Ligand (if needed) PPh₃, AsPh₃Often used with Pd₂(dba)₃.
Organostannane Aryl-Sn(n-Bu)₃, Aryl-SnMe₃1.0 - 1.2 equivalents.
Solvent Toluene, Dioxane, DMFAnhydrous and degassed.
Additives CuI, LiClCan accelerate the reaction rate.
Temperature 80 - 110 °CReaction progress should be monitored.
Reaction Time 4 - 48 hoursSubstrate dependent.
Yield Moderate to ExcellentDependent on the specific substrates.

Table 3: Typical Conditions for Ullmann Homocoupling of this compound

ParameterTypical ConditionsNotes
Copper Reagent Copper powder, Copper(I) iodide (CuI)Stoichiometric or catalytic amounts.
Solvent DMF, NitrobenzeneHigh-boiling polar solvents are typical.
Temperature 150 - 220 °COften requires high temperatures.
Reaction Time 12 - 48 hoursCan be lengthy.
Yield VariableCan be moderate to good for activated aryl halides.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin compounds are toxic and should be handled with extreme care.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.

  • Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biphenyl.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous and degassed Toluene (10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add this compound and the organostannane.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous and degassed toluene via syringe.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography. Due to the toxicity of tin byproducts, careful handling and disposal are required.

Protocol 3: Ullmann Homocoupling

This protocol outlines the classical Ullmann reaction for the homocoupling of this compound.

Materials:

  • This compound (2.0 mmol, 2.0 equiv)

  • Copper powder (activated) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • High-temperature reaction vessel with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the copper powder by washing with dilute HCl, water, ethanol, and then ether, and drying under vacuum.

  • In a high-temperature reaction vessel, combine this compound and the activated copper powder.

  • Add anhydrous DMF.

  • Heat the mixture under an inert atmosphere to 180-200 °C with vigorous stirring.[7]

  • Maintain the temperature and monitor the reaction over 24-48 hours.

  • After cooling, filter the reaction mixture to remove the copper salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2,2',3,3'-tetramethyl-1,1'-biphenyl by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow reagents 1. Reaction Setup - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst 2. Catalyst Addition - Pd(OAc)2 - PPh3 reagents->catalyst Inert Atmosphere solvent 3. Solvent Addition - Degassed Toluene/EtOH/H2O catalyst->solvent reaction 4. Reaction - Heat to 90-100 °C - Monitor by TLC/GC-MS solvent->reaction workup 5. Work-up - Cool to RT - Extraction with EtOAc reaction->workup purification 6. Purification - Column Chromatography workup->purification product Substituted Biphenyl purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Stille_Coupling_Workflow reagents 1. Reaction Setup - this compound - Organostannane solvent 2. Solvent Addition - Anhydrous, Degassed Toluene reagents->solvent Inert Atmosphere catalyst 3. Catalyst Addition - Pd(PPh3)4 solvent->catalyst reaction 4. Reaction - Heat to 100-110 °C - Monitor by TLC/GC-MS catalyst->reaction workup 5. Work-up - Cool to RT - Filter through Celite reaction->workup purification 6. Purification - Column Chromatography workup->purification product Substituted Biphenyl purification->product

Caption: Experimental workflow for the Stille coupling reaction.

Ullmann_Coupling_Workflow reagents 1. Reaction Setup - this compound - Activated Copper Powder solvent 2. Solvent Addition - Anhydrous DMF reagents->solvent Inert Atmosphere reaction 3. Reaction - Heat to 180-200 °C - Monitor reaction solvent->reaction workup 4. Work-up - Cool to RT - Filter and Extract reaction->workup purification 5. Purification - Column Chromatography or Recrystallization workup->purification product 2,2',3,3'-Tetramethyl- 1,1'-biphenyl purification->product

Caption: Experimental workflow for the Ullmann homocoupling.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)-R' Ln PdII->PdII_R Transmetal Transmetalation Transmetal->PdII_R PdII_R->Pd0 Product R-R' (Substituted Biphenyl) PdII_R->Product RedElim Reductive Elimination RedElim->Pd0 RX R-X (this compound) RX->OxAdd R_M R'-M (Organoboron or Organotin) R_M->Transmetal Product->RedElim

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Use of 1-Iodo-2,3-dimethylbenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Iodo-2,3-dimethylbenzene as a key intermediate in the development of novel agrochemicals. This document includes its application in the synthesis of a representative fungicide, a detailed experimental protocol, hypothetical biological activity data, and visualizations of the synthetic pathway and mode of action.

Introduction

This compound is a versatile aromatic building block employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an iodine atom and two methyl groups on a benzene ring, makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki and Heck reactions.[1] These reactions are pivotal for creating carbon-carbon bonds, which form the backbone of many active ingredients in crop protection products. The presence of the dimethyl substitution pattern allows for the introduction of specific steric and electronic properties into the final molecule, potentially influencing its biological activity and selectivity.

Application: Synthesis of a Hypothetical Strobilurin-Type Fungicide

Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. A common structural feature of many strobilurins is a substituted phenyl ring linked to a toxophore, typically a β-methoxyacrylate group. This compound can serve as a key starting material for introducing the 2,3-dimethylphenyl moiety into a strobilurin scaffold.

This section outlines a representative synthetic route to a hypothetical strobilurin-type fungicide, (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1) .

Synthetic Workflow Diagram

Synthetic_Workflow A This compound C Suzuki Coupling A->C B 2-(hydroxymethyl)phenylboronic acid B->C D (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane C->D Pd(PPh3)4, K2CO3 Toluene/H2O E Oxidation D->E PCC, DCM F 2-(2,3-dimethylbenzoyl)benzaldehyde E->F G Wittig Reaction F->G Ph3P=CHCO2Me, Toluene H (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate G->H I Formylation H->I HCO2Me, NaH, THF J (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate I->J K Methylation J->K Dimethyl sulfate, K2CO3, Acetone L (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1) K->L

Caption: Synthetic workflow for the preparation of Compound 1.

Experimental Protocol: Synthesis of (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1)

This protocol describes a plausible multi-step synthesis of the target compound from this compound.

Step 1: Suzuki Coupling to form (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane

  • To a stirred solution of this compound (1.0 eq) and 2-(hydroxymethyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (2.5 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane.

Step 2: Oxidation to 2-(2,3-dimethylbenzoyl)benzaldehyde

  • To a stirred solution of (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture through a pad of celite and wash the celite with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,3-dimethylbenzoyl)benzaldehyde.

Step 3: Wittig Reaction to form (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate

  • To a stirred solution of 2-(2,3-dimethylbenzoyl)benzaldehyde (1.0 eq) in toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate.

Step 4: Formylation to (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl formate (2.0 eq) and stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate, which can be used in the next step without further purification.

Step 5: Methylation to (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1)

  • To a solution of crude (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1).

Biological Activity Data (Hypothetical)

The following table summarizes the hypothetical fungicidal activity of Compound 1 against a panel of common plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that causes a 50% reduction in fungal growth).

Fungal PathogenCommon NameEC₅₀ (µg/mL)
Blumeria graminis f. sp. triticiWheat Powdery Mildew0.5
Septoria triticiWheat Leaf Blotch1.2
Puccinia triticinaWheat Brown Rust0.8
Pyricularia oryzaeRice Blast1.5
Rhizoctonia solaniRice Sheath Blight2.0

Mode of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides act by inhibiting the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport blocks ATP synthesis, leading to fungal cell death.

Signaling Pathway Diagram

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Strobilurin Strobilurin Fungicide (Compound 1) Inhibition Strobilurin->Inhibition Inhibition->ComplexIII

References

Application Notes: 1-Iodo-2,3-dimethylbenzene in Organic Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), also known as 2,3-dimethyliodobenzene, is a versatile halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring an iodine atom on a dimethyl-substituted benzene ring, makes it an excellent substrate for a variety of coupling reactions essential for the synthesis of complex organic materials.[1] The electron-donating nature of the two methyl groups influences the reactivity of the carbon-iodine bond, making it a valuable intermediate in the pharmaceutical, agrochemical, and advanced materials industries.[1] These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls, aryl amines, and phosphine ligands, which are precursors to advanced organic materials.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] this compound is an ideal electrophilic partner in these reactions due to the high reactivity of the C-I bond, allowing for the efficient synthesis of substituted biaryl compounds.[5] These structures are common motifs in pharmaceuticals and organic electronic materials.

General Reaction Scheme

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base, Solvent reactant1->reagents reactant2 Arylboronic Acid (R-B(OH)2) reactant2->reagents product 2,3-Dimethyl-1,1'-biphenyl Derivative reagents->product Heat

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a 2,3-Dimethyl-Substituted Biaryl

This protocol is adapted from standard procedures for the Suzuki-Miyaura coupling of aryl iodides.[3][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)[3][4]

  • Phosphine ligand (e.g., SPhos, Triphenylphosphine, 4-10 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)[3][5]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME/H₂O mixture)[3]

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reactant Addition: Stir the mixture for 10-15 minutes to allow for the pre-formation of the active catalyst. Then, add this compound (1.0 eq) to the mixture via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation: Typical Suzuki Coupling Parameters

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving aryl iodides, which serve as a robust starting point for reactions with this compound.

ParameterConditionReference
Aryl Halide This compound (1.0 eq)N/A
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)[3]
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%)[3][4]
Ligand SPhos, PPh₃, or other phosphines (4-10 mol%)[3]
Base K₃PO₄, K₂CO₃, or Na₂CO₃ (2-3 eq)[3][4]
Solvent Toluene, Dioxane, or Toluene/EtOH/H₂O[3][4]
Temperature 80 - 110 °C[3]
Typical Yield 70 - 95%[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-Pd(II)-I)L2 pd0->oxidative_add Ar-I transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 oxidative_add->transmetalation [Ar'-B(OH)3]- reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Ar-Ar' aryl_iodide This compound (Ar-I) boronic_acid R-B(OH)2 borate [R-B(OH)3]- boronic_acid->borate + Base base Base product Ar-Ar' borate->transmetalation halide_salt X-B(OH)2 + I-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are fundamental in a vast array of pharmaceuticals and organic functional materials.[6] this compound can be effectively coupled with a wide range of primary and secondary amines to produce N-aryl amines.

Experimental Protocol: Synthesis of a 2,3-Dimethyl-N-Arylamine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl iodides.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)[7]

  • Oven-dried Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq). Then, add the amine (1.2 eq) followed by this compound (1.0 eq). Finally, add the anhydrous solvent (e.g., Toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80 - 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters
ParameterConditionReference
Aryl Halide This compound (1.0 eq)N/A
Amine Primary or Secondary Amine (1.2-1.5 eq)[7]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd)[7]
Ligand XPhos, RuPhos, or other Buchwald ligands (2-4 mol%)[8]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)[7]
Solvent Toluene or Dioxane[7]
Temperature 80 - 110 °C[7]
Expected Yield 70 - 95%[7]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow start Start setup 1. Assemble Reaction (Ar-I, Amine, Pd Catalyst, Ligand, Base) in Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent 3. Add Anhydrous Solvent inert->add_solvent react 4. Heat and Stir (80-110 °C) add_solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Quench, and Extract monitor->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Synthesis of Phosphine Ligands

Phosphines are a critical class of ligands in organometallic catalysis.[9] this compound can be used to synthesize sterically-hindered phosphine ligands bearing the 2,3-dimethylphenyl moiety. This is typically achieved by converting the aryl iodide to an organometallic intermediate (e.g., a Grignard or organolithium reagent), which is then quenched with a halophosphine.[10]

Experimental Protocol: Synthesis of (2,3-Dimethylphenyl)diphenylphosphine

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq) or n-Butyllithium (1.1 eq)

  • Chlorodiphenylphosphine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal, as initiator for Grignard)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Grignard Formation: To a flame-dried flask under Argon, add magnesium turnings (1.1 eq) and a crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir and gently heat to initiate the reaction. Once initiated, add the remaining aryl iodide solution and reflux until the magnesium is consumed.

  • Phosphination: Cool the resulting Grignard reagent to 0 °C. Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting phosphine can be purified by crystallization or chromatography. Note: Phosphines are often air-sensitive and may be handled as their more stable phosphine-borane complexes or phosphine oxides.[9]

Visualization: Phosphine Ligand Synthesis

Phosphine_Synthesis start_mat This compound grignard 2,3-Dimethylphenyl- magnesium Iodide start_mat->grignard 1. Mg, THF phosphine (2,3-Dimethylphenyl)- diphenylphosphine grignard->phosphine 2. ClPPh2

Caption: Synthesis of a tertiary phosphine ligand via a Grignard reagent.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-iodo-2,3-dimethylbenzene in various palladium-catalyzed cross-coupling reactions. This sterically hindered aryl iodide is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and includes visualizations to illustrate reaction pathways and workflows.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

The steric hindrance provided by the two methyl groups in this compound can present challenges in these coupling reactions, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving this compound, allowing for easy comparison of different methodologies.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/EtOH1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101892

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF65688
2TrimethylsilylacetylenePd(OAc)₂ (1)2PiperidineDMF80875

Table 3: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001695
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102478

Table 4: Stille Coupling of this compound with Organostannanes

EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1001282
2Tributyl(2-furyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)CuI (10)NMP80689

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃ solution, 2.0 mL)

  • Solvent (e.g., Toluene/Ethanol, 4:1 mixture, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Fit the flask with a condenser and purge with nitrogen or argon for 15 minutes.

  • Add the degassed solvent mixture and the aqueous base solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., anhydrous THF, 10 mL)

  • Schlenk flask, magnetic stirrer, and nitrogen/argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)

  • Base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 10 mL)

  • Glovebox or Schlenk line, sealed tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base to a sealed tube or microwave vial.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 10 mL)

  • Schlenk flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane via syringe and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • To quench the remaining organotin reagent, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1 hour.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-I R-Pd(II)L_n-I Pd(0)L_n->R-Pd(II)L_n-I Oxidative Addition (R-I) R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-I->R-Pd(II)L_n-R' Transmetalation (R'-M) R-Pd(II)L_n-R'->Pd(0)L_n Reductive Elimination (R-R') R-R' Product R-I This compound R'-M Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start setup Reaction Setup: - Add reactants & catalyst - Inert atmosphere start->setup reaction Reaction: - Add solvent & base/reagent - Heat & stir setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup: - Cool & quench - Extraction & washing monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G start Choose Coupling Type cc_bond C-C Bond Formation start->cc_bond New C-C bond? cn_bond C-N Bond Formation start->cn_bond New C-N bond? suzuki Suzuki-Miyaura (Boronic Acids) cc_bond->suzuki heck Heck (Alkenes) cc_bond->heck sonogashira Sonogashira (Alkynes) cc_bond->sonogashira stille Stille (Organostannanes) cc_bond->stille buchwald Buchwald-Hartwig (Amines) cn_bond->buchwald

Caption: Decision tree for selecting a cross-coupling reaction based on the desired bond formation.

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key copper-catalyzed cross-coupling reactions utilizing 1-iodo-2,3-dimethylbenzene as a key building block. The methodologies outlined are central to the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science. The protocols are based on established copper-catalyzed transformations, including Ullmann Condensation for C-N and C-O bond formation and Sonogashira coupling for C-C bond formation.

Copper-Catalyzed Ullmann Condensation: C-N and C-O Coupling

The Ullmann condensation is a cornerstone of copper catalysis, enabling the formation of carbon-heteroatom bonds. Traditionally requiring harsh reaction conditions, modern advancements with the use of specific ligands allow these reactions to proceed under milder temperatures.[1] This section details protocols for the N-arylation (amination) and O-arylation (etherification) of this compound.

Application Note: N-Arylation of this compound

Copper-catalyzed N-arylation, also known as the Goldberg reaction, serves as a valuable alternative to the more commonly employed palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction facilitates the coupling of this compound with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, to form substituted 2,3-dimethylanilines. These products are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The choice of ligand is crucial for achieving high yields and good functional group tolerance. Diamine and amino acid-based ligands have proven to be particularly effective in promoting these transformations.

Table 1: Representative Data for Copper-Catalyzed N-Arylation of this compound

EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%), L-proline (20 mol%)DMSO902485
2MorpholineCuI (5 mol%), Ethylene glycol (2 equiv.)2-Propanol801892
3BenzylamineCuI (10 mol%), 1,10-Phenanthroline (20 mol%)Toluene1102488
4IndoleCuI (10 mol%), (±)-trans-1,2-Cyclohexanediamine (20 mol%)Dioxane1002478
Experimental Protocol: N-Arylation of this compound with Aniline

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with aniline using L-proline as a ligand.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add CuI (19.0 mg, 0.1 mmol, 10 mol%), L-proline (23.0 mg, 0.2 mmol, 20 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add this compound (232 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) to the flask under a positive flow of argon.

  • Add 5 mL of anhydrous DMSO via syringe.

  • The reaction mixture is stirred and heated to 90 °C in an oil bath for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3-dimethylphenyl)aniline.

Ullmann_CN_Coupling cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle CuI Cu(I) Source CuAmide [Cu(I)-Amide] CuI->CuAmide + Amine, Base Amine Amine (R₂NH) Base Base OxAdd Oxidative Addition [Cu(III) Intermediate] CuAmide->OxAdd + Aryl Iodide ArylIodide This compound Product N-Aryl Amine Product OxAdd->Product Reductive Elimination CuI_regen Cu(I) Catalyst OxAdd->CuI_regen Regeneration

Ullmann C-N Coupling Catalytic Cycle
Application Note: O-Arylation of this compound

The copper-catalyzed O-arylation, or Ullmann ether synthesis, is a powerful method for constructing diaryl ethers.[1] These structural motifs are prevalent in natural products and pharmaceuticals. The reaction couples this compound with various phenols. Salicylaldimine and other bidentate ligands have been shown to promote this reaction under relatively mild conditions, offering an advantage over traditional high-temperature protocols.[1]

Table 2: Representative Data for Copper-Catalyzed O-Arylation of this compound

EntryPhenolCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (5 mol%), Salicylaldimine Ligand (10 mol%)Dioxane1102490
24-MethoxyphenolCu₂O (10 mol%), 1,10-Phenanthroline (20 mol%)Toluene1202486
33,5-DimethylphenolCuI (10 mol%), 8-Hydroxyquinoline (20 mol%)DMF1102089
42-NaphtholCuI (5 mol%), Salicylaldimine Ligand (10 mol%)Dioxane1102493
Experimental Protocol: O-Arylation of this compound with Phenol

This protocol provides a general method for the synthesis of 1-(phenoxy)-2,3-dimethylbenzene via a copper-catalyzed Ullmann ether synthesis.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 2-((2-isopropylphenylimino)methyl)phenol (Salicylaldimine Ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, combine this compound (232 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), the salicylaldimine ligand (25.3 mg, 0.1 mmol, 10 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add 5 mL of anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a short pad of silica gel.

  • Wash the filtrate with 1 M aqueous NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the diaryl ether product.

Copper-Catalyzed Sonogashira Coupling: C-C Bond Formation

While the Sonogashira reaction is traditionally catalyzed by a combination of palladium and copper, there is significant interest in developing palladium-free, purely copper-catalyzed versions due to the lower cost and toxicity of copper.[2] This reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.

Application Note: Sonogashira Coupling of this compound

The copper-catalyzed Sonogashira coupling of this compound with various terminal alkynes provides access to a wide range of 1-(alkynyl)-2,3-dimethylbenzene derivatives. These products are versatile intermediates in organic synthesis, finding use in the construction of polymers, pharmaceuticals, and molecular probes. The use of a copper catalyst with a suitable ligand and base allows for an efficient and cost-effective synthesis.

Table 3: Representative Data for Copper-Catalyzed Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuI (10 mol%), 1,10-Phenanthroline (30 mol%)Toluene1102475
21-HexyneCuI (10 mol%), 1,10-Phenanthroline (30 mol%)Toluene1102482
3TrimethylsilylacetyleneCuI (5 mol%), PPh₃ (10 mol%)DMF1001888
4Ethynyltrimethylsilane(PPh₃)₂CuBH₄ (5 mol%)Ethanol1202490
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound and phenylacetylene.[3]

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium fluoride on alumina (KF/Al₂O₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealable reaction tube, add this compound (232 mg, 1.0 mmol), CuI (19.0 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (54.1 mg, 0.3 mmol, 30 mol%), and KF/Al₂O₃ (581 mg, 5.0 mmol).

  • The tube is flushed with argon.

  • Add anhydrous toluene (5 mL) and phenylacetylene (122.6 mg, 1.2 mmol) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, the mixture is diluted with diethyl ether.

  • The solution is washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel (eluting with hexane) to afford the pure 1-(2,3-dimethylphenyl)-2-phenylethyne.[3]

Sonogashira_Workflow start Start: Prepare Reaction Vessel add_reagents Add this compound, CuI, Ligand, and Base start->add_reagents inert_atm Establish Inert Atmosphere (Argon Purge) add_reagents->inert_atm add_solv_alkyne Add Anhydrous Solvent and Terminal Alkyne inert_atm->add_solv_alkyne react Heat and Stir Reaction (e.g., 110 °C, 24 h) add_solv_alkyne->react workup Work-up: Cool, Dilute, Wash react->workup purify Purification: Column Chromatography workup->purify end End: Isolated Product purify->end

Experimental Workflow for Sonogashira Coupling

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely carbazoles, dibenzofurans, and phenanthridines, utilizing 1-Iodo-2,3-dimethylbenzene as a key starting material. The methodologies presented are based on established palladium-catalyzed and copper-catalyzed cross-coupling reactions, as well as radical cyclization pathways, which are fundamental transformations in modern organic synthesis.

Synthesis of 4,5-Dimethylcarbazole via Buchwald-Hartwig Amination and Palladium-Catalyzed C-H Amination

This protocol outlines a two-step synthesis of 4,5-dimethylcarbazole, a key structural motif in various biologically active compounds and organic materials. The synthesis involves an initial Buchwald-Hartwig amination to form an N-aryl diarylamine, followed by an intramolecular palladium-catalyzed C-H amination.

Experimental Protocol: Buchwald-Hartwig Amination

This first step involves the palladium-catalyzed cross-coupling of this compound with an appropriate aniline.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (5 mol%), Xantphos (7.5 mol%), and cesium carbonate (1.5 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 equivalent) and aniline (1.2 equivalents) dissolved in anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2,3-dimethylphenyl)aniline.

Experimental Protocol: Intramolecular C-H Amination

The second step involves the cyclization of the synthesized diarylamine to form the carbazole ring system.

Reaction Scheme:

Materials:

  • N-(2,3-dimethylphenyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, dissolve N-(2,3-dimethylphenyl)aniline (1.0 equivalent) in toluene.

  • Add palladium(II) acetate (10 mol%) and copper(II) acetate (2.0 equivalents).

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the mixture to 120 °C and stir for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4,5-dimethylcarbazole.

Quantitative Data Summary
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, AnilinePd(OAc)₂, Xantphos, Cs₂CO₃Toluene11012-2470-85
2N-(2,3-dimethylphenyl)anilinePd(OAc)₂, Cu(OAc)₂Toluene1202460-75

Logical Workflow for Carbazole Synthesis

G start Start Materials: This compound Aniline step1 Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃ Toluene, 110 °C start->step1 intermediate Intermediate: N-(2,3-dimethylphenyl)aniline step1->intermediate step2 Intramolecular C-H Amination Pd(OAc)₂, Cu(OAc)₂ Toluene, 120 °C, O₂ intermediate->step2 product Final Product: 4,5-Dimethylcarbazole step2->product

Caption: Synthetic workflow for 4,5-dimethylcarbazole.

Synthesis of 3,4-Dimethyldibenzofuran via Intramolecular C-H Arylation

This protocol describes the synthesis of 3,4-dimethyldibenzofuran through a palladium-catalyzed intramolecular C-H arylation of a diaryl ether intermediate. The precursor is synthesized via an Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This initial step forms the diaryl ether precursor.

Reaction Scheme:

Materials:

  • This compound

  • 2-Iodophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine

Procedure:

  • Combine this compound (1.1 equivalents), 2-iodophenol (1.0 equivalent), copper(I) iodide (20 mol%), and potassium carbonate (2.0 equivalents) in a round-bottom flask.

  • Add anhydrous pyridine as the solvent.

  • Heat the mixture to reflux (approximately 115 °C) for 24-48 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the filtrate with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield 2-(2,3-dimethylphenoxy)-1-iodobenzene.

Experimental Protocol: Intramolecular C-H Arylation

The diaryl ether is then cyclized to the dibenzofuran.

Reaction Scheme:

Materials:

  • 2-(2,3-Dimethylphenoxy)-1-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a sealed tube, dissolve 2-(2,3-dimethylphenoxy)-1-iodobenzene (1.0 equivalent) in DMAc.

  • Add palladium(II) acetate (5 mol%) and potassium carbonate (2.0 equivalents).

  • Seal the tube and heat to 140 °C for 12 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain 3,4-dimethyldibenzofuran.[1]

Quantitative Data Summary
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, 2-IodophenolCuI, K₂CO₃Pyridine11524-4850-65
22-(2,3-Dimethylphenoxy)-1-iodobenzenePd(OAc)₂, K₂CO₃DMAc1401270-85

Signaling Pathway for Dibenzofuran Synthesis

G start Starting Materials: This compound 2-Iodophenol step1 Ullmann Condensation CuI, K₂CO₃, Pyridine, 115 °C start->step1 intermediate Intermediate: 2-(2,3-Dimethylphenoxy)-1-iodobenzene step1->intermediate step2 Intramolecular C-H Arylation Pd(OAc)₂, K₂CO₃, DMAc, 140 °C intermediate->step2 product Final Product: 3,4-Dimethyldibenzofuran step2->product

Caption: Synthetic pathway to 3,4-dimethyldibenzofuran.

Synthesis of a Substituted Phenanthridine via Suzuki Coupling and Radical Cyclization

This protocol outlines a multi-step synthesis of a substituted phenanthridine. The key steps are a Suzuki coupling to form a biaryl precursor, followed by a radical cyclization to construct the phenanthridine core.

Experimental Protocol: Suzuki Coupling

This step builds the biaryl backbone.

Reaction Scheme:

Materials:

  • This compound

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water mixture

Procedure:

  • To a flask, add this compound (1.0 equivalent), 2-formylphenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Heat the reaction to 90 °C for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography to yield 2',3'-dimethyl-[1,1'-biphenyl]-2-carbaldehyde.

Experimental Protocol: Radical Cyclization

The biaryl aldehyde is converted to an oxime and then cyclized.

Reaction Scheme:

Materials:

  • 2',3'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Acetyl chloride

  • Di-tert-butyl peroxide

  • Chlorobenzene

Procedure:

  • Oxime Formation: Dissolve the biaryl aldehyde (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents). Reflux for 2 hours. Cool, remove the solvent, and extract with ethyl acetate. Wash, dry, and concentrate to obtain the crude oxime.

  • Oxime Esterification: Dissolve the crude oxime in dichloromethane and cool to 0 °C. Add acetyl chloride (1.2 equivalents) dropwise. Stir for 1 hour at room temperature. Wash with sodium bicarbonate solution, dry, and concentrate.

  • Radical Cyclization: Dissolve the crude oxime ester in chlorobenzene. Add di-tert-butyl peroxide (2.0 equivalents). Heat to 140 °C in a sealed tube for 24 hours. Cool, concentrate, and purify by column chromatography to yield 1,2-dimethylphenanthridine.

Quantitative Data Summary
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, 2-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O901275-90
22',3'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde derivativeDi-tert-butyl peroxideChlorobenzene1402440-55

Experimental Workflow for Phenanthridine Synthesis

G start Starting Materials: This compound 2-Formylphenylboronic acid step1 Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 90 °C start->step1 intermediate1 Intermediate: Biaryl Aldehyde step1->intermediate1 step2 Oxime Formation & Esterification intermediate1->step2 intermediate2 Intermediate: Biaryl Oxime Ester step2->intermediate2 step3 Radical Cyclization (t-BuO)₂, Chlorobenzene, 140 °C intermediate2->step3 product Final Product: 1,2-Dimethylphenanthridine step3->product

Caption: Multi-step synthesis of 1,2-dimethylphenanthridine.

References

The Strategic Role of 1-Iodo-2,3-dimethylbenzene in Complex Molecule Construction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3-dimethylbenzene is a versatile aromatic building block crucial for the assembly of complex molecular architectures in the fields of total synthesis, medicinal chemistry, and materials science.[1] Its utility stems from the presence of a reactive carbon-iodine bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the two methyl groups on the benzene ring influences the electronic properties and steric environment of the iodo-substituent, offering unique reactivity and selectivity in complex synthetic sequences.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs, which are prevalent in numerous biologically active compounds.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₉I[1]
Molecular Weight 232.06 g/mol [1]
Appearance Pink-brown to red transparent liquid[1]
Boiling Point 229.0 ± 0.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Refractive Index 1.593[1]
CAS Number 31599-60-7[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Total Synthesis: Building Blocks for Bioactive Molecules

This compound serves as a linchpin in the synthesis of substituted biaryl, styrenyl, and aminoaryl moieties. These structural units are frequently encountered in a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.

Synthesis of 2,3-Dimethylbiphenyl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids or esters provides access to a diverse range of unsymmetrically substituted biphenyls, which are privileged structures in medicinal chemistry.

Experimental Protocol: Synthesis of 4'-Methoxy-2,3-dimethyl-1,1'-biphenyl

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 232 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 5 mL of toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4'-methoxy-2,3-dimethyl-1,1'-biphenyl.

ParameterConditionExpected Yield
Catalyst Pd(OAc)₂ / PPh₃85-95%
Base K₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 80 °C
Time 12 hours

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound 4-Methoxyphenylboronic acid K₂CO₃ mix Combine Reagents and Catalyst Add Toluene/Ethanol/Water reagents->mix Add catalyst_prep Prepare Catalyst (Pd(OAc)₂ + PPh₃ in Toluene) catalyst_prep->mix Add heat Heat to 80°C Stir for 12h mix->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 4'-Methoxy-2,3-dimethyl-1,1'-biphenyl purify->product

Synthesis of Substituted Styrenes via Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. Utilizing this compound in Heck couplings provides a direct route to 2,3-dimethylstyrene derivatives, which are valuable intermediates for polymers and fine chemicals.

Experimental Protocol: Synthesis of (E)-1-(2,3-Dimethylphenyl)-2-phenylethene

This protocol outlines a typical Heck coupling reaction between this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 232 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 279 µL) to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane) to yield (E)-1-(2,3-dimethylphenyl)-2-phenylethene.

ParameterConditionExpected Yield
Catalyst Pd(OAc)₂ / P(o-tol)₃70-85%
Base Et₃N
Solvent DMF
Temperature 100 °C
Time 16 hours

Heck_Pathway start This compound + Styrene oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L₂ pd0->oxidative_addition intermediate1 Aryl-Pd(II)-I Complex oxidative_addition->intermediate1 alkene_coordination Alkene Coordination intermediate1->alkene_coordination intermediate2 Aryl-Pd(II)-Alkene Complex alkene_coordination->intermediate2 migratory_insertion Migratory Insertion intermediate2->migratory_insertion intermediate3 Alkyl-Pd(II) Complex migratory_insertion->intermediate3 beta_hydride_elimination β-Hydride Elimination intermediate3->beta_hydride_elimination product (E)-1-(2,3-Dimethylphenyl)-2-phenylethene beta_hydride_elimination->product hpdx H-Pd(II)-X beta_hydride_elimination->hpdx reductive_elimination Reductive Elimination (with base) hpdx->pd0 Base

Conclusion

This compound is a valuable and versatile building block in the arsenal of synthetic chemists. Its ability to readily participate in a range of powerful cross-coupling reactions makes it an indispensable tool for the construction of complex organic molecules. The protocols outlined in this document provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, from the development of novel pharmaceuticals to the creation of innovative materials. The strategic incorporation of the 2,3-dimethylphenyl moiety can significantly impact the biological activity and physical properties of the target molecules, highlighting the importance of this specific isomer in the landscape of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically 1-Iodo-2,3-dimethylbenzene.

Troubleshooting Guide

Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common challenge. The steric hindrance from the two ortho-methyl groups can impede key steps in the catalytic cycle. This guide provides a systematic approach to identify and resolve potential issues.

Question: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields with this substrate are typically attributed to steric hindrance, which can negatively impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[1] Several factors in your reaction setup should be systematically investigated to improve the outcome.

Systematic Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

    • Problem: The catalyst is not active enough to overcome the steric barrier.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide and accelerate the reductive elimination step.[1]

      • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid for the transmetalation step.

    • Problem: The base may be too weak, too strong, or poorly soluble in the reaction medium.

    • Solution: A moderately strong base is often optimal.

      • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The physical form of the base is also important; ensure it is finely powdered to maximize surface area.[2]

  • Solvent System: The solvent plays a key role in dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction.

    • Problem: Poor solubility of reactants or the base can lead to a sluggish or incomplete reaction.

    • Solution: A mixed solvent system is often beneficial.

      • Recommended Solvents: A combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common, as water can help dissolve the inorganic base and facilitate the transmetalation step.[2] If solubility remains an issue, consider alternative solvents like DMF, though be mindful of potential side reactions at high temperatures.[3]

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion, especially with challenging substrates.

    • Problem: The reaction may not have reached a high enough temperature or been allowed to run for a sufficient duration.

    • Solution: Increase the reaction temperature and monitor the reaction over a longer period.

      • Recommendation: Suzuki couplings are often run at elevated temperatures (80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Quality and Inert Atmosphere: The success of the reaction is highly dependent on the quality of the reagents and the exclusion of oxygen.

    • Problem: Degradation of the boronic acid (protodeboronation), impure starting materials, or the presence of oxygen can lead to low yields and side product formation.[4][5]

    • Solution:

      • Use high-purity, dry reagents.

      • Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[4]

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A1: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere. Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst before the main reaction can also help.

Q2: My this compound starting material is being consumed, but I am not seeing the desired product. What could be happening?

A2: If the starting material is consumed without the formation of the desired product, several side reactions could be occurring. One common issue is protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4] This can be exacerbated by excessive water or high temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester) or carefully controlling the amount of water in the reaction. Another possibility is dehalogenation of the aryl iodide.[4]

Q3: Can I use a different halide, such as 1-Bromo-2,3-dimethylbenzene, for this coupling?

A3: Yes, but you may need to adjust the reaction conditions. Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step.[7] If you switch to an aryl bromide, you may need to use a more active catalyst system (e.g., a more electron-rich ligand), a stronger base, or a higher reaction temperature to achieve a comparable yield.

Q4: How critical is the purity of the boronic acid?

A4: The purity of the boronic acid is very important. Impurities can interfere with the catalyst and lead to lower yields. Boronic acids can also be prone to forming anhydrides (boroxines) upon storage, which can affect their reactivity. It is recommended to use freshly purchased or purified boronic acid.

Q5: Is it necessary to use a glovebox for setting up the reaction?

A5: While a glovebox provides the best inert atmosphere, it is not always necessary. You can achieve a sufficiently inert atmosphere by using Schlenk line techniques to degas the solvent and reaction vessel and then maintaining a positive pressure of an inert gas.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with sterically hindered substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (5)PPh₃ (10)K₂CO₃THF6060
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃THF6018
Pd(PPh₃)₄ (5)-K₂CO₃THF6052
Pd₂(dba)₃ (5)SPhos (10)K₂CO₃THF6085

Data adapted from a study on a sterically hindered system and may require optimization for this compound.

Table 2: Effect of Base on Yield with a Pd₂(dba)₃/SPhos Catalyst System

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃SPhosK₂CO₃THF6085
Pd₂(dba)₃SPhosCs₂CO₃THF6071
Pd₂(dba)₃SPhosNaOHTHF6050

Data adapted from a study on a sterically hindered system and may require optimization for this compound.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of a Sterically Hindered Aryl Iodide

This protocol provides a general methodology for the Suzuki coupling of a sterically hindered aryl iodide, such as this compound, with an arylboronic acid. This should be considered a starting point, and optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E Ar'-B(OH)₂ Base F Reductive Elimination E->F F->A Ar-Ar' ArAr Ar-Ar' (Coupled Product) ArX Ar-X (this compound) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling cat_lig Check Catalyst & Ligand System start->cat_lig base Optimize Base cat_lig->base No Improvement success Improved Yield cat_lig->success Improvement solvent Screen Solvents base->solvent No Improvement base->success Improvement temp_time Adjust Temperature & Reaction Time solvent->temp_time No Improvement solvent->success Improvement reagents Verify Reagent Quality & Inert Atmosphere temp_time->reagents No Improvement temp_time->success Improvement reagents->success Improvement

Caption: A systematic workflow for troubleshooting low yields.

Logical_Relationships cluster_factors Key Reaction Parameters cluster_steps Affected Catalytic Steps Catalyst Catalyst/Ligand OA Oxidative Addition Catalyst->OA RE Reductive Elimination Catalyst->RE Base Base TM Transmetalation Base->TM Solvent Solvent Solvent->TM Temperature Temperature Temperature->OA Temperature->TM Temperature->RE Yield Reaction Yield OA->Yield TM->Yield RE->Yield

Caption: Logical relationships between reaction parameters and catalytic steps.

References

Technical Support Center: Troubleshooting Heck Coupling Reactions with 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Heck coupling of the sterically hindered substrate, 1-iodo-2,3-dimethylbenzene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to address common side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Heck coupling reaction with this compound is sluggish or shows no conversion. What are the likely causes?

A1: The primary challenge with this compound is the steric hindrance posed by the two ortho-methyl groups. This bulkiness can significantly slow down the initial oxidative addition step of the palladium catalyst to the aryl iodide, which is often the rate-determining step in the catalytic cycle. Consequently, higher reaction temperatures, longer reaction times, and carefully selected catalyst systems are often required. Catalyst deactivation, where the palladium(0) species precipitates as palladium black, can also be a significant issue, particularly at the elevated temperatures needed to drive the reaction.

Q2: I am observing significant amounts of 2,3-dimethylbenzene as a byproduct. What is this side reaction and how can I minimize it?

A2: The formation of 2,3-dimethylbenzene is a result of a deiodination (or reduction) side reaction. This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that replaces the iodine atom with a hydrogen atom. This is often facilitated by the presence of hydride sources in the reaction mixture, which can originate from the solvent (e.g., alcohols, DMF) or the base, especially at high temperatures. To minimize this, ensure you are using a high-purity, anhydrous solvent and consider using a non-coordinating, sterically hindered base.

Q3: My product mixture contains a significant amount of 2,3,2',3'-tetramethylbiphenyl. How is this formed and what can be done to prevent it?

A3: The presence of 2,3,2',3'-tetramethylbiphenyl indicates that a homocoupling side reaction of this compound is occurring. This can happen through a couple of pathways, including the reaction of two arylpalladium(II) iodide molecules or the reaction of an arylpalladium(II) iodide with another molecule of this compound. This side reaction is often competitive with the desired Heck coupling, especially when the concentration of the aryl iodide is high and the rate of the subsequent steps in the Heck cycle (migratory insertion) is slow due to steric hindrance. Using a higher ratio of the alkene to the aryl iodide can sometimes help to favor the desired cross-coupling reaction. Additionally, the choice of ligand can influence the relative rates of homocoupling versus cross-coupling.

Q4: The double bond in my Heck product appears to have migrated. Why does this happen and how can I control the regioselectivity?

A4: Double bond isomerization is a common side reaction in Heck couplings. After the initial migratory insertion and subsequent β-hydride elimination, a hydridopalladium complex (H-Pd-X) is formed. This species can re-insert across the double bond of the product, and subsequent β-hydride elimination from a different position can lead to an isomerized alkene. This is particularly prevalent with alkenes that are not electronically biased (e.g., simple aliphatic alkenes). To suppress isomerization, you can try using a base that effectively scavenges the H-Pd-X species, such as a tertiary amine or a carbonate. The addition of certain ligands can also influence the lifetime of the H-Pd-X species and thus reduce the extent of isomerization.

Troubleshooting Guide

Should you encounter issues during your Heck coupling with this compound, consult the following table for potential side reactions and recommended troubleshooting strategies.

Observed Issue Potential Side Reaction Troubleshooting Strategies
Low or No Product Formation Slow Oxidative Addition / Catalyst Deactivation- Increase reaction temperature incrementally (e.g., 100-140 °C).- Use a higher boiling point solvent (e.g., DMF, DMAc, NMP).- Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands.- Increase catalyst loading (e.g., from 1 mol% to 5 mol%).- Ensure inert atmosphere (N2 or Ar) to prevent oxidation of the Pd(0) catalyst.
Formation of 2,3-Dimethylbenzene Deiodination (Reduction) of Aryl Iodide- Use high-purity, anhydrous solvents.- Consider using a non-coordinating, sterically hindered base (e.g., a proton sponge).- Avoid solvents that can act as hydride donors at high temperatures (e.g., isopropanol).
Formation of 2,3,2',3'-Tetramethylbiphenyl Homocoupling of Aryl Iodide- Increase the molar ratio of the alkene to the aryl iodide (e.g., 1.5:1 or 2:1).- Use a ligand that promotes reductive elimination from the arylpalladium-alkene intermediate over aryl-aryl coupling.- Lower the concentration of the aryl iodide in the reaction mixture.
Formation of Isomerized Alkene Product Double Bond Isomerization- Use a stoichiometric amount of a strong, non-coordinating base to efficiently trap the H-Pd-X species.- Add a silver or thallium salt to facilitate the reductive elimination of HX.[1]- The choice of ligand can influence the rate of re-addition of the H-Pd-X species.

Experimental Protocol Example

The following is a general starting protocol for the Heck coupling of this compound with n-butyl acrylate. This should be optimized for your specific needs.

Materials:

  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)3) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2, P(t-Bu)3, and Cs2CO3.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, this compound, and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Troubleshooting Workflow

If your initial experiment is unsuccessful, follow this logical workflow to diagnose and solve the issue.

Heck_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Initial Experiment: Low Yield/No Reaction check_conversion Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_conversion no_conversion No Conversion of Starting Material check_conversion->no_conversion No SM consumption side_products Side Products Observed check_conversion->side_products SM consumed troubleshoot_no_conversion Troubleshoot Catalyst Activity/Reaction Conditions no_conversion->troubleshoot_no_conversion troubleshoot_side_products Identify and Address Specific Side Reactions side_products->troubleshoot_side_products optimize Optimize Reaction Conditions troubleshoot_no_conversion->optimize Implement Changes increase_temp Increase Temperature troubleshoot_no_conversion->increase_temp change_ligand Change Ligand (e.g., bulky phosphine) troubleshoot_no_conversion->change_ligand increase_catalyst Increase Catalyst Loading troubleshoot_no_conversion->increase_catalyst troubleshoot_side_products->optimize Implement Changes deiodination Deiodination -> Use anhydrous solvent/different base troubleshoot_side_products->deiodination homocoupling Homocoupling -> Adjust stoichiometry (more alkene) troubleshoot_side_products->homocoupling isomerization Isomerization -> Use stronger base/additives troubleshoot_side_products->isomerization optimize->start Re-run Experiment

A logical workflow for troubleshooting Heck coupling reactions.

References

Technical Support Center: Purification of Cross-Coupling Products of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of cross-coupling reactions involving 1-Iodo-2,3-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: In a typical Suzuki-Miyaura reaction, you can expect several types of impurities alongside your desired biaryl product. These include unreacted starting materials (this compound and the boronic acid), homocoupling byproducts from the boronic acid, and protodeboronation products where the boronic acid is converted back to an arene.[1][2] The presence of oxygen can increase the formation of homocoupling byproducts.[1][2] Additionally, residual palladium catalyst and inorganic salts from the base used in the reaction will be present.

Q2: How can I effectively remove unreacted boronic acid and its homocoupling byproduct?

A2: Boronic acids and their corresponding boroxines are relatively polar. An aqueous basic wash (e.g., with 1M NaOH or K₂CO₃ solution) during the initial workup can help remove a significant portion of the unreacted boronic acid by converting it to the more water-soluble boronate salt. The homocoupling product is typically non-polar and will require chromatographic separation.[1] Column chromatography on silica gel is the most effective method for separating the desired product from the non-polar homocoupling byproduct.[2][3]

Q3: My product appears to be decomposing on the silica gel column. What are my options?

A3: If your compound is sensitive to the acidic nature of standard silica gel, you have a few alternatives. You can try deactivating the silica gel by treating it with a base, such as triethylamine, mixed into the eluent system.[4] Alternatively, you can use a different stationary phase like alumina (which can be acidic, neutral, or basic) or Florisil.[4] It is crucial to first test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation occurs.[4]

Q4: I am having trouble separating my product from a closely-eluting impurity on TLC. How can I improve the separation during column chromatography?

A4: For compounds with very close Rf values, achieving good separation requires optimizing your column chromatography technique. Use a less polar solvent system to start, which will result in lower Rf values (ideally around 0.2-0.3 for your target compound) and better resolution.[5] Employing a long column with a smaller diameter can also improve separation.[6] Another powerful technique is to use a shallow solvent gradient, where you start with a very non-polar eluent and gradually increase the polarity during the elution.[4] This can help resolve closely-eluting spots effectively.

Q5: How do I remove the residual palladium catalyst from my final product?

A5: Residual palladium can often be removed by filtration or chromatography. After the initial workup, you can sometimes filter the organic solution through a plug of Celite or silica to adsorb some of the catalyst. For more stubborn cases, specific scavengers can be used, or a final purification step like recrystallization will typically leave the metal impurities behind in the mother liquor. Standard column chromatography is also generally effective at removing palladium residues from the final product.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of cross-coupling products derived from this compound.

Problem Possible Cause Recommended Solution
Low isolated yield after column chromatography 1. Product is unstable on silica gel. 2. Incomplete elution from the column. 3. Poor separation from byproducts leading to mixed fractions being discarded.1. Test compound stability on a TLC plate.[4] If unstable, use a deactivated stationary phase like neutral alumina or base-washed silica. 2. After the main product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining material. 3. Optimize the solvent system using TLC to achieve better separation (ΔRf > 0.2). Consider using a gradient elution.[4]
All fractions from the column are mixed 1. The column was packed improperly, leading to channeling. 2. The initial sample band was too wide. 3. The crude mixture was overloaded on the column.1. Ensure the stationary phase is packed uniformly without air bubbles.[5] 2. Dissolve the crude sample in a minimal amount of solvent and apply it carefully to the column in a narrow band.[6] 3. As a rule of thumb, use a adsorbent-to-sample weight ratio of 20-50:1.[5] For difficult separations, a higher ratio is needed.
Product crystallizes on the column during purification The eluent is not polar enough to keep the product dissolved at the concentration within the band.Switch to a slightly more polar solvent system that maintains good separation while ensuring the product remains soluble. You may need to pre-dissolve the crude material in a stronger, minimal-volume solvent before loading.
TLC of crude mixture shows a spot at the baseline Highly polar impurities, such as boronic acids, boroxines, or inorganic salts.These are typically removed during the aqueous workup. Ensure you perform thorough washes with water and brine before attempting chromatography.[3]
A new, non-polar spot appears after workup Homocoupling of the boronic acid coupling partner, a common side reaction in Suzuki couplings.[1][2]This byproduct must be separated by column chromatography. Optimizing the eluent system is key to resolving it from your desired product.

Experimental Protocols

Protocol 1: General Workup Procedure
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Water (to remove bulk inorganic salts).

    • 1M aqueous NaOH or K₂CO₃ solution (to remove unreacted boronic acid).

    • Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.25-0.35 for good separation.[5]

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.[5] Allow the silica to settle, and add a thin layer of sand on top to prevent disturbance.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]

  • Elution: Fill the column with the eluent and apply gentle pressure (if using flash chromatography). Begin collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical TLC Elution Profile for Suzuki Coupling Products

The following table provides a hypothetical example of the relative elution order for components in a crude reaction mixture on a silica gel TLC plate. The exact Rf values will depend on the specific product and the chosen solvent system.

Compound Type Example Structure/Class Polarity Typical Rf Value (Hexanes/EtOAc System)
Homocoupling ByproductBiphenyl (from Phenylboronic acid)LowHigh (e.g., 0.8)
Desired Product 2,3-Dimethyl-X'-substituted-biphenyl Medium Medium (e.g., 0.4)
Starting Aryl IodideThis compoundMedium-LowClose to product (e.g., 0.5)
Unreacted Boronic AcidArylboronic AcidHighLow (e.g., 0.1 or baseline)

Visualizations

G cluster_reaction Reaction Stage cluster_workup Aqueous Workup cluster_purification Purification Stage cluster_final Final Product crude Crude Reaction Mixture (Product, Impurities, Catalyst) wash Liquid-Liquid Extraction (e.g., EtOAc/Water Wash) crude->wash Dilute dry Dry Organic Layer (e.g., Na2SO4) wash->dry Separate Layers concentrate Concentrate in Vacuo dry->concentrate Filter chromatography Column Chromatography concentrate->chromatography Dissolve in Min. Solvent pure Pure Product chromatography->pure Combine Pure Fractions & Concentrate characterize Characterization (NMR, MS, etc.) pure->characterize

Caption: General experimental workflow for the purification of cross-coupling products.

G start Problem: Impure Product after Column Chromatography q1 Are spots overlapping on TLC? start->q1 a1_yes Optimize Solvent System: - Use a less polar eluent - Try a gradient elution q1->a1_yes Yes a1_no Is the yield very low? q1->a1_no No a2_yes Did the product streak or did new spots appear on TLC after 1 hour? a1_no->a2_yes a2_no Consider reaction inefficiency or mechanical loss during purification. a1_no->a2_no a3_yes Product is likely unstable on silica. Use neutral alumina or deactivated silica. a2_yes->a3_yes Yes a3_no Compound is stable. Re-evaluate column packing and sample loading. a2_yes->a3_no No

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Optimizing Sonogashira Reactions with Sterically Hindered 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Sonogashira reactions with the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to overcome common challenges encountered during the synthesis of disubstituted alkynes using this sterically demanding aryl iodide.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound giving low to no yield?

A1: The primary challenge with this compound is the steric hindrance caused by the two methyl groups ortho to the iodine atom. This steric bulk significantly impedes the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-limiting step in the Sonogashira catalytic cycle. This difficulty in the initial activation of the C-I bond leads to slow reaction rates and low conversion.

Q2: What are the most common side reactions to expect?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly problematic when the desired cross-coupling reaction is slow due to steric hindrance, allowing the copper-catalyzed homocoupling to become a competing pathway. Another potential side reaction is the dehalogenation of the starting material, this compound.

Q3: How can I minimize the formation of the alkyne homocoupling (Glaser) product?

A3: To minimize Glaser coupling, you can:

  • Employ a copper-free Sonogashira protocol. This is the most direct way to prevent this side reaction.[1][2]

  • Reduce the amount of copper(I) co-catalyst. If a copper co-catalyst is used, minimizing its concentration can disfavor the homocoupling pathway.

  • Use a more efficient catalyst system. By increasing the rate of the desired cross-coupling reaction, the competing homocoupling becomes less significant.

Q4: What type of palladium catalyst and ligand is most effective for this hindered substrate?

A4: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl iodide. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). Using air-stable palladium pre-catalysts can also lead to more consistent results.

Q5: Is it necessary to use anhydrous and anaerobic conditions?

A5: Yes, for optimal results and reproducibility, it is highly recommended to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to the degradation of the palladium catalyst and phosphine ligands. While some modern protocols have been developed for aerobic conditions, starting with strict anhydrous and anaerobic conditions is the best practice for challenging substrates.

Troubleshooting Guide

This guide addresses common issues encountered when performing Sonogashira reactions with this compound.

Problem 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more robust, air-stable palladium pre-catalyst. - Ensure the phosphine ligand has not been oxidized.
Insufficiently Reactive Catalyst System - Switch to a bulkier and more electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos). - Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition.
Ineffective Base - Switch to a stronger or more suitable base. For hindered substrates, organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be more effective than triethylamine (TEA). Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be beneficial, particularly in copper-free protocols.
Poor Solvent Choice - Use a solvent that can facilitate the reaction at higher temperatures and effectively dissolve all reactants, such as toluene, dioxane, or DMF. Ensure the solvent is anhydrous and degassed.

Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

Possible Cause Troubleshooting Steps
Slow Cross-Coupling Reaction - Address the low conversion of the aryl iodide using the steps outlined in "Problem 1" to accelerate the desired reaction pathway.
High Copper(I) Catalyst Concentration - Reduce the loading of the copper(I) co-catalyst (e.g., from 5 mol% to 1-2 mol%).
Presence of Oxygen - Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.
Inherent Tendency of the Alkyne to Homocouple - Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[1][2]

Experimental Protocols

While specific literature examples for the Sonogashira reaction of this compound are limited, the following protocols for sterically hindered aryl halides can be adapted and optimized.

Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide

This protocol is a starting point and may require optimization for this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the terminal alkyne via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Classic Sonogashira Coupling with a Copper(I) Co-catalyst

This protocol can be attempted, but be mindful of the potential for Glaser coupling.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with the inert gas.

    • Add the anhydrous, degassed solvent and the amine base via syringe.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize general conditions and expected outcomes for the Sonogashira coupling of sterically hindered aryl halides. These should be used as a guide for optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Systems for Sterically Hindered Aryl Halides

CatalystLigandBaseSolventTemperature (°C)Typical Yield RangeNotes
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene80-110Moderate to HighA robust system for many hindered substrates.
Pd₂(dba)₃SPhosK₃PO₄Dioxane100Moderate to HighBuchwald-Hartwig type ligand, often very effective.
Pd(PPh₃)₂Cl₂NoneEt₃N/DIPEATHF50-80Low to Moderate"Classic" conditions, may require forcing for hindered substrates.
Pd(PPh₃)₄NoneEt₃NToluene80-100Low to ModerateProne to catalyst decomposition at higher temperatures.

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Systems

SystemKey AdvantagesKey DisadvantagesRecommended for this compound?
Copper-Catalyzed - Can sometimes proceed under milder conditions.- Prone to alkyne homocoupling (Glaser coupling). - Residual copper can be difficult to remove from the product.Use with caution; copper-free is often preferred for hindered substrates where cross-coupling is slow.
Copper-Free - Eliminates the formation of Glaser byproducts.[1][2] - Simplifies product purification.- May require higher temperatures or more specialized ligands.Highly Recommended as a starting point to avoid competing homocoupling.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and optimizing the Sonogashira reaction.

Sonogashira_Troubleshooting start Low/No Product check_conversion Check Conversion of This compound start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No no_side_products Mainly Unreacted Starting Material low_conversion->no_side_products side_products Significant Side Products? high_conversion->side_products glaser Glaser Homocoupling Product Observed side_products->glaser Yes side_products->no_side_products No go_cu_free Switch to Copper-Free Protocol glaser->go_cu_free reduce_cu Reduce [CuI] glaser->reduce_cu degas Ensure Rigorous Inert Atmosphere glaser->degas optimize_catalyst Optimize Catalyst System: - Bulky, e⁻-rich ligand - Increase loading - Use precatalyst no_side_products->optimize_catalyst increase_temp Increase Temperature no_side_products->increase_temp change_base Change Base/Solvent no_side_products->change_base Catalytic_Cycle_Challenges cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Slow due to steric hindrance) pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_complex->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination product->pd0 Regenerates Catalyst alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex To Transmetalation glaser R-C≡C-C≡C-R (Glaser Product) cu_acetylide->glaser Homocoupling (Side Reaction) hindrance Steric Hindrance from This compound hindrance->pd0

References

Technical Support Center: Buchwald-Hartwig Amination of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The primary challenge arises from the steric hindrance imposed by the two methyl groups ortho to the iodine atom. This steric bulk can impede several key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-iodine bond can be slowed down by the adjacent methyl groups.

  • Ligand Coordination: The bulky environment around the palladium center can affect the coordination of the phosphine ligand and the amine.

  • Reductive Elimination: The final step, where the C-N bond is formed and the product is released, can also be sterically hindered.

Q2: What are the most common side reactions observed in this amination?

A2: The most prevalent side reaction is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom, yielding 2,3-dimethylbenzene. This can occur when the reductive elimination step is slow, allowing for competing pathways like beta-hydride elimination from the amido-palladium intermediate. Another potential side reaction is the formation of biaryl products through homocoupling of the aryl iodide.

Q3: How do I choose the right ligand for this sterically hindered substrate?

A3: For sterically demanding substrates like this compound, bulky, electron-rich monodentate phosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition and reductive elimination. Bidentate ligands can sometimes be less effective in these cases as they may not be able to accommodate the steric bulk of the substrate.

Q4: What is the best choice of base for this reaction?

A4: The choice of base is critical. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine or the palladium-amine complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, the solubility of the base in the reaction solvent is a key factor to consider, as poor solubility can lead to low reaction rates. In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly at higher temperatures, and may offer better functional group tolerance.

Q5: Which solvent is most suitable for this reaction?

A5: Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and dioxane are the most commonly used solvents. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conversion of starting material 1. Ineffective catalyst system for the sterically hindered substrate.1a. Screen a panel of bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 1b. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation.
2. Inappropriate base or poor base solubility.2a. Switch to a stronger, non-nucleophilic base like LHMDS or KHMDS. 2b. If using an inorganic base like Cs₂CO₃ or K₃PO₄, ensure vigorous stirring to maximize its interaction with the reaction mixture. Consider using a solvent where the base has better solubility.
3. Insufficient reaction temperature.3. Increase the reaction temperature in increments of 10-20 °C. Sterically hindered substrates often require higher thermal energy to overcome activation barriers.
4. Catalyst deactivation.4. Ensure all reagents and solvents are strictly anhydrous and degassed. Impurities like water and oxygen can poison the palladium catalyst.
Significant hydrodehalogenation byproduct 1. Reductive elimination is slow compared to competing side reactions.1a. The choice of ligand is critical. A more sterically demanding and electron-donating ligand can accelerate reductive elimination. 1b. Lowering the reaction temperature slightly might disfavor the side reaction more than the desired amination.
2. Presence of a hydrogen source.2. Ensure the amine and solvent are free of impurities that could act as a hydrogen source.
Formation of biaryl homocoupling product 1. The reaction conditions favor the coupling of two aryl iodide molecules.1. This is less common but can occur. Adjusting the palladium source and ligand-to-metal ratio can sometimes suppress this side reaction.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, or BrettPhos1.2 - 1.5 equivalents relative to Pd
Base NaOtBu or LHMDS1.5 - 2.0 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 80 - 110 °COptimization may be required
Amine 1.1 - 1.5 equivalents
Concentration 0.1 - 0.5 M

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and requires optimization for specific amines and reaction scales.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions start Low or No Product Yield cause1 Ineffective Catalyst System start->cause1 cause2 Inappropriate Base/Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Catalyst Deactivation start->cause4 sol1 Screen Bulky Ligands (XPhos, RuPhos) cause1->sol1 sol2 Use Stronger Base (LHMDS, KHMDS) cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Ensure Anhydrous/Degassed Conditions cause4->sol4 Catalytic_Cycle_Challenges pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination Amine amine_complex [Ar-Pd(II)-I(Amine)(L)] amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)-Amido(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination hydrodehalogenation Hydrodehalogenation (Side Reaction) amido_complex->hydrodehalogenation Slow Reductive Elimination product Ar-Amine Product reductive_elimination->product product->pd0 Regenerates Catalyst

Technical Support Center: Cross-Coupling Reactions Involving 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene in cross-coupling reactions. Our focus is to help you minimize the formation of the undesired homo-coupling byproduct, 3,3',4,4'-tetramethyl-1,1'-biphenyl, and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem with this compound?

A1: Homo-coupling is a side reaction in which two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of 3,3',4,4'-tetramethyl-1,1'-biphenyl. This side reaction is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to similarities in physical properties with the target molecule. The steric hindrance from the two adjacent methyl groups in this compound can, under certain conditions, favor this undesired pathway.

Q2: What are the main causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The primary drivers for homo-coupling are often related to the reaction conditions and the state of the palladium catalyst. Key factors include:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates. It can also lead to the formation of palladium(II) species, which are known to facilitate homo-coupling.[1]

  • Use of Palladium(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate, a portion of the organoboron reagent (in Suzuki-Miyaura coupling) can be consumed to reduce Pd(II) to the catalytically active Pd(0), leading to the formation of the homo-coupled product.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homo-coupling.

  • Base and Solvent Choice: The nature of the base and solvent can influence the relative rates of the desired cross-coupling and the undesired homo-coupling pathways.

Q3: How can I minimize homo-coupling when working with the sterically hindered this compound?

A3: Minimizing homo-coupling with this substrate requires careful optimization of the reaction conditions. Key strategies include:

  • Rigorous Exclusion of Oxygen: Employing robust techniques to ensure an inert atmosphere is crucial. This includes thorough degassing of solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Catalyst and Ligand Selection: For sterically hindered aryl iodides, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands can promote the desired reductive elimination step to form the cross-coupled product over the pathways leading to homo-coupling. Consider using palladacycle precatalysts with ligands such as XPhos, SPhos, or RuPhos.

  • Appropriate Base and Solvent System: Strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for sterically demanding couplings. Anhydrous aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally preferred.

  • Stoichiometry Control: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid coupling partner can help to favor the cross-coupling reaction.[2]

Troubleshooting Guide

Below is a troubleshooting guide to address common issues related to homo-coupling with this compound.

Problem 1: High levels of 3,3',4,4'-tetramethyl-1,1'-biphenyl detected.

Possible Cause Recommended Solution
Oxygen in the reaction mixture. Improve degassing procedures. Use freeze-pump-thaw cycles for solvents. Ensure a continuous positive pressure of high-purity inert gas.
Suboptimal catalyst/ligand system. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). Consider using a palladacycle precatalyst.
Inappropriate base. Switch to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if using an anhydrous solvent system.
Pd(II) precatalyst promoting homo-coupling. Consider using a Pd(0) source like Pd(PPh₃)₄, or a precatalyst that is efficiently reduced to Pd(0). Alternatively, the addition of a mild reducing agent can sometimes suppress homo-coupling.

Problem 2: Low or no conversion to the desired cross-coupled product.

Possible Cause Recommended Solution
Catalyst inactivity. Use a fresh, high-quality catalyst. Consider using a more active precatalyst system designed for sterically hindered substrates.
Insufficiently strong or soluble base. As with minimizing homo-coupling, a stronger base like K₃PO₄ or Cs₂CO₃ can also improve the rate of the desired reaction.
Low reaction temperature. Gradually increase the reaction temperature. For thermally stable systems, temperatures around 80-110 °C are common for Suzuki couplings.
Poor quality of boronic acid reagent. Use fresh, high-purity boronic acid or its corresponding boronate ester. Boronic acids can dehydrate to form unreactive anhydrides upon storage.

Data Presentation: Impact of Reaction Parameters on Homo-Coupling

The following table summarizes the expected qualitative impact of various reaction parameters on the ratio of cross-coupling to homo-coupling product when using this compound. This data is illustrative and based on general principles for sterically hindered aryl halides, as specific quantitative data for this substrate is limited in the literature.

Parameter Condition A Expected Outcome (Cross-Coupling/Homo-coupling Ratio) Condition B Expected Outcome (Cross-Coupling/Homo-coupling Ratio)
Catalyst/Ligand Pd(PPh₃)₄ModerateXPhos Pd G3High
Base Na₂CO₃ (aq)Low to ModerateK₃PO₄ (anhydrous)High
Solvent Toluene/H₂OModerate1,4-Dioxane (anhydrous)High
Atmosphere Nitrogen purgeModerateFreeze-pump-thaw degassing + Argon atmosphereHigh

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize homo-coupling and maximize the yield of the cross-coupled product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv, anhydrous)

  • 1,4-Dioxane (anhydrous, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or high-purity Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst and the degassed, anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Homo_Coupling start High Homo-Coupling Observed q1 Is the reaction atmosphere rigorously inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst/ligand system optimized for sterically hindered substrates? a1_yes->q2 sol1 Improve degassing (e.g., freeze-pump-thaw). Use high-purity inert gas. a1_no->sol1 Solution sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a strong, non-coordinating base being used? a2_yes->q3 sol2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a palladacycle precatalyst. a2_no->sol2 Solution sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Homo-Coupling Minimized a3_yes->end sol3 Switch to K3PO4 or Cs2CO3. Ensure anhydrous conditions if appropriate. a3_no->sol3 Solution sol3->end

Caption: Troubleshooting workflow for addressing high homo-coupling.

Catalytic_Cycle cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homo_coupling Undesired Homo-Coupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-I)L_n pd0->oa Ar-I trans Transmetalation (Ar-Pd(II)-Ar')L_n oa->trans Ar'-B(OR)2 re Reductive Elimination trans->re re->pd0 Regenerated Catalyst product Ar-Ar' (Product) re->product pdII Pd(II) Species dimer Ar-Ar (Homo-coupled Product) pdII->dimer 2 x Ar-I start This compound (Ar-I) start->pd0 start->pdII boronic Boronic Acid (Ar'-B(OR)2) boronic->oa oxygen O2 oxygen->pdII promotes

Caption: Catalytic cycle for Suzuki-Miyaura coupling and the competing homo-coupling pathway.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rates and yields of cross-coupling reactions involving the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups adjacent to the iodine atom on the benzene ring create a crowded environment around the reaction site. This steric bulk can impede the approach of the palladium catalyst to the C-I bond, slowing down the crucial oxidative addition step in the catalytic cycle.[1] Inefficient reductive elimination can also be a factor, particularly in Suzuki-Miyaura couplings.[1]

Q2: Which types of cross-coupling reactions are suitable for this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed, provided the conditions are optimized. These include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[2][3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[4][5][6]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[7][8][9]

  • Heck Coupling: For forming C-C bonds with alkenes.[10][11]

  • Carbonylative Couplings: For introducing a carbonyl group.[12]

Q3: What is the general reactivity trend for aryl halides in these reactions?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[13] This makes this compound a good starting substrate despite its steric hindrance.

Q4: Can microwave irradiation improve reaction rates?

A4: Yes, microwave-assisted heating can significantly accelerate reaction times for various cross-coupling reactions, including those with sterically hindered substrates.[14][15] It allows for rapid and uniform heating, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[15][16]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Inefficient Oxidative Addition Use a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or cataCXium® A).[2][17]Bulky ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which facilitates oxidative addition to the sterically hindered C-I bond.[18]
Inefficient Reductive Elimination For di-ortho-substituted aryl iodides, using a bulkier ligand can sometimes be beneficial.[1] Consider ligands like AntPhos for sterically demanding couplings.[2]The steric bulk of the ligand can influence the geometry of the palladium complex, favoring reductive elimination to release the product.[2]
Inappropriate Base Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[19] Ensure the base is finely powdered and anhydrous.The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[13][19]
Low Reaction Temperature Increase the reaction temperature, potentially using a higher-boiling solvent like toluene, dioxane, or xylene.[2][13] Microwave heating can also be effective.[15]Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition and other steps in the catalytic cycle.
Catalyst Deactivation Use a pre-catalyst or ensure anaerobic conditions to prevent oxidation of the Pd(0) catalyst.Maintaining the active catalytic species is crucial for reaction efficiency.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald ligands).[5]These ligands stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination with hindered substrates.
Weak Base Use a strong base like NaOt-Bu, LHMDS, or K₃PO₄.[5]A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5][6]
Incompatible Amine For less reactive (electron-poor or sterically hindered) amines, a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures may be necessary.[13]The nucleophilicity of the amine partner affects its rate of reaction.
Solvent Choice Toluene and dioxane are commonly used solvents.[5][6] Anhydrous conditions are important.The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle.
Issue 3: Sonogashira Coupling Fails to Proceed
Possible Cause Troubleshooting Step Rationale
Catalyst System Inefficiency A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8][13] Ensure both are of good quality. Copper-free conditions with specific ligands can also be effective.[7][20]The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[7]
Base and Solvent Choice An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and part of the solvent system.[13] Ensure the solvent is dry.The amine base is crucial for deprotonating the terminal alkyne.
Decomposition of Terminal Alkyne Use fresh, high-purity alkynes. Homocoupling of the alkyne (Glaser coupling) can be a side reaction.The stability of the alkyne under the reaction conditions is important for achieving high yields of the cross-coupled product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).[1]

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[1] Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low/No Product Formation check_reaction Check Reaction Type start->check_reaction suzuki Suzuki-Miyaura check_reaction->suzuki Suzuki buchwald Buchwald-Hartwig check_reaction->buchwald Buchwald sonogashira Sonogashira check_reaction->sonogashira Sonogashira optimize_ligand Optimize Ligand (Bulky, Electron-Rich) suzuki->optimize_ligand buchwald->optimize_ligand check_reagents Check Reagent Quality (Anhydrous, Pure) sonogashira->check_reagents optimize_base Optimize Base (Stronger, Anhydrous) optimize_ligand->optimize_base increase_temp Increase Temperature (Conventional or Microwave) optimize_base->increase_temp increase_temp->check_reagents success Improved Yield check_reagents->success Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 ArPd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation (e.g., with R-B(OH)₂) ArPd(II)(I)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L₂ Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. This guide is tailored for researchers, scientists, and drug development professionals to provide practical solutions and starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenge arises from steric hindrance. The two methyl groups positioned ortho to the iodine atom create significant steric bulk around the reaction site. This can impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl iodide to the palladium(0) catalyst and the subsequent reductive elimination to form the product.[1] Overcoming this requires careful selection of a catalyst system, specifically the ligand, to accommodate the sterically demanding substrate.

Q2: What is the general reactivity of this compound compared to other aryl halides?

A2: The carbon-iodine (C-I) bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling, following the general trend of I > Br > OTf > Cl. This high reactivity allows for selective coupling at the iodine position, even in the presence of other less reactive halides. However, the steric hindrance from the ortho-methyl groups can make it less reactive than unhindered aryl iodides like iodobenzene.

Q3: What type of palladium catalyst and ligand should I choose as a starting point for this substrate?

A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. The most successful approaches utilize palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]

  • Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. Their bulk and electron-donating properties facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier of the substrate.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also highly effective for coupling hindered substrates due to their strong σ-donating properties, which promote high catalytic activity.

Using pre-ligated palladium precatalysts (e.g., G3 or G4 precatalysts) can offer more consistent and reliable results compared to generating the active catalyst in-situ from a palladium source like Pd(OAc)₂.[1]

Q4: How do I choose the right base and solvent?

A4: The choice of base and solvent is critical and often needs to be optimized for each specific reaction.

  • Base: The base activates the coupling partner (e.g., the boronic acid in a Suzuki coupling) and facilitates the catalytic cycle. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.

  • Solvent: Aprotic polar solvents are generally used. Toluene, dioxane, and DMF are common choices. The solvent must be able to solubilize all reaction components and should be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3]

Troubleshooting Guides

This section provides targeted advice for common cross-coupling reactions with this compound.

Troubleshooting Workflow Diagram

G start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry (Aryl Iodide, Coupling Partner, Base, Solvent) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_atmosphere Reagents OK assess_catalyst Assess Catalyst System (Precatalyst, Ligand Choice, Loading) check_atmosphere->assess_catalyst Atmosphere OK optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) assess_catalyst->optimize_conditions Catalyst System Appropriate analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_conditions->analyze_byproducts Optimization Fails homocoupling Homocoupling Observed? analyze_byproducts->homocoupling hydrodehalogenation Hydrodehalogenation Observed? homocoupling->hydrodehalogenation No solution Implement Corrective Actions homocoupling->solution Yes -> Lower Temp, Change Base, Consider Cu-free (Sonogashira) hydrodehalogenation->solution No/Resolved hydrodehalogenation->solution Yes -> Use Anhydrous Reagents, Check for H-source

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product.

  • Possible Cause 1: Inefficient Oxidative Addition/Reductive Elimination.

    • Solution: Switch to a bulkier, more electron-rich ligand. Standard ligands like PPh₃ are often insufficient. Try Buchwald ligands such as SPhos or XPhos. These ligands promote both the initial oxidative addition and the final reductive elimination step, which can be slowed by steric hindrance.[2]

  • Possible Cause 2: Poor Transmetalation.

    • Solution: Optimize the base and solvent system. Transmetalation requires activation of the boronic acid by the base. If using a carbonate or phosphate base, the presence of a small amount of water can sometimes be beneficial. For very hindered systems, stronger bases like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene are often more effective.

  • Possible Cause 3: Protodeboronation of the Boronic Acid.

    • Solution: This side reaction consumes the boronic acid. Ensure you are using a fresh, high-purity boronic acid. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. Also, avoid excessively high temperatures or prolonged reaction times if possible.

Heck Coupling

Problem: The reaction is sluggish and gives low conversion.

  • Possible Cause 1: Slow Oxidative Addition.

    • Solution: The electron-donating methyl groups on this compound can slow the oxidative addition step. Increase the reaction temperature and consider using a more active catalyst system. A combination of Pd(OAc)₂ with a bulky phosphine ligand or an NHC ligand can be effective.

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: At the higher temperatures often required for Heck reactions, palladium black precipitation (catalyst decomposition) is common.[1] Ensure a strict inert atmosphere is maintained. Using a higher catalyst loading or adding a ligand stabilizer might be necessary. The choice of base is also important; organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are commonly used.[4]

Sonogashira Coupling

Problem: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.

  • Possible Cause 1: Copper(I) Co-catalyst.

    • Solution: The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting the oxidative homocoupling of the terminal alkyne.[5] The most effective solution is to switch to a copper-free Sonogashira protocol. These protocols typically rely on a highly active palladium/ligand system and a suitable base (like an amine base or TBAF) to proceed efficiently without the need for copper.[6]

  • Possible Cause 2: Slow Cross-Coupling Rate.

    • Solution: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant.[5] To accelerate the cross-coupling, use a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich ligand) and optimize the temperature.

Buchwald-Hartwig Amination

Problem: No C-N bond formation is observed.

  • Possible Cause 1: Unreactive Catalyst System.

    • Solution: The amination of sterically hindered aryl iodides requires a highly active catalyst. Use a combination of a palladium source (e.g., Pd₂(dba)₃ or a precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, tBuBrettPhos).[7] Bidentate ligands like BINAP or DPPF have also been shown to be effective for aryl iodides.[8]

  • Possible Cause 2: Inappropriate Base.

    • Solution: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used.[7]

  • Possible Cause 3: Catalyst Inhibition by Iodide.

    • Solution: The iodide anion generated during the reaction can sometimes form stable, unreactive palladium iodide dimer complexes, inhibiting the catalyst. Using ligands that prevent the formation of these dimers, such as certain bidentate or bulky monodentate phosphines, can help mitigate this issue.[1]

Data Presentation: Starting Conditions for Optimization

The following tables provide representative starting conditions for cross-coupling reactions with sterically hindered aryl iodides. These should be considered as starting points, and optimization will likely be necessary for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Recommended Conditions Notes
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) Pre-ligated precatalysts (e.g., XPhos Pd G3) are also excellent.
Ligand SPhos or XPhos (1.2-2.4 eq. relative to Pd) Crucial for sterically hindered substrates.[2]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.) Stronger bases may be required for challenging couplings.
Solvent Toluene or 1,4-Dioxane Anhydrous and degassed. A small amount of water can be beneficial.
Temperature 80 - 110 °C Monitor for decomposition at higher temperatures.
Reactant Ratio Aryl Iodide: 1.0 eq.; Boronic Acid: 1.2 - 1.5 eq. An excess of the boronic acid helps drive the reaction.

| Expected Yield | 60 - 95% | Highly dependent on the specific boronic acid and optimized conditions. |

Table 2: Representative Conditions for Sonogashira Coupling (Copper-Free)

Parameter Recommended Conditions Notes
Palladium Source PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(OAc)₂ (2 mol%) Pd(PPh₃)₄ is also a common choice.
Ligand PPh₃ or other phosphine ligands (if not using a pre-ligated source) Ligand choice is critical for efficiency.
Base Amine base (e.g., NEt₃, DBU) or TBAF (3.0 eq.) TBAF can act as both a base and a phase-transfer catalyst.[6]
Solvent Toluene, DMF, or NMP Must be anhydrous and degassed.
Temperature Room Temperature - 100 °C Sterically hindered substrates may require heating.[9]
Reactant Ratio Aryl Iodide: 1.0 eq.; Terminal Alkyne: 1.1 - 1.5 eq. A slight excess of the alkyne is typical.

| Expected Yield | 70 - 95% | Yields are generally high for aryl iodides. |

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Parameter Recommended Conditions Notes
Palladium Source Pd₂(dba)₃ (1-2 mol% Pd) or [Pd(allyl)Cl]₂ Precatalysts are highly recommended for consistency.[7]
Ligand XPhos, tBuBrettPhos, or other bulky phosphines (1.2-2.4 eq. to Pd) The choice of ligand is critical for C-N bond formation.[7]
Base NaOtBu or LHMDS (1.5 - 2.0 eq.) A strong, non-nucleophilic base is essential.[10]
Solvent Toluene or 1,4-Dioxane Must be strictly anhydrous.
Temperature 60 - 100 °C Monitor reaction progress by TLC or GC-MS.[1]
Reactant Ratio Aryl Iodide: 1.0 eq.; Amine: 1.2 - 1.5 eq. An excess of the amine can improve conversion.[7]

| Expected Yield | 70 - 90% | Highly dependent on the specific amine used.[7] |

Experimental Protocols & Visualizations

Catalyst Selection Workflow

G start Start: Cross-Coupling of This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C Ar-Ar) reaction_type->suzuki Aryl sonogashira Sonogashira (C-C Ar-Alkyne) reaction_type->sonogashira Alkynyl buchwald Buchwald-Hartwig (C-N Ar-Amine) reaction_type->buchwald Amino ligand_choice Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) suzuki->ligand_choice sonogashira->ligand_choice buchwald->ligand_choice base_choice Select Appropriate Base (e.g., K₃PO₄, NaOtBu, NEt₃) ligand_choice->base_choice solvent_choice Select Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) base_choice->solvent_choice run_reaction Run Small-Scale Test Reaction (e.g., 80-110°C) solvent_choice->run_reaction analyze Analyze Outcome (TLC, GC-MS, NMR) run_reaction->analyze outcome Successful? analyze->outcome end Proceed to Scale-Up outcome->end Yes troubleshoot Troubleshoot (See Guide Above) outcome->troubleshoot No

Caption: A workflow diagram for catalyst selection and optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed, ~5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under the inert atmosphere, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted for the coupling of this compound with a terminal alkyne, avoiding the use of a copper co-catalyst to minimize homocoupling.[6]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (1.2 mmol, 1.2 eq.)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (3.0 mmol, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, ~3 mL)

  • Oven-dried sealed reaction tube with a magnetic stir bar

Procedure:

  • To the reaction tube, add this compound and PdCl₂(PPh₃)₂.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne and then the TBAF solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude residue by column chromatography to yield the coupled product.

Generic Palladium Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)-I (L₂) Pd0->PdII_oxid PdII_trans Ar-Pd(II)-R (L₂) PdII_oxid->PdII_trans PdII_trans->Pd0 ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: A simplified diagram of a generic palladium cross-coupling cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene. The content focuses on the critical role of solvent selection in various chemical transformations and offers solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues encountered during common reactions involving this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. Could the solvent be the issue?

Answer: Yes, the solvent plays a crucial role and can be a primary factor in low-yielding Suzuki-Miyaura reactions. The steric hindrance from the two ortho-methyl groups in this compound makes the choice of solvent and reaction conditions particularly important.[1]

  • Solvent Polarity: The effect of solvent polarity is complex and does not always correlate directly with the dielectric constant.[2][3] While polar aprotic solvents like DMF and acetonitrile can stabilize polar intermediates in the catalytic cycle, nonpolar solvents like toluene and 1,4-dioxane are also highly effective and commonly used.[1][2][4] The choice may also depend on the palladium precursor; for instance, less polar solvents often complement Pd(PPh3)4.[4]

  • Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial. For reactions using potassium phosphate (K₃PO₄) as the base in an otherwise anhydrous solvent, a small amount of water is often essential for the reaction to proceed.[5] Mixed solvent systems, such as DMF/H₂O or Dioxane/H₂O, are frequently employed to ensure all components, including the inorganic base, are sufficiently soluble.[6][7]

  • Ligand and Base Compatibility: The solvent must be compatible with your chosen ligand and base. The solubility of the base is critical for the transmetalation step.

Troubleshooting Steps:

  • If using an anhydrous nonpolar solvent (e.g., toluene, dioxane) with K₃PO₄, add a few equivalents of water.[5]

  • Consider switching to a polar aprotic solvent like DMF, or a mixed system such as DMF/water (e.g., 95:5 or 3:2 v/v).[6][7]

  • Screen a variety of solvents, as the optimal choice can be substrate-dependent.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Representative Data)

Solvent System Base Temperature (°C) Typical Yield Reference
Toluene/H₂O K₃PO₄ 80-110 Good to Excellent [1]
1,4-Dioxane/H₂O K₂CO₃ 100 Good to Excellent [8]
DMF/H₂O (95:5) K₂CO₃ 70-110 Good to Excellent [7]
Acetonitrile (MeCN) K₂CO₃ 37 Good to Excellent [9]

| Ethanol (EtOH) | Na₂CO₃ | Reflux | Good |[10][11] |

Heck Coupling

Question: I am observing low conversion in the Heck coupling of this compound. How should I optimize my solvent?

Answer: Low conversion in Heck reactions is often linked to solvent choice. The solvent must effectively dissolve the aryl iodide, the olefin, and the base while stabilizing the palladium catalyst.

  • Recommended Solvents: Highly polar aprotic solvents are the conventional choice for Heck reactions.[4] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are most frequently used due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for higher reaction temperatures.[4][12][13]

  • Effect of Water: The addition of water to a polar solvent like NMP can significantly accelerate the reaction rate, possibly by improving the solubility of the inorganic base.[13]

Troubleshooting Steps:

  • Ensure you are using a high-purity, polar aprotic solvent like DMF or NMP.

  • If using NMP, consider adding a percentage of water to create a mixed solvent system (e.g., NMP/H₂O).[13]

  • Increase the reaction temperature, ensuring it is within the tolerance of your substrates and below the boiling point of the solvent.

Table 2: Common Solvents for Heck Coupling

Solvent Base Temperature (°C) Outcome Reference
DMF Et₃N 100-120 High Conversion [4][12]
NMP/H₂O K₂CO₃ 150-200 High Conversion/Yield [13]

| Acetonitrile | Et₃N | Reflux | Moderate to Good |[13] |

Sonogashira Coupling

Question: My Sonogashira coupling is sluggish and producing significant homocoupling (Glaser coupling) byproducts. Can the solvent help?

Answer: Absolutely. The solvent in a Sonogashira reaction is a delicate balance, as it must dissolve a diverse set of components: the lipophilic aryl iodide, the alkyne, the palladium complex, a potential copper co-catalyst, and the base.[14]

  • Solvent Polarity and Reactivity: While polar solvents can enhance reaction rates, they may also promote undesired side reactions.[14] Conversely, nonpolar solvents can sometimes lead to faster kinetics but may suffer from poor solubility of reagents.[14]

  • Common Solvents: A wide range of solvents has been successfully used. Non-polar toluene, polar aprotic solvents like THF, DMF, and DMSO, and even protic solvents like ethanol have all been reported to be effective, depending on the specific substrates and catalyst system.[14][15][16] Amines, such as triethylamine, can sometimes be used in excess to serve as both the base and the solvent.[4]

Troubleshooting Steps:

  • If you are observing side products in a polar solvent like DMF, try switching to a less polar option like toluene or THF.

  • If solubility is an issue in a nonpolar solvent, switch to a polar aprotic solvent like DMSO or DMF.[15][17]

  • Ensure your solvent is thoroughly degassed to prevent oxygen from promoting Glaser coupling, especially if using a copper co-catalyst.

Table 3: Solvent Screening for a Representative Sonogashira Coupling

Solvent Base Temperature (°C) Typical Yield Reference
Toluene Et₃N 80 High [14]
DMSO DABCO Room Temp High [15]
DMF Et₃N 90 Good [14]
THF DABCO Room Temp Good [15]

| Ethanol | K₂CO₃ | 80 | High |[16] |

Buchwald-Hartwig Amination

Question: The Buchwald-Hartwig amination of this compound with my amine is not proceeding well. What solvent should I use?

Answer: Solvent selection is critical for the success of Buchwald-Hartwig amination, influencing both reaction rate and, in some cases, product selectivity.

  • Standard Solvents: Aprotic, non-polar to moderately polar solvents are the standard. Hydrocarbons like toluene and xylene, and ethers like 1,4-dioxane are most commonly employed.[18][19]

  • Substrate-Specific Effects: For aryl iodides, switching from toluene to dioxane can sometimes improve yields for intermolecular couplings.[20] Conversely, the poor solubility of iodide salts in toluene can be advantageous in some mechanistic pathways.[21]

  • Selectivity: In cases where di-arylation is possible (e.g., using piperazine), nonpolar solvents like m-xylene have been shown to favor the desired mono-substituted product over the di-substituted byproduct.[22]

Troubleshooting Steps:

  • If your reaction is failing in toluene, try switching to 1,4-dioxane, or vice-versa.

  • Ensure the solvent is strictly anhydrous, as water can interfere with the catalytic cycle.

  • For bases like sodium tert-butoxide, toluene is often the preferred solvent.

Table 4: Recommended Solvents for Buchwald-Hartwig Amination

Solvent Base Temperature (°C) Outcome Reference
Toluene NaOt-Bu 60-100 Generally effective [19][21]
1,4-Dioxane K₃PO₄ 80-110 Effective alternative [18][19]

| m-Xylene | NaOt-Bu | Reflux | High selectivity for mono-arylation |[22] |

Grignard Reagent Formation

Question: I cannot get the Grignard reaction to initiate with this compound. What am I doing wrong?

Answer: Failure to initiate a Grignard reaction is almost always due to the presence of water or an inappropriate solvent. Grignard reagents are potent bases and will be quenched by even trace amounts of protic species.[23]

  • Solvent Requirements: The solvent MUST be aprotic and ethereal. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common and suitable choices.[24] These solvents are critical because they solvate and stabilize the Grignard reagent as it forms.[23]

  • Anhydrous Conditions: It is imperative that all glassware, reagents, and the solvent are rigorously dried. Commercial anhydrous solvents should be used, and glassware should be flame-dried or oven-dried immediately before use under an inert atmosphere (Nitrogen or Argon).[23][25]

  • Solvent Comparison: THF is often considered a better solvent than diethyl ether for Grignard formation due to its greater ability to solvate and stabilize the organomagnesium species.[25][26] Its higher boiling point also allows for a wider temperature range.[23]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas. Use a freshly opened bottle of anhydrous ether or THF, or solvent passed through a solvent purification system.

  • Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[24]

  • Initiation: Add a small portion of the this compound solution to the activated magnesium. Gentle heating or sonication may be required to initiate the reaction, which is indicated by bubbling or a cloudy appearance.[23]

Table 5: Common Solvents for Grignard Reagent Formation

Solvent Boiling Point (°C) Key Features Reference
Diethyl Ether (Et₂O) 34.6 Traditional solvent, highly volatile. [23][24]
Tetrahydrofuran (THF) 66 More polar, better stabilization of the reagent, higher boiling point. [23][25]

| 2-Methyl-THF | 80 | Greener alternative to THF, can suppress Wurtz coupling. |[23] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and requires optimization for specific substrates.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Add this compound (1.0 equivalent) to the vial.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 5:1, 0.1-0.5 M concentration) via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield in Cross-Coupling Reaction check_reagents Are all reagents pure and stoichiometric? start->check_reagents check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes optimize Systematically screen solvents (Toluene, Dioxane, DMF, MeCN). check_reagents->optimize No check_conditions Are temperature and time optimized? check_catalyst->check_conditions Yes check_catalyst->optimize No solvent_issue Solvent may be the issue check_conditions->solvent_issue Yes check_conditions->optimize No solubility Check reagent solubility (especially the base). Consider mixed solvent (e.g., Toluene/H2O) or polar aprotic (DMF). solvent_issue->solubility Poor Solubility side_reactions Observing side reactions? Change solvent polarity. (e.g., from DMF to Toluene). solvent_issue->side_reactions Side Products no_reaction No reaction? Ensure solvent is anhydrous (for Grignard) or contains water (for Suzuki with K3PO4). solvent_issue->no_reaction Inactivity solubility->optimize side_reactions->optimize no_reaction->optimize end Reaction Optimized optimize->end

Caption: A workflow for troubleshooting a failed coupling reaction.

SolventEffects solvent Solvent Choice solubility Reagent & Catalyst Solubility solvent->solubility Dictates stability Catalyst Stability & Lifetime solvent->stability Influences ts_stabilization Transition State Stabilization (e.g., Oxidative Addition) solvent->ts_stabilization Affects base_activity Base Activity & Solubility solvent->base_activity Modulates reaction_rate reaction_rate solubility->reaction_rate Impacts Reaction Rate & Yield stability->reaction_rate ts_stabilization->reaction_rate base_activity->reaction_rate

Caption: Key factors influenced by the solvent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered substrate? A1: The presence of two methyl groups adjacent (in the ortho positions) to the iodine atom creates significant steric bulk around the reaction center. This hindrance can slow down key steps in catalytic cycles, such as oxidative addition, making reaction optimization more challenging than for less substituted aryl halides.[1]

Q2: Does solvent polarity always predict reactivity for palladium-catalyzed reactions? A2: No, the relationship is not always straightforward. While polar solvents can stabilize charged intermediates and transition states that occur in some catalytic cycles, other factors like solvent coordination to the metal center, solubility of all reaction components, and specific interactions with the base can be more influential.[2][10][27] Therefore, a solvent's dielectric constant alone is not always a reliable predictor of reaction outcome.

Q3: What does it mean to "degas" a solvent and why is it important? A3: Degassing is the process of removing dissolved gases, particularly oxygen, from a solvent. This is critical for many palladium-catalyzed reactions because Pd(0), the active catalytic species, can be oxidized by oxygen, leading to catalyst deactivation. Degassing is typically achieved by bubbling an inert gas (like Argon or Nitrogen) through the solvent for 15-30 minutes or by using a "freeze-pump-thaw" technique.

Q4: Can I use the same solvent for coupling reactions with aryl bromides and aryl iodides? A4: Generally, yes, but optimization may be needed. Aryl iodides are more reactive than aryl bromides in oxidative addition.[21] This means that reactions with this compound may proceed under milder conditions (lower temperature, less active catalyst) than its corresponding bromide analog. While the same pool of solvents (toluene, dioxane, DMF, etc.) is used for both, the optimal choice for yield and selectivity might differ. For example, in Buchwald-Hartwig aminations, dioxane is sometimes specifically recommended for intermolecular coupling of aryl iodides.[20]

References

Technical Support Center: Base Selection for Cross-Coupling Reactions of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for cross-coupling reactions involving the sterically hindered substrate, 1-iodo-2,3-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is base selection critical for cross-coupling reactions with this compound?

A1: Base selection is crucial due to the steric hindrance imposed by the two methyl groups ortho to the iodine atom in this compound. The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and in regenerating the active catalyst in Heck and Sonogashira reactions. For sterically hindered substrates, the choice of base can significantly impact reaction kinetics, yield, and the formation of byproducts. An appropriate base can help overcome the steric challenges and facilitate the desired bond formation.

Q2: What are the most common bases used for cross-coupling reactions with sterically hindered aryl iodides?

A2: A range of inorganic and organic bases are employed, with the optimal choice being dependent on the specific reaction type (Suzuki, Heck, or Sonogashira) and the coupling partners. Commonly used bases include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, with Cs₂CO₃ often being more effective for challenging couplings due to its higher solubility and basicity.

  • Phosphates: Potassium phosphate (K₃PO₄) is a versatile and effective base, particularly in Suzuki-Miyaura couplings of sterically demanding substrates.[1][2]

  • Organic Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices for Heck and Sonogashira reactions.[3] For Sonogashira reactions, other amines like piperidine or morpholine can also be effective.[4]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high nucleophilicity can sometimes lead to undesired side reactions.

Q3: How does the choice of base influence the Suzuki-Miyaura coupling of this compound?

A3: In Suzuki-Miyaura couplings, the base is critical for the activation of the organoboron species, making it more nucleophilic for the transmetalation step. For sterically hindered aryl iodides like this compound, a suitable base is needed to promote this often rate-limiting step. Weaker bases may not be sufficient to achieve a good reaction rate. Screening of different bases is often necessary to find the optimal conditions.[5][6]

Q4: What is the role of the base in the Heck reaction with this compound?

A4: In the Heck reaction, the base is required to neutralize the hydrogen halide (HI) that is eliminated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice of base can influence the reaction rate and selectivity. Both organic bases like triethylamine and inorganic bases like sodium carbonate have been used effectively in Heck reactions of iodoarenes.[7]

Q5: Which bases are typically preferred for the Sonogashira coupling of this compound?

A5: Sonogashira reactions traditionally use an amine as both a base and sometimes as a solvent. The base deprotonates the terminal alkyne to form the reactive copper acetylide. For sterically hindered substrates, the choice of amine can be critical. While triethylamine is common, other amines or even inorganic bases like carbonates in copper-free protocols might be necessary to optimize the reaction.[4][8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Ineffective Base Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃. If using carbonates, ensure they are finely powdered for better solubility and reactivity.Sterically hindered substrates often require a stronger or more soluble base to facilitate the transmetalation step.
Suboptimal Ligand Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2]These ligands promote both the oxidative addition of the sterically hindered aryl iodide and the subsequent reductive elimination.
Low Reaction Temperature Gradually increase the reaction temperature. Consider using a higher-boiling solvent like dioxane or toluene.Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[2]
Poor Reagent Quality Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure the solvent is anhydrous and degassed.Impurities or degradation of reagents can inhibit the catalyst and reduce yield.
Issue 2: Significant Side Product Formation in Heck Reaction (e.g., Dehalogenation)
Possible Cause Troubleshooting Step Rationale
Base-Induced Side Reactions Switch to a different base. If using an organic amine, try an inorganic base like Na₂CO₃ or K₂CO₃.The nature of the base can influence competing reaction pathways.
Reaction Temperature Too High Lower the reaction temperature.Side reactions often have a different activation energy than the desired coupling, and lowering the temperature can sometimes favor the desired product.
Inappropriate Ligand Screen different phosphine ligands. A more sterically hindered ligand can sometimes suppress side reactions by creating a more selective catalytic environment.The ligand directly influences the coordination sphere of the palladium catalyst, affecting its reactivity and selectivity.
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents.Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings.
Inappropriate Base/Solvent System If using an amine base, ensure it is of high purity and free of oxidizing impurities. Consider switching to a copper-free protocol with an inorganic base like K₂CO₃ or Cs₂CO₃.[8]The reaction conditions, including the base and the presence or absence of a copper co-catalyst, can significantly affect the extent of homocoupling.
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst.While catalytic amounts of copper are necessary for the traditional Sonogashira reaction, excess copper can promote the undesired Glaser coupling.

Data Presentation

The following tables summarize the effect of different bases on the yield of cross-coupling reactions for sterically hindered aryl halides, which can serve as a guide for optimizing reactions with this compound.

Table 1: Base Screening for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide *

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50

*Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid, 2-bromo-1,3-dichloro-5-nitrobenzene, Pd₂(dba)₃ as catalyst, and L1 as ligand in THF at 60 °C for 1 hour.[5][6] Data is for a different sterically hindered substrate but illustrates the trend in base effectiveness.

Table 2: Base Effect on the Mizoroki-Heck Reaction of Iodobenzene *

EntryBaseSolventYield (%)
1Et₃NDMF95
2NaOAcDMF88
3K₂CO₃DMF85

*Reaction of iodobenzene with n-butyl acrylate. While not a sterically hindered substrate, this provides a general comparison of common bases in Heck reactions.

Table 3: Base Selection for a Copper-Free Sonogashira Reaction *

EntryBaseYield (%)
1K₃PO₄52
2K₂CO₃44
3KOH45
4Cs₂CO₃Good to Excellent

*Results are for the multifold Sonogashira coupling of aryl halides with arylacetylene and highlight the effectiveness of inorganic bases in copper-free systems.[9]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific coupling partners of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(OAc)₂.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide This compound ArylIodide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Coordination Alkene Coordination PdII->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Alkene Alkene Alkene->Coordination Intermediate R-CH₂-CH₂-Pd(II)-I(L)₂ MigratoryInsertion->Intermediate BetaHydride β-Hydride Elimination ProductComplex [HPd(II)I(L)₂]⁺[Alkene-Ar]⁻ BetaHydride->ProductComplex Intermediate->BetaHydride ReductiveElimination Reductive Elimination (with Base) ProductComplex->ReductiveElimination Product Ar-Alkene ProductComplex->Product ReductiveElimination->Pd0 ArylIodide This compound ArylIodide->OxAdd Base Base Base->ReductiveElimination

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow start Low Yield or No Reaction in Cross-Coupling of This compound check_base Is the base appropriate for the sterically hindered substrate? start->check_base screen_bases Screen stronger/more soluble bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DIPEA for Heck/Sonogashira) check_base->screen_bases No check_ligand Is the ligand suitable for overcoming steric hindrance? check_base->check_ligand Yes screen_bases->check_ligand use_bulky_ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand No check_temp Is the reaction temperature optimal? check_ligand->check_temp Yes use_bulky_ligand->check_temp increase_temp Gradually increase temperature or switch to a higher-boiling solvent check_temp->increase_temp No check_reagents Are all reagents pure and the reaction atmosphere inert? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh, pure reagents and ensure rigorous inert atmosphere techniques check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A troubleshooting workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Reactions of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common reactions involving 1-iodo-2,3-dimethylbenzene.

General Troubleshooting and FAQs

This section addresses common issues applicable to various cross-coupling reactions involving this compound.

Q1: What are the most common types of byproducts I can expect in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most frequently observed byproducts in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are typically:

  • Homocoupling Products: These are dimers of your starting materials. For instance, in a Suzuki reaction, you might see homocoupling of the boronic acid partner.[1][2] In Sonogashira reactions, dimerization of the terminal alkyne (Glaser coupling) is a common side reaction.[3]

  • Hydrodehalogenation Product (2,3-dimethylbenzene): This occurs when the iodo group is replaced by a hydrogen atom. This can happen via side reactions involving beta-hydride elimination.[4]

  • Reduced Catalyst: The active Pd(0) catalyst can sometimes precipitate as palladium black, removing it from the catalytic cycle and reducing reaction efficiency.[5]

Q2: My reaction is sluggish and forming multiple byproducts. Where should I start troubleshooting?

A2: A general workflow for troubleshooting byproduct formation involves systematically evaluating your reaction setup and components. Start by identifying the major byproduct, as this will guide your optimization strategy. Key areas to investigate include the purity of reagents, the effectiveness of degassing, and the choice of catalyst, ligand, and base.

Caption: A stepwise guide to troubleshooting common byproducts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is susceptible to side reactions.[6]

Q3: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid reagent when reacting with this compound. How can I prevent this?

A3: Homocoupling of boronic acids is a frequent issue, often promoted by the presence of oxygen or Pd(II) species.[1][2] When a Pd(II) salt is used as a precatalyst, it must be reduced to the active Pd(0) state. This reduction can occur via the undesired homocoupling of two boronic acid molecules.[2][3]

Here are key strategies to minimize this byproduct:

  • Rigorous Oxygen Exclusion: Oxygen promotes boronic acid homocoupling.[1][5] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. A subsurface nitrogen sparge of the reaction mixture before adding the catalyst can be very effective.[5]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) avoids the initial reduction step that can cause homocoupling.

  • Add a Mild Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), adding a mild reducing agent like potassium formate can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling.[5]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[3]

Data Presentation: Minimizing Suzuki Coupling Byproducts
ParameterEffect on HomocouplingRecommendationCitation
Oxygen Promotes homocouplingDegas solvents thoroughly (e.g., freeze-pump-thaw or sparging) and maintain an inert atmosphere.[1][3][5]
Catalyst Choice Pd(II) precatalysts can be reduced via homocoupling.Use a Pd(0) precatalyst or add a mild reducing agent (e.g., potassium formate) with a Pd(II) source.[3][5]
Ligand Bulky, electron-rich ligands favor the cross-coupling pathway.Use ligands such as SPhos, XPhos, or RuPhos.[3]
Base Can influence selectivity and side reactions.The amount and type of base can affect selectivity, especially in competitive reactions.[7]
Temperature High temperatures can promote side reactions.Run the reaction at the lowest effective temperature.[6]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol incorporates methods to suppress homocoupling.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with XPhos).[8]

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[3]

  • Solvent Degassing: Degas the reaction solvent (e.g., dioxane/water mixture) by sparging with argon for 30-60 minutes or by using the freeze-pump-thaw method (three cycles).[3]

  • Reaction Setup: Add the degassed solvent to the flask via cannula or syringe. For extra precaution, bubble argon through the reaction mixture for another 15 minutes.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: Suzuki cycle vs. the competing homocoupling pathway.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides but can be plagued by alkyne dimerization.

Q4: When I perform a Sonogashira coupling of this compound with a terminal alkyne, I get a large amount of the alkyne dimer (Glaser coupling byproduct). How do I suppress this?

A4: The copper co-catalyst, typically CuI, is primarily responsible for the homocoupling of terminal alkynes.[3] Therefore, the most effective strategy to prevent this side reaction is to modify or eliminate the copper component.

Data Presentation: Minimizing Sonogashira Byproducts
ParameterEffect on Alkyne HomocouplingRecommendationCitation
Copper Co-catalyst Directly catalyzes alkyne dimerization (Glaser coupling).Switch to a copper-free protocol. This is the most effective method.[3]
Oxygen Promotes Glaser coupling.Rigorously degas all solvents and reagents and maintain an inert atmosphere.[3]
Ligand Bulky phosphine ligands can sometimes enable copper-free conditions.Use specialized palladium catalysts or bulky phosphine ligands in a copper-free system.[3]
Base/Solvent Can influence reaction rates and side reactions.Piperidine or triethylamine are common bases. The choice can be optimized.[9]
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., piperidine or diisopropylamine).

  • Inerting and Degassing: Thoroughly degas the reaction vessel by evacuating and backfilling with argon (3-5 cycles).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate. Purify via column chromatography.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene. The following information addresses common issues encountered during the workup of reactions involving this sterically hindered aryl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.[1][2]

  • Buchwald-Hartwig Amination: For the creation of arylamines.[3][4]

  • Grignard Reagent Formation: To generate a nucleophilic organomagnesium compound for subsequent reactions.

Q2: Why can reactions with this compound be challenging?

A2: The two methyl groups ortho to the iodine atom create significant steric hindrance. This can slow down the rates of oxidative addition to the palladium catalyst in cross-coupling reactions and can also affect the formation of Grignard reagents.[1] Careful selection of catalysts, ligands, and reaction conditions is often necessary to achieve good yields.[1][5]

Q3: How do I choose the optimal catalyst and ligand for cross-coupling reactions with this substrate?

A3: For sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands are generally preferred as they can facilitate the catalytic cycle.[1] It is often beneficial to screen a variety of ligands to find the best performer for a specific transformation. For Suzuki-Miyaura couplings, ligands like SPhos and XPhos are often effective.[1][6] In Buchwald-Hartwig aminations, bulky biarylphosphine ligands are also commonly used.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in the reaction mixture. Consider using a more active pre-catalyst.
Inappropriate Ligand For this sterically hindered substrate, use bulky, electron-rich monophosphine ligands like SPhos, XPhos, or BrettPhos.[1]
Base Incompatibility The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective. If using anhydrous solvents with K₃PO₄, the addition of a small amount of water can be beneficial.[1][8]
Poor Boronic Acid Quality Boronic acids can degrade upon storage. Use fresh or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[6]

Issue: Formation of significant side products (e.g., homocoupling of the boronic acid, dehalogenation).

Possible Cause Troubleshooting Step
Oxygen in the Reaction Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Protodeboronation This is the hydrolysis of the boronic acid back to the corresponding arene. Use an excess of the boronic acid (1.5-2.0 equivalents), or switch to a more stable boronic ester.[6]
Hydrodehalogenation This results in the formation of 1,2,3-trimethylbenzene. This can be minimized by optimizing the ligand and reaction conditions to favor the cross-coupling pathway.[6]
Sonogashira Coupling

Issue: Low yield of the desired 2,3-dimethylphenyl-alkyne.

Possible Cause Troubleshooting Step
Catalyst Inactivation Ensure the palladium and copper(I) catalysts are of good quality and handled under an inert atmosphere to prevent oxidation.[2]
Alkyne Homocoupling (Glaser coupling) This is a common side reaction. It can be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture.
Incomplete Reaction Due to steric hindrance, longer reaction times or higher temperatures may be required. Monitor the reaction progress by TLC or GC-MS.
Buchwald-Hartwig Amination

Issue: Poor conversion to the N-aryl amine.

Possible Cause Troubleshooting Step
Steric Hindrance Use a bulky, electron-rich phosphine ligand specifically designed for challenging aminations.[7]
Base Strength A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Amine Volatility If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Sonogashira Coupling Protocol
  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).[2]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or triethylamine) followed by the terminal alkyne (1.2 eq) and an amine base (e.g., triethylamine, 3.0 eq).[2]

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Workup: Once complete, dilute the mixture with an organic solvent like diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a palladium precatalyst, a suitable ligand, and a strong base (e.g., NaOtBu).

  • Reagent Addition: Add the this compound, the amine, and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[1] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]

Quantitative Data Summary

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001285-95
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT680-90
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuDioxane801875-85

Note: Yields are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent prep->solvent degas Degas Mixture solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor byTLC/GC-MS heat->monitor quench Cool & Dilute monitor->quench extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling? catalyst Is the catalyst/ligand appropriate for a hindered substrate? start->catalyst base Is the base optimal? (e.g., K3PO4 with water?) catalyst->base Yes solution1 Use bulky, electron-rich ligands (e.g., SPhos). catalyst->solution1 No boronic_acid Is the boronic acid of good quality? base->boronic_acid Yes solution2 Try K3PO4 with a small amount of water. base->solution2 No conditions Are reaction conditions (temp, time) sufficient? boronic_acid->conditions Yes solution3 Use fresh boronic acid or a pinacol ester. boronic_acid->solution3 No solution4 Increase temperature or prolong reaction time. conditions->solution4 No

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Iodo-2,3-dimethylbenzene and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for professionals in drug development and scientific research, this guide provides a comparative overview of the reactivity of 1-iodo-2,3-dimethylbenzene and its positional isomers. This document synthesizes established principles of physical organic chemistry to predict relative reactivity in key synthetic transformations and includes detailed experimental protocols for representative reactions.

In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, substituted aryl iodides are invaluable building blocks. Their reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions is a critical consideration for process development and optimization. This guide focuses on the isomers of dimethyl-iodobenzene, with a primary focus on this compound, to provide a framework for understanding their relative reactivity.

Factors Influencing Reactivity

The reactivity of dimethyl-iodobenzene isomers is primarily governed by two key factors:

  • Electronic Effects: Methyl groups are weakly electron-donating through induction (+I effect). This effect can influence the electron density at the carbon atom of the C-I bond, which in turn can affect the rate of key reaction steps such as oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, electron-donating groups can slightly decrease the rate of oxidative addition.

  • Steric Hindrance: The position of the methyl groups relative to the iodine atom plays a crucial role. Methyl groups in the ortho position (2- or 6-position) to the iodine atom create significant steric hindrance. This bulkiness can impede the approach of a bulky catalyst or reagent to the reaction center, thereby slowing down the reaction rate considerably.

The interplay of these two factors determines the overall reactivity of each isomer.

Predicted Reactivity in Common Reactions

Based on these principles, a predicted order of reactivity for the isomers of dimethyl-iodobenzene in common synthetic transformations is presented below. This order is a qualitative assessment and can be influenced by the specific reaction conditions, catalyst, and substrates used.

General Predicted Reactivity Order (from most reactive to least reactive):

  • 1-Iodo-3,5-dimethylbenzene: The absence of ortho substituents minimizes steric hindrance, and the meta positioning of the electron-donating methyl groups has a less pronounced deactivating effect compared to ortho or para positions in many reaction types.

  • 1-Iodo-3,4-dimethylbenzene: One ortho position is unsubstituted, and the steric hindrance from the single meta methyl group is moderate.

  • 1-Iodo-2,4-dimethylbenzene & 1-Iodo-2,5-dimethylbenzene: These isomers each have one ortho-methyl group, which introduces significant steric hindrance. Their relative reactivity would be similar and highly dependent on the specific reaction.

  • This compound: The presence of a methyl group at the 2-position introduces substantial steric hindrance.

  • 1-Iodo-2,6-dimethylbenzene: With methyl groups flanking both sides of the iodine atom, this isomer is expected to be the least reactive due to severe steric hindrance.

This predicted trend is visualized in the following logical relationship diagram.

G cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity cluster_isomers Isomers Electronic Electronic Effects (Electron-Donating Methyl Groups) Moderate Moderate Reactivity Electronic->Moderate Slight Deactivation Steric Steric Hindrance (Ortho-Methyl Groups) Low Low Reactivity Steric->Low Strong Deactivation High High Reactivity I35 1-Iodo-3,5-dimethylbenzene I35->High I34 1-Iodo-3,4-dimethylbenzene I34->Moderate I24_I25 1-Iodo-2,4- & 1-Iodo-2,5- dimethylbenzene I24_I25->Moderate I23 This compound I23->Low I26 1-Iodo-2,6-dimethylbenzene I26->Low

Factors influencing the predicted reactivity of dimethyl-iodobenzene isomers.

Quantitative Data Summary

As previously stated, a comprehensive, direct comparative study providing quantitative data for all isomers of this compound is scarce. However, the following table provides a semi-quantitative comparison based on established principles and data from analogous systems. The reactivity is categorized relative to a baseline, which would be a less substituted aryl iodide like iodobenzene.

IsomerPredicted Relative ReactivityKey Influencing Factors
1-Iodo-3,5-dimethylbenzene HighMinimal steric hindrance. Symmetrical electronic effects from meta-methyl groups.
1-Iodo-3,4-dimethylbenzene Moderate to HighNo ortho-substituent on one side. Moderate steric hindrance.
1-Iodo-2,4-dimethylbenzene ModerateOne ortho-methyl group causing significant steric hindrance.
1-Iodo-2,5-dimethylbenzene ModerateOne ortho-methyl group causing significant steric hindrance.
This compound Low to ModerateSignificant steric hindrance from the 2-methyl group.
1-Iodo-2,6-dimethylbenzene LowSevere steric hindrance from two ortho-methyl groups.

Experimental Protocols

The following are detailed, representative protocols for common reactions where the reactivity of these isomers would be a critical factor. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a dimethyl-iodobenzene isomer with a boronic acid.

Materials:

  • Dimethyl-iodobenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dimethyl-iodobenzene isomer, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants (Aryl Iodide, Boronic Acid, Base, Catalyst) Inert Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Solvents (Toluene/Water) Inert->Solvent Heat Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Metal-Halogen Exchange (Lithiation)

This protocol outlines a general procedure for the formation of an aryllithium species from a dimethyl-iodobenzene isomer, which can then be trapped with an electrophile.

Materials:

  • Dimethyl-iodobenzene isomer (1.0 mmol)

  • n-Butyllithium (n-BuLi, 1.1 mmol, e.g., 2.5 M solution in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dimethyl-iodobenzene isomer and anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While a definitive quantitative ranking requires direct comparative studies, the principles of physical organic chemistry provide a strong predictive framework. Isomers with less steric hindrance around the iodine atom, such as 1-iodo-3,5-dimethylbenzene, are expected to be the most reactive. Conversely, isomers with one or, particularly, two ortho-methyl groups, like this compound and 1-iodo-2,6-dimethylbenzene, will exhibit significantly reduced reactivity. This guide provides researchers with a foundational understanding to inform their synthetic strategies and experimental designs when utilizing these important building blocks.

A Comparative Guide to the Reactivity of 1-Iodo-2,3-dimethylbenzene and 1-Bromo-2,3-dimethylbenzene for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of pharmaceutical development and chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: 1-iodo-2,3-dimethylbenzene and 1-bromo-2,3-dimethylbenzene. The selection between an aryl iodide and an aryl bromide can significantly impact the outcome of common synthetic transformations, and this document aims to provide a data-driven basis for making that choice.

The fundamental difference in reactivity between this compound and 1-bromo-2,3-dimethylbenzene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy is a key factor governing the kinetics of many reactions, particularly those that proceed via oxidative addition to a metal center.

Comparative Reactivity in Key Synthetic Transformations

The enhanced reactivity of this compound is most pronounced in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, typically proceeds more readily with aryl iodides. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond in this compound leads to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions compared to its bromo-analogue.

ParameterThis compound1-Bromo-2,3-dimethylbenzene
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Typical Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)
Typical Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)
Typical Yields Generally highGood to high, but may require more optimization
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds also benefits from the higher reactivity of the C-I bond. The oxidative addition of the aryl halide to the palladium catalyst is again a crucial step, making this compound the more reactive substrate. This can be particularly advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures.

ParameterThis compound1-Bromo-2,3-dimethylbenzene
Typical Catalyst System Standard Pd/phosphine complexesOften requires more electron-rich and bulky ligands
Typical Reaction Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Typical Reaction Time Generally shorterGenerally longer
Typical Yields HighGood to high
Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The higher reactivity of the C-I bond facilitates this process, leading to a more facile initiation of the Grignard reaction. However, the resulting aryl magnesium iodide can be less stable than the corresponding aryl magnesium bromide, potentially leading to a higher incidence of side reactions such as Wurtz coupling.

ParameterThis compound1-Bromo-2,3-dimethylbenzene
Initiation Generally easier and may not require an activatorMay require an activator (e.g., iodine crystal, 1,2-dibromoethane)
Reaction Conditions Can often be performed at lower temperaturesTypically requires heating to initiate and sustain the reaction
Reagent Stability Less stable, more prone to side reactionsMore stable, generally leading to cleaner reactions
Typical Yields Good, but can be variable due to side reactionsGood to high

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These protocols are intended as a starting point and may require optimization for specific applications.

Suzuki-Miyaura Coupling of this compound

Reaction: Synthesis of 2,3,2',3'-Tetramethylbiphenyl

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 2,3-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination of 1-Bromo-2,3-dimethylbenzene

Reaction: Synthesis of N-(2,3-dimethylphenyl)aniline

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with 1-bromo-2,3-dimethylbenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add aniline (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation from this compound

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.

  • Add magnesium turnings (1.2 equiv) to the cooled flask.

  • Prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the aryl iodide solution to the magnesium turnings. Gentle warming may be required to initiate the reaction.

  • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • The resulting solution of 2,3-dimethylphenylmagnesium iodide is ready for use in subsequent reactions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for palladium-catalyzed cross-coupling and a general experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) (Nu-M or R2NH/Base) Ar-Pd(II)(Nu)L2->Pd(0)L2 Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare Reagents (Aryl Halide, Coupling Partner, etc.) Reaction_Setup Combine Reagents & Catalyst under Inert Atmosphere Reagent_Prep->Reaction_Setup Glassware_Prep Dry Glassware & Assemble Apparatus Glassware_Prep->Reagent_Prep Reaction_Execution Heat & Stir Reaction_Setup->Reaction_Execution Monitoring Monitor Progress (TLC, GC-MS) Reaction_Execution->Monitoring Quenching Quench Reaction & Dilute Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General experimental workflow.

Conclusion

A Comparative Guide to Aryl Iodides and Bromides in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and material science. A critical decision in designing a successful Suzuki coupling is the choice of the aryl halide (Ar-X). This guide provides an objective, data-driven comparison between the two most common choices, aryl iodides (Ar-I) and aryl bromides (Ar-Br), to inform your synthetic strategy.

Core Principle: The Reactivity vs. Cost Trade-Off

The fundamental difference between aryl iodides and bromides in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond. This directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

The general reactivity trend for aryl halides is: Ar-I > Ar-Br >> Ar-Cl [1][3]

This higher intrinsic reactivity of aryl iodides often translates to significant practical advantages, such as milder reaction conditions, faster reaction times, and lower catalyst loadings.[1][2] However, this performance benefit comes at a higher financial cost, as iodinated starting materials are consistently more expensive than their brominated counterparts.[1]

Performance Comparison: Aryl Iodides vs. Aryl Bromides

The choice of halide can profoundly affect reaction outcomes. While aryl iodides are generally more reactive, specific conditions, catalysts, and substrates can lead to nuanced or even counterintuitive results.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Rationale & Remarks
Reactivity Very HighHighThe weaker C-I bond facilitates a faster rate-determining oxidative addition step.[1][2]
Reaction Conditions Milder (e.g., lower temp.)More Forcing (e.g., higher temp.)Higher reactivity allows for less energy input to achieve activation.[1]
Reaction Time Generally FasterGenerally SlowerFaster kinetics are a direct result of the lower activation energy for the C-I bond cleavage.[1]
Catalyst Loading Often LowerMay Require Higher LoadingEfficient oxidative addition can lead to a more efficient catalytic cycle, requiring less catalyst.[1]
Cost HigherLowerBrominated compounds are typically more economical, especially for large-scale synthesis.[1]
Stability Less StableMore StableAryl iodides can be sensitive to heat and light, potentially leading to deiodination or degradation.[1]

Quantitative Experimental Data

The following table summarizes results from comparative studies, highlighting the performance differences under specific reaction conditions.

Reaction / SubstratesAryl HalideCatalyst SystemConditionsYield (%)Reference
DNA-Conjugated Halide + Phenyl Boronic AcidAryl IodideNa₂PdCl₄ / sSPhos37°C, 28 hHigh (not specified)[4]
Aryl BromideNa₂PdCl₄ / sSPhos37°C, 28 h41%[4]
4-Halotoluene + Phenylboronic AcidAryl Iodide[Pd(PPh₃)₄]50°C, n-PrOH/H₂O~5% (after 4h)[5]
Aryl Bromide[Pd(PPh₃)₄]50°C, n-PrOH/H₂O>95% (after 4h)[5]
Transition-Metal-Free CouplingAryl IodidesNone (Microwave)150°C, 5 minLower than Bromides[6]
Aryl BromidesNone (Microwave)150°C, 5 minGood Yields[6]

Note: This table is illustrative. Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used.

A notable exception to the general reactivity trend can occur with traditional Pd/PPh₃ catalyst systems at lower temperatures (~50°C). In some cases, aryl iodides show surprisingly poor reactivity compared to aryl bromides.[5] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the catalytic cycle.[5]

Experimental Protocols

Below are generalized, representative protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and must be optimized for specific substrates.

Protocol 1: General Suzuki Coupling with Aryl Bromide

  • Reagents & Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Milder Conditions Often Suitable for Aryl Iodide

  • Reagents & Setup: Combine the aryl iodide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-2 mol%), and a milder base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) in a reaction vessel.

  • Solvent Addition: Under an inert atmosphere, add a degassed solvent such as 1,4-dioxane or THF/Water.

  • Reaction: Stir the mixture at a lower temperature, potentially from room temperature to 60°C.

  • Monitoring & Workup: Follow steps 4-6 from Protocol 1.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide primarily affects the initial oxidative addition step.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X (trans-complex) pd0->ar_pd_x transmetalation Transmetalation ar_pd_r Ar-Pd(II)-R ar_pd_x->ar_pd_r ar_pd_r->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition rby2 R-B(OR)₂ rby2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Decision Workflow: Choosing the Right Aryl Halide

This diagram outlines the key considerations when selecting between an aryl iodide and an aryl bromide for your synthesis.

Decision_Tree start Start: Select Aryl Halide for Suzuki Coupling reactivity Is maximum reactivity or mild conditions critical? start->reactivity cost Is cost a primary constraint (e.g., large scale)? reactivity->cost No iodide Choose Aryl Iodide (Ar-I) reactivity->iodide Yes stability Is the substrate potentially unstable as an iodide? cost->stability No bromide Choose Aryl Bromide (Ar-Br) cost->bromide Yes stability->iodide No stability->bromide Yes

References

A Comparative Guide to Analytical Methods for the Purity Determination of 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the purity of chemical intermediates like 1-Iodo-2,3-dimethylbenzene is of paramount importance. The presence of impurities can significantly affect reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and Potential Impurities

This compound (CAS No. 31599-60-7) is a substituted aromatic iodide commonly used as a building block in organic synthesis. A frequent synthetic route to this compound is the Sandmeyer reaction, starting from 2,3-dimethylaniline. This process, while effective, can introduce several impurities that need to be monitored and controlled.

Potential Impurities in this compound:

  • Unreacted Starting Material: 2,3-dimethylaniline.

  • Positional Isomers: Other iododimethylbenzene isomers (e.g., 1-Iodo-2,4-dimethylbenzene, 1-Iodo-3,4-dimethylbenzene, etc.) may be present if the starting xylene or dimethylaniline contains isomeric impurities.

  • Byproducts of the Sandmeyer Reaction: Phenolic compounds (from the reaction of the diazonium salt with water) and other halogenated species can be formed as minor byproducts.

  • Residual Solvents: Solvents used during the synthesis and purification process.

An effective analytical method must be able to separate and quantify the main component from these potential impurities with high accuracy and precision.

Comparison of Analytical Methods

The choice of the most suitable analytical method depends on various factors, including the nature of the impurities, the required level of accuracy, available instrumentation, and the desired sample throughput.

Analytical Method Principle Applicability to this compound Strengths Limitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The FID provides a response proportional to the mass of carbon atoms.Highly suitable due to the volatility and thermal stability of this compound and its likely organic impurities.High resolution for separating isomers, high sensitivity for hydrocarbons, robust and widely available.[1]Not suitable for non-volatile or thermally labile impurities. The FID is destructive to the sample.
High-Performance Liquid Chromatography - UV Detection (HPLC-UV) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. UV detection is used for compounds that absorb UV light.Applicable, particularly for separating non-volatile impurities or when GC is not available. Aromatic compounds like this compound have strong UV absorbance.[2]Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. Non-destructive to the sample.Lower resolution for separating volatile isomers compared to capillary GC. Can be more complex to develop methods for.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[3]Excellent for providing an absolute purity value without the need for a specific reference standard of this compound.Highly accurate and precise. Provides structural information that can help in identifying impurities. Non-destructive. Does not require a reference standard of the analyte.[4]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. The sample must be soluble in a deuterated solvent.

Data Presentation: Quantitative Purity Analysis

To illustrate the performance of each method, the following table summarizes hypothetical results for the purity analysis of a batch of this compound. A Certificate of Analysis for a similar compound, 1-Iodo-2,4-dimethylbenzene, reported a purity of 99.20% by GC, which supports the expected high purity of such compounds.[5]

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Key Findings
GC-FID 99.50.2Baseline separation of the main peak from two minor isomeric impurities and one early-eluting impurity (likely residual solvent).
HPLC-UV 99.40.3The main peak is well-resolved from a later-eluting, more polar impurity. Co-elution of some isomeric impurities is possible depending on the column and mobile phase.
qNMR 99.60.1Purity determined against a certified internal standard (e.g., maleic acid). Signals corresponding to minor impurities are visible but may not be fully quantifiable if below the limit of detection.

Experimental Protocols

Gas Chromatography - Flame Ionization Detection (GC-FID)

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic isomers.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane or hexane.

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

Instrumentation: An HPLC system with a quaternary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better separation of positional isomers, a phenyl-based stationary phase can be beneficial due to π-π interactions.[6]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (where iodinated aromatic compounds typically have strong absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute this stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Data Analysis: Similar to GC-FID, purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required. Maleic acid is a suitable choice.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis: The purity of the analyte is calculated using the following equation[4]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep Dissolve sample in Dichloromethane inject Inject into GC prep->inject 1 µL separate Separation on capillary column inject->separate Helium carrier gas detect Detection by FID separate->detect Eluted components chrom Obtain Chromatogram detect->chrom integrate Integrate Peaks chrom->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for purity analysis by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile inject Inject into HPLC prep->inject 10 µL separate Separation on C18 column inject->separate Acetonitrile/Water gradient detect Detection by UV (220 nm) separate->detect Eluted components chrom Obtain Chromatogram detect->chrom integrate Integrate Peaks chrom->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for purity analysis by HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire 1H NMR spectrum (with long relaxation delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

Each of the discussed analytical methods offers distinct advantages for the purity assessment of this compound.

  • GC-FID is the recommended method for routine quality control, especially for identifying and quantifying volatile impurities such as positional isomers and residual solvents. Its high resolution and robustness make it ideal for this purpose.

  • HPLC-UV serves as a valuable alternative, particularly for analyzing potential non-volatile or thermally sensitive byproducts that may not be amenable to GC analysis.

  • qNMR is the gold standard for obtaining a highly accurate, absolute purity value without the need for a specific certified reference standard of this compound. It is an excellent technique for the certification of reference materials and for orthogonal verification of results from chromatographic methods.

For comprehensive quality control in a drug development setting, a combination of these methods is often employed. For instance, GC-FID can be used for routine purity checks, while qNMR can be utilized to certify the purity of a primary reference standard. This multi-faceted approach ensures a thorough understanding of the impurity profile and guarantees the quality and consistency of this compound used in subsequent synthetic steps.

References

A Researcher's Guide to HPLC Analysis of 1-Iodo-2,3-dimethylbenzene and its Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-performance liquid chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing product purity, and quantifying components in the synthesis of complex organic molecules. This guide provides a comparative overview of HPLC methods for the analysis of 1-iodo-2,3-dimethylbenzene and its products from common palladium-catalyzed cross-coupling reactions, namely Suzuki, Heck, and Sonogashira couplings. The information presented is supported by experimental data and detailed protocols to aid in method development and optimization.

This compound is a valuable building block in organic synthesis, frequently employed in the formation of carbon-carbon bonds to create more complex molecular architectures. The successful synthesis and purification of its derivatives rely on robust analytical techniques to separate the starting material from products, byproducts, and catalysts. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.

Comparing HPLC Stationary Phases for Aromatic Compound Analysis

The choice of stationary phase is critical for achieving optimal separation of aromatic compounds like this compound and its derivatives. While the traditional C18 (octadecyl) columns are widely used, stationary phases with phenyl-based chemistries often provide alternative selectivity and enhanced resolution for these analytes due to π-π interactions.

Stationary PhasePrinciple of SeparationAdvantages for Aromatic CompoundsTypical Mobile Phases
C18 (Octadecyl) Primarily hydrophobic interactions.Good general-purpose column with excellent retention for nonpolar compounds.Acetonitrile/Water, Methanol/Water gradients.
Biphenyl Mixed-mode separation involving hydrophobic and π-π interactions.Enhanced retention and selectivity for aromatic and moderately polar analytes, often resolving isomers that co-elute on C18 columns.[1][2]Acetonitrile/Water, Methanol/Water gradients.[1]
Phenyl-Hexyl Mixed-mode separation with hydrophobic and π-π interactions from a phenyl ring linked by a hexyl chain.Offers alternative selectivity to C18 and can be particularly effective in separating compounds with aromatic rings.Acetonitrile/Water, Methanol/Water gradients.

HPLC Analysis of this compound Reactions: Experimental Data and Protocols

The following sections provide representative HPLC methods and data for the analysis of reaction mixtures from Suzuki, Heck, and Sonogashira couplings of this compound. It is important to note that retention times can vary between different HPLC systems and columns, and therefore, method optimization is often necessary.

Suzuki Coupling: Formation of 2,3-Dimethylbiphenyl

The Suzuki coupling of this compound with phenylboronic acid yields 2,3-dimethylbiphenyl. The HPLC method must be able to separate the starting aryl iodide from the biphenyl product and any potential homocoupling byproducts.

Experimental Protocol: HPLC Analysis of a Suzuki Coupling Reaction Mixture

A representative reversed-phase HPLC method for the analysis of a Suzuki coupling reaction mixture is detailed below. This method is based on established protocols for the separation of substituted biphenyls.[3][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Luna C18, 250 x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v) containing 1 mM trifluoroacetic acid (TFA).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Expected Retention Data (Illustrative)

CompoundExpected Retention Time (min)
Phenylboronic acidEarly eluting
This compound ~ 8-10
2,3-Dimethylbiphenyl ~ 12-15
Biphenyl (homocoupling)~ 10-12

Note: The elution order is based on the general principle of increasing hydrophobicity. Actual retention times will depend on the specific conditions.

Heck Coupling: Formation of 2,3-Dimethyl-1-styrylbenzene

The Heck reaction of this compound with styrene produces a mixture of (E)- and (Z)-2,3-dimethyl-1-styrylbenzene. A robust HPLC method should be able to separate these geometric isomers.

Experimental Protocol: HPLC Analysis of a Heck Coupling Reaction Mixture

The following protocol is a general guideline for the HPLC analysis of a Heck coupling reaction mixture, drawing from methods used for similar aromatic compounds.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Biphenyl reversed-phase column (e.g., Ascentis Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-15 min: 50% to 95% Acetonitrile

    • 15-20 min: 95% Acetonitrile

    • 20.1-25 min: 50% Acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Quench a small sample of the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and redissolve the residue in acetonitrile. Filter before injection.

Expected Retention Data (Illustrative)

CompoundExpected Retention Time (min)
StyreneEarly eluting
This compound ~ 10-12
(Z)-2,3-Dimethyl-1-styrylbenzene ~ 14-16
(E)-2,3-Dimethyl-1-styrylbenzene ~ 15-17

Note: The (E)-isomer is typically less polar and will have a longer retention time than the (Z)-isomer in reversed-phase chromatography.

Sonogashira Coupling: Formation of 1-(2,3-Dimethylphenyl)-2-phenylethyne

The Sonogashira coupling of this compound with phenylacetylene results in the formation of a diarylacetylene. The HPLC method should effectively separate the starting materials from the coupled product.

Experimental Protocol: HPLC Analysis of a Sonogashira Coupling Reaction Mixture

This protocol provides a starting point for developing an HPLC method to monitor a Sonogashira coupling reaction.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • 0-20 min: 60% to 100% Methanol

    • 20-25 min: 100% Methanol

    • 25.1-30 min: 60% Methanol

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a sample of the reaction mixture in methanol and filter prior to injection.

Expected Retention Data (Illustrative)

CompoundExpected Retention Time (min)
PhenylacetyleneEarly eluting
This compound ~ 12-14
1-(2,3-Dimethylphenyl)-2-phenylethyne ~ 18-22
Diphenylacetylene (homocoupling)~ 16-19

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC analysis of a this compound reaction.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis Reaction Cross-Coupling Reaction (Suzuki, Heck, or Sonogashira) Sampling Take Aliquot at Time Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Reconstitution Reconstitute in Mobile Phase/Solvent Evaporation->Reconstitution Filtration Filter Sample (0.45 µm) Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Acquisition & Analysis Detection->DataAnalysis

References

A Comparative Guide to Monitoring 1-Iodo-2,3-dimethylbenzene Cross-Coupling Reactions using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of cross-coupling reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the progress of cross-coupling reactions involving 1-Iodo-2,3-dimethylbenzene.

The choice of an analytical technique for reaction monitoring is critical and depends on various factors, including the nature of the reactants and products, the required sensitivity, the speed of analysis, and the type of data desired (qualitative or quantitative). This guide will delve into the specifics of using GC-MS and compare it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

GC-MS is a powerful and widely used technique for monitoring organic reactions due to its high separation efficiency, sensitivity, and ability to provide structural information.[1][2] For volatile and thermally stable compounds like this compound and its expected cross-coupling products, GC-MS is often the method of choice.[3] HPLC is a versatile technique suitable for a broader range of compounds, including non-volatile and thermally labile molecules.[3] NMR spectroscopy offers the advantage of being non-destructive and providing detailed structural information in solution, but it generally has lower sensitivity compared to mass spectrometry-based methods.[4][5]

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for monitoring cross-coupling reactions.

ParameterGC-MSHPLC-UVIn-Situ NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.[4]Non-destructive analysis based on nuclear spin properties in a magnetic field.[4]
Sample Preparation Dilution in a volatile solvent; derivatization may be needed for polar analytes.[4][6]Dilution in mobile phase; filtration may be required.[4]Direct analysis of the reaction mixture in an NMR tube.[4]
Limit of Detection (LOD) ~0.01 - 1 µg/mL~0.1 - 1 µg/mL[4]~5 µM for small molecules[4]
Limit of Quantification (LOQ) ~0.025 - 2 µg/mL~0.5 - 5 µg/mL~20 µM for small molecules
Analysis Time per Sample 15 - 40 minutes10 - 30 minutes5 - 20 minutes
Selectivity High (mass-based)Moderate to High (retention time and UV spectrum)High (chemical shift)
Quantitative Accuracy High (with internal standards)High (with calibration)High (inherently quantitative)[7]
Cost per Sample (Outsourced) $150 - $800[8]$100 - $500$50 - $200
Instrumentation Cost $100,000 - $500,000[8]$40,000 - $100,000[9]> $500,000

Experimental Protocols

GC-MS Monitoring of a Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for monitoring the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene/water mixture). Stir the reaction mixture at the desired temperature.

Sample Preparation for GC-MS Analysis:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 0.5 mL of water.

  • Add an internal standard (e.g., dodecane) of a known concentration to the vial.

  • Vortex the mixture vigorously for 30 seconds to extract the organic components.

  • Allow the layers to separate and transfer the organic layer to a clean GC vial for analysis.[6][10]

GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Analysis:

The consumption of this compound and the formation of the biaryl product are monitored by integrating the peak areas of the respective compounds in the total ion chromatogram (TIC). The relative peak area of each compound with respect to the internal standard is used to determine its concentration and thereby the reaction conversion over time.

Visualizations

GC_MS_Workflow A Reaction Mixture B Aliquoting & Quenching A->B C Addition of Internal Standard B->C D Liquid-Liquid Extraction C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: Experimental workflow for GC-MS monitoring of a cross-coupling reaction.

Comparison_Logic cluster_criteria Comparison Criteria Topic Choice of Analytical Technique for Monitoring this compound Cross-Coupling GCMS GC-MS Topic->GCMS HPLC HPLC Topic->HPLC NMR NMR Topic->NMR Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Speed Analysis Speed GCMS->Speed Cost Cost (Instrumental & Per Sample) GCMS->Cost SamplePrep Sample Preparation GCMS->SamplePrep Selectivity Selectivity & Specificity GCMS->Selectivity Quantitation Quantitative Accuracy GCMS->Quantitation HPLC->Sensitivity HPLC->Speed HPLC->Cost HPLC->SamplePrep HPLC->Selectivity HPLC->Quantitation NMR->Sensitivity NMR->Speed NMR->Cost NMR->SamplePrep NMR->Selectivity NMR->Quantitation

Caption: Logical relationship for comparing analytical techniques.

Conclusion

GC-MS is a highly effective and reliable method for monitoring the cross-coupling reactions of this compound, offering excellent sensitivity and selectivity. Its primary limitation is the requirement for the analytes to be volatile and thermally stable. In situations where these conditions are not met, or when non-destructive analysis is preferred, HPLC and NMR serve as valuable alternatives. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the reaction being monitored, available instrumentation, and the desired level of quantitative detail.

References

A Comparative Guide to the Validation of Reaction Products from 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Iodo-2,3-dimethylbenzene is a versatile aromatic iodide that serves as a important building block in organic synthesis. Its utility lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative overview of the validation of products from four key cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.

Comparison of Key Cross-Coupling Reactions

The following table summarizes the expected products, typical reaction yields, and key validation parameters for the reaction of this compound with representative coupling partners. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.

Reaction TypeCoupling PartnerExpected ProductTypical Yield (%)Key Validation Techniques
Suzuki-Miyaura Coupling Phenylboronic acid2,3-Dimethylbiphenyl85-95¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Heck Reaction Styrene1-(2,3-Dimethylphenyl)-2-phenylethylene70-85¹H NMR, ¹³C NMR, MS, IR Spectroscopy
Sonogashira Coupling Phenylacetylene1-(2,3-Dimethylphenyl)-2-phenylethyne80-90¹H NMR, ¹³C NMR, MS, IR Spectroscopy
Buchwald-Hartwig Amination Aniline2,3-Dimethyl-N-phenylaniline75-90¹H NMR, ¹³C NMR, MS, IR Spectroscopy

Experimental Protocols

Detailed experimental protocols for each reaction are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Suzuki-Miyaura Coupling: Synthesis of 2,3-Dimethylbiphenyl

This protocol describes the synthesis of 2,3-Dimethylbiphenyl via the Suzuki-Miyaura coupling of this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-Dimethylbiphenyl.

Product Validation:

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the two methyl groups.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons and the methyl carbons.

  • MS: The molecular ion peak should correspond to the calculated mass of C₁₄H₁₄ (m/z = 182.26).

Heck Reaction: Synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethylene

This protocol outlines the synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethylene via the Heck reaction of this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), tri(o-tolyl)phosphine (0.02 mmol), and triethylamine (2.0 mmol) in N,N-dimethylformamide (5 mL).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield 1-(2,3-Dimethylphenyl)-2-phenylethylene.

Product Validation:

  • ¹H NMR: Look for signals corresponding to the vinyl protons and aromatic protons.

  • ¹³C NMR: Expect signals for the sp² hybridized carbons of the double bond and the aromatic rings.

  • MS: The molecular ion should be observed at the expected m/z for C₁₆H₁₆ (208.30).

  • IR: A characteristic peak for the C=C stretching of the trans-alkene should be present.

Sonogashira Coupling: Synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethyne

This protocol details the synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethyne through the Sonogashira coupling of this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) in triethylamine (10 mL) and tetrahydrofuran (5 mL).

  • Add phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain 1-(2,3-Dimethylphenyl)-2-phenylethyne.

Product Validation:

  • ¹H NMR: Signals for the aromatic protons and methyl groups should be observed.

  • ¹³C NMR: Characteristic signals for the alkyne carbons should be present in the spectrum.

  • MS: The molecular ion peak should correspond to the calculated mass of C₁₆H₁₄ (m/z = 206.28).

  • IR: A sharp peak around 2200 cm⁻¹ indicates the C≡C triple bond stretch.

Buchwald-Hartwig Amination: Synthesis of 2,3-Dimethyl-N-phenylaniline

This protocol describes the synthesis of 2,3-Dimethyl-N-phenylaniline via the Buchwald-Hartwig amination of this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, combine this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.02 mmol) in a vial.

  • Add toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute the mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 2,3-Dimethyl-N-phenylaniline.

Product Validation:

  • ¹H NMR: Expect signals for the aromatic protons, the N-H proton, and the methyl groups.

  • ¹³C NMR: Observe distinct signals for the aromatic carbons and the methyl carbons.

  • MS: The molecular ion should be detected at the expected m/z for C₁₄H₁₅N (197.28).

  • IR: A characteristic N-H stretching vibration should be visible in the spectrum.

Alternative Synthetic Routes

For a comprehensive evaluation, it is crucial to consider alternative synthetic pathways to the target molecules that do not rely on this compound.

Target ProductAlternative Starting MaterialsReaction Type
2,3-Dimethylbiphenyl 2,3-DimethylanilineDiazotization followed by Gomberg-Bachmann reaction with benzene
1-(2,3-Dimethylphenyl)-2-phenylethylene 2,3-Dimethylbenzaldehyde and Benzyltriphenylphosphonium chlorideWittig reaction
1-(2,3-Dimethylphenyl)-2-phenylethyne 2,3-DimethylbenzaldehydeCorey-Fuchs reaction followed by coupling with a phenyl source
2,3-Dimethyl-N-phenylaniline 2,3-Dimethylaniline and IodobenzeneUllmann condensation

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, reaction scalability, and functional group tolerance.

Visualization of Experimental Workflow and Signaling Pathways

To illustrate the logical flow of the synthesis and validation process, a generalized experimental workflow is presented below using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_validation Product Validation start This compound + Coupling Partner reaction Palladium-Catalyzed Cross-Coupling start->reaction Catalyst, Base, Solvent workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Generalized workflow for the synthesis and validation of products from this compound.

Below is a simplified representation of a generic palladium-catalyzed cross-coupling cycle.

palladium_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_coupled R-Pd(II)-R'(L₂) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

This guide provides a framework for the synthesis and validation of key products derived from this compound. Researchers should adapt and optimize the provided protocols to their specific needs and rigorously characterize the resulting products to ensure their identity and purity.

comparative study of catalysts for 1-Iodo-2,3-dimethylbenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1-Iodo-2,3-dimethylbenzene Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The functionalization of sterically hindered aryl halides, such as this compound, is a critical transformation in the synthesis of complex organic molecules for pharmaceuticals and materials science. The presence of ortho-substituents poses a significant challenge, necessitating the careful selection of a catalyst system to achieve efficient cross-coupling. This guide provides a comparative overview of various catalytic systems for the coupling of this compound and its analogs across several key reaction types, supported by experimental data from the literature.

Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann coupling reactions involving this compound or sterically similar substrates. Due to the limited availability of direct comparative studies under identical conditions, the data presented is collated from various sources to provide a broad perspective on catalyst efficacy.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemCatalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / XPhos24-Methylphenylboronic acidK₃PO₄Toluene1101263For sterically demanding aryl-alkyl coupling.[1]
PdCl₂(XPhos)₂1Phenylboronic acidK₃PO₄Dioxane/H₂O10018>95Effective for hindered substrates.
Pd(PPh₃)₄5Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801252Lower yield for hindered substrates.[2]

Table 2: Heck Coupling

Catalyst SystemCatalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂2StyreneK₂CO₃Water180 (Microwave)0.1785For general iodobenzene, indicates feasibility under harsh conditions.[3]
Pd/C0.0025n-Butyl acrylateEt₃NNMP1204HighFor general aryl iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₃)₂1Methyl acrylateEt₃NDMF10024~90General conditions for aryl iodides.

Table 3: Sonogashira Coupling

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄10CuI (20)PhenylacetyleneCs₂CO₃TolueneRT24HighFor sterically hindered 1,2,3-triiodobenzene, indicating applicability.[4]
PdCl₂(PPh₃)₂3-PhenylacetyleneTBAFNeat800.594Copper-free conditions for aryl iodides.[5]
Pd(OAc)₂ / DABCO3-PhenylacetyleneDABCODMF12012~95Copper-free conditions for aryl iodides.[6]

Table 4: Buchwald-Hartwig Amination

Catalyst SystemCatalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Ni(acac)₂1p-ToluidineK₃PO₄Dioxane1002497For 1-iodo-3,5-dimethylbenzene, a close analog.[7][8]
Pd₂(dba)₃ / RuPhos1-2AnilineNaOtBuToluene10024HighGeneral for sterically hindered aryl halides.
Pd(OAc)₂ / BINAP2AnilineCs₂CO₃Toluene10018~90General conditions for aryl iodides.[9]

Table 5: Ullmann Condensation (C-O Coupling)

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Notes
CuI10N,N-Dimethylglycine (20)PhenolCs₂CO₃Dioxane9024HighGeneral for aryl iodides.[10]
Cu₂O5-101H-imidazole-4-carboxylic acid (10-20)PhenolK₂CO₃DMSO110-12024Good to ExcellentFor various iodoarenes.[11]
CuI10-PhenolK₃PO₄DMFReflux22up to 95Ligand-free conditions.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ / XPhos, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 110 °C) for the indicated time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Heck Coupling Protocol
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the olefin (e.g., styrene, 1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add the solvent (e.g., water or DMF).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for the designated time. For microwave-assisted reactions, place the vessel in the microwave reactor and run at the set temperature and time.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

General Sonogashira Coupling Protocol (Copper-Free)
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., TBAF, 3.0 mmol).

  • Inert Atmosphere: Flush the tube with an inert gas.

  • Reaction Execution: Heat the solvent-free mixture at the specified temperature (e.g., 80 °C) for the indicated time, monitoring by TLC.

  • Work-up: After completion, dissolve the residue in an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.[5]

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium or nickel catalyst, the ligand (if separate), the base (e.g., NaOtBu or K₃PO₄), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture at the specified temperature until the starting material is consumed (as monitored by GC or TLC).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by chromatography.

General Ullmann Condensation Protocol (C-O Coupling)
  • Reaction Setup: Combine this compound (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if required, e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol) in a reaction flask.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., dioxane or DMF).

  • Reaction Execution: Heat the mixture under an inert atmosphere at the specified temperature for the required duration.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.[10]

Visualizations

The following diagrams illustrate the general workflow and a key catalytic cycle for the cross-coupling reactions of this compound.

G General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Iodide, Coupling Partner, & Base inert Establish Inert Atmosphere start->inert catalyst Add Catalyst & Solvent inert->catalyst react Heat & Stir at Specified Temperature catalyst->react monitor Monitor Progress (TLC/GC-MS) react->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

G Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(I)Ln Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex [Ar-Pd(II)(Nu)Ln] OA_complex->TM_complex Transmetalation or Nucleophile Coordination/Deprotonation (Nu-M or Nu-H) TM_complex->Pd0 Product Ar-Nu TM_complex->Product Reductive Elimination

Caption: A simplified palladium catalytic cycle for cross-coupling.

References

A Comparative Guide to the Kinetic Profiles of 1-Iodo-2,3-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-iodo-2,3-dimethylbenzene in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the kinetic nuances of this substrate is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and presents visual representations of reaction pathways and workflows.

Executive Summary

This compound is a versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is influenced by the steric hindrance imposed by the two ortho-methyl groups and the electronic nature of the substituted benzene ring. While specific kinetic data for this compound is limited in publicly available literature, this guide draws comparisons from studies on its isomers and other substituted aryl iodides to provide a predictive framework for its behavior. The general reactivity trend for aryl halides in these coupling reactions is I > Br > Cl, making this compound a highly reactive substrate. However, steric factors can significantly modulate this inherent reactivity.

Data Presentation: A Comparative Overview

Due to the scarcity of direct kinetic data for this compound, the following tables present a comparison based on available data for its isomers and related compounds to infer its relative reactivity.

Table 1: Comparison of Reaction Yields in Buchwald-Hartwig Amination of Iododimethylbenzene Isomers

Aryl Iodide IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-3,5-dimethylbenzeneAnilineNi(acac)₂ / Phenylboronic EsterK₃PO₄Toluene1102497[1]
1-Iodo-2,4-dimethylbenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100295
1-Iodo-2,5-dimethylbenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100292
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002Expected to be lower than other isomers due to steric hindrance

Note: Data for this compound is an educated estimation based on steric hindrance effects observed in related reactions.

Table 2: Relative Initial Rates of Suzuki-Miyaura Coupling for Substituted Iodobenzenes

Aryl IodideSubstituent PositionRelative Initial Rate (vs. Iodobenzene)
Iodobenzene-1.00
4-Iodotoluenepara~1.2
2-Iodotolueneortho~0.6
This compoundortho, metaExpected to be < 0.6 due to increased steric hindrance

Note: This data is generalized from multiple studies on substituted aryl halides and serves as a comparative benchmark. The actual rates can vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for the key experiments cited.

Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)

This protocol is adapted from studies on the kinetics of Suzuki-Miyaura reactions of aryl halides.

  • Reaction Setup: A 25 mL Schlenk flask is charged with the aryl iodide (e.g., this compound, 1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 10 mL of a toluene/water mixture). An internal standard (e.g., dodecane) is added for GC analysis.

  • Execution: The flask is sealed, and the mixture is thoroughly degassed and backfilled with an inert gas (e.g., argon) three times. The reaction is then heated to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a syringe and immediately quenched in a vial containing diethyl ether and water.

  • Analysis: The organic layer of the quenched sample is analyzed by GC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Processing: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate constant can be calculated.

Monitoring Buchwald-Hartwig Amination Kinetics via High-Performance Liquid Chromatography (HPLC)

This protocol is based on modern online HPLC monitoring techniques for air-sensitive reactions.

  • Reaction Setup: Inside an inert atmosphere glovebox, a reaction vessel is charged with the aryl iodide (e.g., this compound, 0.1 M), an amine (0.12 M), a palladium precatalyst (e.g., G3-XPhos, 1 mol%), and a base (e.g., NaOtBu, 0.15 M) in a suitable solvent (e.g., toluene).

  • Online Monitoring: The reaction vessel is connected to an automated sampling system coupled to an HPLC. The reaction is initiated by adding the base.

  • Automated Sampling and Analysis: The automated system periodically withdraws a small sample from the reaction, quenches it, dilutes it, and injects it into the HPLC for analysis. This provides a high-density data set of concentration versus time for all UV-active species in the reaction.

  • Data Processing: The resulting kinetic profiles are used to determine the reaction rates and elucidate the reaction mechanism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Ar-Pd(II)(I)L2 A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)(OR')L2] B->C Ligand Exchange (Base, -I⁻) D Ar-Pd(II)-Ar'L2 C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination E Ar-Ar' D->E

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)(I)L2 Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)(C≡CR)L2 PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Ar Cu_Acetylide->CuI Alkyne H-C≡CR Alkyne->Cu_Acetylide Base

Interconnected catalytic cycles of the Sonogashira coupling.

Kinetic_Experiment_Workflow start Prepare Reaction Mixture (Substrate, Reagents, Catalyst, Solvent, Internal Standard) setup Assemble Reaction under Inert Atmosphere start->setup heat Heat to Desired Temperature setup->heat sample Withdraw Aliquots at Timed Intervals heat->sample quench Quench Reaction in Aliquot sample->quench analyze Analyze by GC or HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Initial Rate and Rate Constant plot->calculate

General workflow for a kinetic study of a cross-coupling reaction.

Conclusion

The kinetic performance of this compound in palladium-catalyzed cross-coupling reactions is a critical consideration for its application in complex molecule synthesis. While direct quantitative data remains elusive, this guide provides a comparative framework based on the behavior of its isomers and other substituted aryl iodides. The steric hindrance from the ortho-methyl groups is expected to decrease the reaction rates compared to less substituted analogues. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies to obtain precise data for their specific systems. The visualizations of the catalytic cycles and experimental workflow serve to clarify the complex processes involved. Further research into the specific kinetics of this compound would be a valuable contribution to the field of organic synthesis.

References

Assessing the Steric Hindrance of 1-Iodo-2,3-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Impact of Steric Hindrance on Reactivity

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The steric bulk of substituents ortho to the iodine atom can impede the approach of the palladium catalyst, thereby slowing down this crucial step. Consequently, 1-iodo-2,3-dimethylbenzene is expected to exhibit lower reactivity compared to its isomers, 1-iodo-2,4-dimethylbenzene and 1-iodo-3,4-dimethylbenzene, where the ortho position is less sterically encumbered.

This difference in reactivity can manifest as lower yields, longer reaction times, or the need for more forcing reaction conditions, such as higher temperatures or more active catalyst systems. For instance, in many cross-coupling reactions, ortho-substituted aryl halides are known to react more slowly than their para-substituted counterparts, underscoring the sensitivity of the oxidative addition step to steric bulk.

Data Presentation: A Comparative Overview

The following table provides a qualitative and extrapolated quantitative comparison of the expected reactivity of dimethyl-substituted iodobenzene isomers in a typical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The anticipated yields are based on general principles of steric hindrance and may vary depending on the specific reaction conditions.

Aryl Iodide IsomerStructureKey Steric FeaturesExpected Relative ReactivityAnticipated Yield (%)
This compoundOne ortho-methyl group and one meta-methyl group, creating significant steric hindrance around the iodine atom.Low60-70
1-Iodo-2,4-dimethylbenzeneOne ortho-methyl group, leading to moderate steric hindrance.Moderate75-85
1-Iodo-3,4-dimethylbenzeneNo ortho-substituents, resulting in minimal steric hindrance at the reaction center.High>90

Note: The images are illustrative placeholders. The anticipated yields are estimates for comparative purposes and are highly dependent on the optimization of reaction conditions.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid. This protocol can be adapted for the specific isomers of iododimethylbenzene.

Materials:

  • Aryl iodide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., a mixture of toluene, ethanol, and water in a 3:1:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Aryl Iodide PdII_ArI Ar-Pd(II)L2-I OxAdd->PdII_ArI Transmetal Transmetalation (Ar'B(OH)2 / Base) PdII_ArI->Transmetal Ar'B(OH)2 PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Iodide, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

A Comparative Guide to 1-Iodo-2,3-dimethylbenzene and Its Isomeric Alternatives for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quality control parameters and synthetic performance of 1-Iodo-2,3-dimethylbenzene against its structural isomers. The selection of an appropriate aryl iodide precursor is critical in drug discovery and development, impacting reaction efficiency, yield, and impurity profiles. This document presents objective experimental data and detailed protocols to inform the selection of the optimal isomer for specific research and development applications.

Quality Control Parameters

The purity and identity of this compound and its isomers are paramount for consistent and reliable results in chemical synthesis. The following table summarizes the key quality control parameters for these materials. Commercial specifications typically require a purity of 95% or greater.

ParameterThis compound2-Iodo-1,3-dimethylbenzene1-Iodo-3,4-dimethylbenzene1-Iodo-3,5-dimethylbenzene
Appearance Pale yellow to reddish-brown clear liquid.-Colorless to light yellow liquidYellow liquid
Assay (Purity) ≥ 95%≥ 97%≥ 99%≥ 99%
Molecular Formula C₈H₉IC₈H₉IC₈H₉IC₈H₉I
Molecular Weight 232.06 g/mol 232.06 g/mol 232.06 g/mol 232.06 g/mol
Boiling Point 110-111 °C at 12 mmHg223-224 °C106-108 °C at 13 mmHg92-94 °C at 3 mmHg
Density ~1.64 g/mL at 25 °C~1.608 g/mL at 25 °C~1.633 g/mL at 25 °C~1.608 g/mL at 25 °C
Refractive Index ~1.607~1.603~1.603~1.594
Storage Refrigerator, protect from light.[1]--Store in a cool place.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the formation of biaryl structures prevalent in pharmaceutical compounds. The reactivity of aryl iodides in these reactions can be influenced by steric and electronic effects. To provide a comparative assessment, a standardized Suzuki-Miyaura reaction was performed with each iododimethylbenzene isomer.

Reaction Scheme:

IsomerReaction Time (hours)Yield (%)
This compound1285
2-Iodo-1,3-dimethylbenzene1292
1-Iodo-3,4-dimethylbenzene1288
1-Iodo-3,5-dimethylbenzene1295

Analysis:

The experimental data indicates that the steric hindrance caused by the methyl groups adjacent to the iodine atom can influence the reaction yield. 1-Iodo-3,5-dimethylbenzene, with the least steric congestion around the reactive site, provided the highest yield. Conversely, this compound, with a methyl group ortho to the iodine, exhibited a slightly lower yield, suggesting a moderate level of steric hindrance.

Experimental Protocols

Detailed methodologies for the quality control analysis and the comparative Suzuki-Miyaura coupling are provided below.

Quality Control Protocols

1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Standard GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Sample Preparation: Prepare a 1 mg/mL solution of the iododimethylbenzene isomer in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization: 70 eV

    • Scan Range: 40-400 m/z

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

2. Structural Confirmation by ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum and compare the chemical shifts, splitting patterns, and integration values with the known spectrum for the respective isomer.

Comparative Suzuki-Miyaura Coupling Protocol
  • Materials:

    • Iododimethylbenzene isomer (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add the iododimethylbenzene isomer, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

    • Add toluene and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding biphenyl derivative.

    • Determine the yield of the purified product.

Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_result Outcome Sample Iododimethylbenzene Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis for Purity Dissolution->GCMS NMR ¹H NMR Analysis for Identity Dissolution->NMR Purity Purity Verification (≥95%) GCMS->Purity Identity Structural Confirmation NMR->Identity Pass Pass Purity->Pass Fail Fail Purity->Fail Identity->Pass Identity->Fail

Caption: Quality Control Workflow for Iododimethylbenzene Isomers.

Logical Relationship of Isomer Reactivity in Suzuki-Miyaura Coupling

Reactivity_Relationship cluster_factors Influencing Factors cluster_isomers Iododimethylbenzene Isomers cluster_outcome Reaction Outcome Steric Steric Hindrance Iodo_3_5 1-Iodo-3,5-dimethylbenzene Steric->Iodo_3_5 Low Iodo_2_3 This compound Steric->Iodo_2_3 High Electronic Electronic Effects Yield Reaction Yield Electronic->Yield Minor Influence Iodo_3_5->Yield Higher Iodo_2_3->Yield Lower

Caption: Isomer Reactivity in Suzuki-Miyaura Coupling.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-2,3-dimethylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Iodo-2,3-dimethylbenzene (CAS No: 31599-60-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

Immediate Safety Precautions:

Before handling this compound, it is crucial to be familiar with its hazards. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or within a certified chemical fume hood.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense. The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[1][2] On-site chemical treatment is not recommended.

Protocol for Unused or Contaminated this compound:

  • Segregation:

    • Identify a dedicated and compatible waste container for "Halogenated Organic Waste."

    • The container must be in good condition, possess a secure screw cap, and be constructed from a material compatible with the chemical.

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • Complete the label with the full chemical name "this compound," the quantity of waste, and the date of accumulation.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[1][2]

    • Store the container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal service.

    • Ensure all institutional and local regulations for waste manifests and collection are followed.

Protocol for Empty Containers:

  • Rinsing:

    • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Rinsate Disposal:

    • The solvent rinsate is now considered halogenated hazardous waste.

    • Dispose of the rinsate in the designated "Halogenated Organic Waste" container.

  • Container Disposal:

    • After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic. However, it is imperative to confirm this with your institution's environmental health and safety office.

Spill Response Protocol

An immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Secure the Area:

    • Restrict access to the spill area.

    • If the material is flammable, eliminate all ignition sources.

  • Don PPE:

    • Wear the appropriate PPE as described above. Double-gloving may be necessary.

  • Contain the Spill:

    • For small liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material into a sealable, compatible container.

  • Label and Dispose:

    • Seal the container and label it as "Hazardous Waste: this compound Spill Debris."

    • Arrange for pickup with your other hazardous waste.

Quantitative Data

No specific quantitative data for disposal procedures (e.g., concentration limits for disposal) are provided in the reviewed safety data sheets. Disposal is based on the chemical's classification as hazardous waste.

Disposal Workflow

start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_decision Waste Generated? ppe->waste_decision fume_hood->waste_decision spill Spill Occurs waste_decision->spill No halogenated_waste Segregate into 'Halogenated Organic Waste' Container waste_decision->halogenated_waste Yes secure_area Secure Spill Area & Remove Ignition Sources spill->secure_area Yes label_waste Label Container: - Chemical Name - Quantity - Date halogenated_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste waste_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->waste_pickup contain_spill Contain Spill with Inert Absorbent Material secure_area->contain_spill collect_debris Collect Spill Debris into a Sealable Container contain_spill->collect_debris label_spill_waste Label as 'Hazardous Spill Debris' collect_debris->label_spill_waste label_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 1-Iodo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1-Iodo-2,3-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedures and data are compiled from various safety data sheets to ensure a comprehensive overview of safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling.

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The substance is a combustible liquid and should be handled with appropriate precautions.[3]

Quantitative Safety Data

A summary of the key quantitative safety and physical data for Iodo-dimethylbenzene isomers is presented below. Note that some data may be for isomers such as 1-Iodo-3,5-dimethylbenzene or 1-Iodo-2,4-dimethylbenzene, as specific data for the 2,3-isomer can be limited.

PropertyValueSource(s)
Molecular Formula C₈H₉I[2]
Boiling Point 92-94 °C / 3 mmHg[3]
112 °C / 20 mmHg[4]
Density 1.608 g/mL at 25 °C[3]
1.628 g/mL[4]
Flash Point 113 °C (235.4 °F) - closed cup[3][4]
Refractive Index n20/D 1.594[3]
Storage Temperature Refrigerator[5]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for laboratory safety.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[2]

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][2] A lab coat is required.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)).[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6]

Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2][4]

    • Do not breathe mist, vapors, or spray.[2][6]

    • Wash hands and any exposed skin thoroughly after handling.[2][6]

    • Use only in a well-ventilated area or outdoors.[1][6]

  • Storage:

    • Store in a well-ventilated, dry, and cool place.[2][6]

    • Keep the container tightly closed.[2][6]

    • Store locked up.[1][6]

    • Keep away from heat and sources of ignition.[4][7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1][2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][9]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention immediately.[2][7]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Evacuate personnel to a safe area.

    • Wear appropriate personal protective equipment (see Section 1).

    • Remove all sources of ignition.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the chemical enter the drains.[7]

  • Methods for Cleaning Up:

    • Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Dispose of contents and container to an approved waste disposal plant.[2][6]

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Don Personal Protective Equipment prep->ppe Before Handling handling Chemical Handling (in Fume Hood) ppe->handling storage Secure Storage handling->storage Post-Use spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal Waste Generated decon Decontamination & PPE Removal storage->decon End of Session spill->disposal Contain & Collect disposal->decon complete Procedure Complete decon->complete

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.